molecular formula C6H11ClO5 B118083 2-Chloro-2-deoxy-D-glucose CAS No. 14685-79-1

2-Chloro-2-deoxy-D-glucose

货号: B118083
CAS 编号: 14685-79-1
分子量: 198.60 g/mol
InChI 键: RBEGMPAFDRYYIG-SLPGGIOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Chloro-2-deoxy-D-glucose (CAS 14685-79-1) is a halogenated derivative of D-glucose that serves as a critical research compound in the field of cancer metabolism and glycolytic inhibition. Its core research value lies in its ability to potently target the heightened glycolytic dependency, known as the Warburg effect, exhibited by many aggressive cancer cells . This compound operates through a multi-faceted mechanism of action. It enters cells via glucose transporters (GLUTs) and is phosphorylated by hexokinase to form this compound-6-phosphate . This phosphorylated analog accumulates intracellularly, where it effectively inhibits key glycolytic enzymes, including hexokinase itself and downstream phosphoglucose isomerase . This disruption leads to a significant depletion of cellular ATP, induction of metabolic stress, and ultimately, apoptosis in cancer cells . Recent studies indicate that halogenated derivatives like this compound are more effective inhibitors of hexokinase II (HKII) than the well-studied analog 2-Deoxy-D-glucose (2-DG), particularly in their 6-phosphate forms . Its research applications are particularly relevant for investigating hard-to-treat, glycolytic-dependent cancers such as glioblastoma (GBM) . This product is provided as an analytical standard and is suitable for various research techniques, including PET imaging studies, HPLC, gas chromatography (GC), and GC/MS analysis . It appears as a white solid and should be stored desiccated at -20°C, as it is hygroscopic and air-sensitive . FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use, including any form of human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2R,3S,4R,5R)-2-chloro-3,4,5,6-tetrahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEGMPAFDRYYIG-SLPGGIOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)Cl)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)Cl)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40163527
Record name 2-Chloro-2-deoxyglucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14685-79-1
Record name 2-Chloro-2-deoxyglucose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014685791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-2-deoxyglucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of 2-Chloro-2-deoxy-D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-2-deoxy-D-glucose (2-CDG) is a synthetic analog of D-glucose with significant potential in therapeutic and research applications. By mimicking glucose, it enters cells via glucose transporters and is phosphorylated by hexokinase. However, the resulting 2-CDG-6-phosphate cannot be further metabolized, leading to the inhibition of glycolysis. This targeted disruption of cellular energy metabolism makes 2-CDG a subject of interest, particularly in oncology, due to the reliance of many cancer cells on aerobic glycolysis, a phenomenon known as the Warburg effect.[1] This guide provides a comprehensive overview of the fundamental properties of 2-CDG, including its chemical characteristics, mechanism of action, and effects on cellular pathways, supported by quantitative data and experimental methodologies.

Core Chemical and Physical Properties

2-CDG is a derivative of D-Glucose where the hydroxyl group at the C2 position is replaced by a chlorine atom.[2] This modification is key to its biological activity.

PropertyValueReferences
Molecular Formula C₆H₁₁ClO₅[2][3]
Molecular Weight 198.60 g/mol [2]
Synonyms 2-CIDG, 2-Deoxy-2-chloro-D-glucose[2][3]
Appearance White solid
Melting Point 139-145 °C
Storage Temperature -20°C

Mechanism of Action

The primary mechanism of 2-CDG involves its role as a competitive inhibitor of glycolysis.[1] The process can be broken down into several key steps:

  • Cellular Uptake: 2-CDG is transported into the cell by glucose transporters (GLUTs), similar to glucose.[4] Cells with higher rates of glucose uptake, such as many cancer cells, will consequently have a higher uptake of 2-CDG.[4]

  • Phosphorylation: Once inside the cell, 2-CDG is phosphorylated by the enzyme hexokinase to form this compound-6-phosphate (2-CDG-6P).[1]

  • Inhibition of Glycolysis: Unlike glucose-6-phosphate, 2-CDG-6P cannot be isomerized to fructose-6-phosphate by the enzyme phosphoglucose isomerase.[1][5] This leads to the intracellular accumulation of 2-CDG-6P.[1][5]

  • Feedback Inhibition: The accumulation of 2-CDG-6P results in feedback inhibition of hexokinase, further reducing the phosphorylation of glucose and slowing down the glycolytic pathway.[6]

  • ATP Depletion: The overall inhibition of glycolysis leads to a reduction in ATP production.[7][8][9] This energy depletion can be particularly detrimental to cells that are highly dependent on glycolysis for their energy needs.[1]

2_CDG_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Intracellular Space 2_CDG_ext 2-CDG GLUT GLUT Transporter 2_CDG_ext->GLUT Uptake Glucose_ext Glucose Glucose_ext->GLUT 2_CDG_int 2-CDG GLUT->2_CDG_int Glucose_int Glucose GLUT->Glucose_int HK Hexokinase 2_CDG_int->HK Glucose_int->HK 2_CDG_6P 2-CDG-6P HK->2_CDG_6P Phosphorylation G6P Glucose-6-P HK->G6P Phosphorylation 2_CDG_6P->HK Feedback Inhibition PGI Phosphoglucose Isomerase 2_CDG_6P->PGI Inhibits G6P->PGI F6P Fructose-6-P PGI->F6P ATP_depletion ATP Depletion Glycolysis Further Glycolysis F6P->Glycolysis

Figure 1: Mechanism of 2-CDG Action.

Effects on Cellular Metabolism and Signaling

The primary consequence of 2-CDG action is the disruption of cellular energy balance. This has several downstream effects on cellular processes.

Quantitative Effects on ATP Levels

Studies on the related glucose analog, 2-deoxy-D-glucose (2-DG), which has a similar mechanism of action, have demonstrated a significant and rapid decline in cellular ATP content upon exposure.

Cell Type/Condition2-DG ConcentrationTimeEffect on ATP ContentReference
Primary Rat Astrocytes0.1 mM180 min~30% decrease[7]
Primary Rat Astrocytes10 mM30 min~50% decrease[7][8]

Note: While this data is for 2-DG, similar effects are expected for 2-CDG due to its analogous mechanism.

Signaling Pathway Modulation

The metabolic stress induced by glucose analogs like 2-DG can activate various signaling pathways. For instance, 2-DG has been shown to activate prosurvival pathways through the IGF-1 receptor (IGF1R), leading to the activation of PI3K/AKT and MEK-ERK signaling.[9] This suggests a complex cellular response to glycolytic inhibition that may involve compensatory survival mechanisms.

2_CDG_Signaling_Pathway 2_CDG 2-CDG Glycolysis_Inhibition Glycolysis Inhibition 2_CDG->Glycolysis_Inhibition ATP_Depletion ATP Depletion Glycolysis_Inhibition->ATP_Depletion Metabolic_Stress Metabolic Stress ATP_Depletion->Metabolic_Stress IGF1R_Activation IGF1R Activation Metabolic_Stress->IGF1R_Activation Compensatory Response Apoptosis Apoptosis Metabolic_Stress->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Metabolic_Stress->Cell_Cycle_Arrest PI3K_AKT PI3K/AKT Pathway IGF1R_Activation->PI3K_AKT MEK_ERK MEK/ERK Pathway IGF1R_Activation->MEK_ERK Cell_Survival Cell Survival PI3K_AKT->Cell_Survival MEK_ERK->Cell_Survival

Figure 2: Signaling Pathways Affected by 2-CDG.

Experimental Protocols

Glycolysis Rate Assay (Extracellular Flux Analysis)

This protocol is adapted for use with a Seahorse XF Analyzer to measure the extracellular acidification rate (ECAR), an indicator of glycolysis.

Materials:

  • Seahorse XF96 cell culture microplate

  • XF Calibrant solution

  • Assay medium (e.g., XF DMEM medium, pH 7.4)

  • Glucose solution (e.g., 250 mM)

  • Oligomycin (e.g., 10 µM)

  • 2-Deoxy-D-glucose (2-DG) or 2-CDG solution (e.g., 500 mM)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF96 microplate at a pre-determined optimal density and allow them to adhere.[10]

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge with XF Calibrant solution overnight at 37°C in a non-CO₂ incubator.[11]

  • Cell Preparation: On the day of the assay, remove the growth medium from the cells and wash with the assay medium. Add the final volume of assay medium to each well and incubate at 37°C in a non-CO₂ incubator for 1 hour.[11]

  • Reagent Preparation: Prepare stock solutions of glucose, oligomycin, and 2-DG/2-CDG in the assay medium.[11]

  • Assay Execution: Place the cell plate in the Seahorse XF Analyzer. The instrument will measure the baseline ECAR. Subsequently, it will inject the prepared reagents sequentially (glucose, then oligomycin, then 2-DG/2-CDG) and measure the ECAR after each injection.[12]

Glycolysis_Assay_Workflow Start Start Seed_Cells Seed Cells in XF Plate Start->Seed_Cells Hydrate_Cartridge Hydrate Sensor Cartridge Start->Hydrate_Cartridge Prepare_Cells Prepare Cells: Wash & Add Assay Medium Seed_Cells->Prepare_Cells Load_Reagents Load Reagents into Cartridge Ports Hydrate_Cartridge->Load_Reagents Incubate Incubate at 37°C (non-CO2) Prepare_Cells->Incubate Run_Assay Run Seahorse XF Analyzer Incubate->Run_Assay Load_Reagents->Run_Assay Measure_Baseline Measure Baseline ECAR Run_Assay->Measure_Baseline Inject_Glucose Inject Glucose Measure_Baseline->Inject_Glucose Measure_Glycolysis Measure Glycolysis Inject_Glucose->Measure_Glycolysis Inject_Oligo Inject Oligomycin Measure_Glycolysis->Inject_Oligo Measure_Capacity Measure Glycolytic Capacity Inject_Oligo->Measure_Capacity Inject_2CDG Inject 2-CDG Measure_Capacity->Inject_2CDG Measure_NonGlycolytic Measure Non-Glycolytic Acidification Inject_2CDG->Measure_NonGlycolytic End End Measure_NonGlycolytic->End

Figure 3: Experimental Workflow for Glycolysis Assay.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well plate

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.[13]

  • Treatment: Treat the cells with various concentrations of 2-CDG and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).[13]

  • MTT Addition: After the treatment period, add MTT solution to each well (e.g., 10 µL per 100 µL of medium) and incubate for 2-4 hours at 37°C.[13] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[13][14]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[13] The intensity of the purple color is proportional to the number of viable cells.

Conclusion and Future Directions

This compound is a potent inhibitor of glycolysis with significant therapeutic potential, particularly in the context of cancer therapy. Its mechanism of action is well-defined, and its effects on cellular metabolism are profound. Future research should focus on elucidating the complex interplay of signaling pathways that are activated in response to 2-CDG-induced metabolic stress. Furthermore, in vivo studies are crucial to evaluate its efficacy and safety profile, both as a monotherapy and in combination with other anticancer agents. The detailed understanding of its core properties provided in this guide serves as a foundational resource for researchers and drug development professionals working to harness the therapeutic potential of 2-CDG.

References

An In-depth Technical Guide to 2-Chloro-2-deoxy-D-glucose: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and foundational experimental data related to 2-Chloro-2-deoxy-D-glucose (2-CDG). As a halogenated analog of 2-Deoxy-D-glucose (2-DG), 2-CDG has been investigated for its potential as a glycolysis inhibitor with applications in oncology. This document details its mechanism of action, summarizes key quantitative data from initial studies, and provides illustrative diagrams of its metabolic influence and experimental evaluation.

Introduction

This compound (2-CDG) is a synthetic monosaccharide and a structural analog of D-glucose, where the hydroxyl group at the C-2 position is replaced by a chlorine atom. This modification prevents its metabolism beyond the initial phosphorylation step in the glycolytic pathway, leading to the accumulation of this compound-6-phosphate. This accumulation competitively inhibits the enzyme hexokinase, a critical rate-limiting enzyme in glycolysis. Given the reliance of many cancer cells on glycolysis for energy production (the Warburg effect), 2-CDG has been explored as a potential therapeutic agent.

Discovery and Key Researchers

While the precise first synthesis of this compound is not prominently documented in readily available literature, its investigation as a potential anticancer agent was significantly advanced by the work of Dr. Theodore J. Lampidis and his research group. Their studies in the early 2000s systematically evaluated a series of 2-halogenated D-glucose analogs, including 2-CDG, to improve upon the glycolysis-inhibiting and cytotoxic effects of 2-Deoxy-D-glucose (2-DG), which was already in clinical trials. This research established the foundational understanding of 2-CDG's biological activity in the context of cancer therapy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 14685-79-1[1][2]
Molecular Formula C₆H₁₁ClO₅[1][2]
Molecular Weight 198.60 g/mol [1][2]
Appearance White solid[3]
Melting Point 139-145 °C[3]
SMILES OC--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--C=O[3]
InChI Key RBEGMPAFDRYYIG-SLPGGIOYSA-N[3]

Experimental Protocols

Synthesis of this compound

The synthesis of 2-deoxy-2-halo-D-glucose derivatives often starts from D-glucal. A general method involves the haloalkoxylation of D-glucal. For 2-CDG, this can be achieved by reacting tri-O-acetyl-D-glucal with a chlorinating agent.

Example Protocol (based on analogous halogenations):

  • Chlorination of Tri-O-acetyl-D-glucal: Tri-O-acetyl-D-glucal is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane). The solution is cooled, and a chlorinating agent such as N-chlorosuccinimide (NCS) is added.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is washed with aqueous solutions to remove byproducts and the catalyst. The organic layer is dried and concentrated under reduced pressure.

  • Deprotection: The resulting acetylated this compound is then deprotected using a suitable method, such as base-catalyzed transesterification (e.g., with sodium methoxide in methanol), to yield this compound.

  • Purification: The final product is purified by recrystallization or column chromatography.

Biological Evaluation: Lactate Production Assay

The inhibitory effect of 2-CDG on glycolysis can be quantified by measuring the production of lactate, the end product of anaerobic glycolysis.

Protocol:

  • Cell Culture: Cancer cells are seeded in multi-well plates and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of 2-CDG. A control group with no treatment is included.

  • Incubation: Cells are incubated under normoxic or hypoxic conditions for a specified period (e.g., 24-48 hours).

  • Sample Collection: At the end of the incubation, the cell culture medium is collected.

  • Lactate Measurement: The lactate concentration in the collected medium is determined using a commercial lactate assay kit, which typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.

  • Data Analysis: The half-maximal inhibitory concentration (ID50) is calculated by plotting the percentage of lactate inhibition against the log of the 2-CDG concentration.

Quantitative Data

The following table summarizes the key quantitative data reported for this compound in early biological studies.

ParameterCell Line/SystemValueConditionsReference
Lactate Inhibition (ID50) Hypoxic Tumor Cells6 mMIn vitro

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through the inhibition of glycolysis. The proposed mechanism is as follows:

  • Cellular Uptake: 2-CDG is transported into the cell via glucose transporters (GLUTs), similar to glucose.

  • Phosphorylation: Inside the cell, hexokinase phosphorylates 2-CDG at the C-6 position, forming this compound-6-phosphate (2-CDG-6P).

  • Enzyme Inhibition: The presence of the chlorine atom at the C-2 position prevents the isomerization of 2-CDG-6P to fructose-6-phosphate by phosphoglucose isomerase.

  • Accumulation and Feedback Inhibition: The accumulation of 2-CDG-6P within the cell leads to competitive feedback inhibition of hexokinase, thereby blocking the initial committed step of glycolysis.

  • Cellular Consequences: The inhibition of glycolysis leads to a depletion of ATP, induction of metabolic stress, and can ultimately trigger cell death, particularly in cancer cells that are highly dependent on glycolysis.

Signaling Pathway Diagram

Glycolysis_Inhibition_by_2CDG cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Glucose Glucose GLUT GLUT Glucose->GLUT 2-CDG 2-CDG 2-CDG->GLUT Glucose_in Glucose GLUT->Glucose_in 2-CDG_in 2-CDG GLUT->2-CDG_in HK Hexokinase (HK) Glucose_in->HK Substrate 2-CDG_in->HK Substrate G6P Glucose-6-Phosphate HK->G6P Phosphorylation 2-CDG-6P 2-Chloro-2-deoxy-D- glucose-6-Phosphate HK->2-CDG-6P Phosphorylation PGI Phosphoglucose Isomerase (PGI) G6P->PGI 2-CDG-6P->HK Competitive Inhibition 2-CDG-6P->PGI Blocked Glycolysis Downstream Glycolysis (ATP Production) PGI->Glycolysis Metabolic_Stress Metabolic Stress & Cell Death

Caption: Mechanism of Glycolysis Inhibition by this compound (2-CDG).

Experimental Workflow Diagram

Experimental_Workflow_2CDG cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation Start Starting Material (e.g., D-Glucal) Synthesis Chemical Synthesis (Chlorination & Deprotection) Start->Synthesis Purification Purification (Recrystallization/ Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cell_Culture Cancer Cell Line Culture Treatment Treatment with varying [2-CDG] Cell_Culture->Treatment Glycolysis_Assay Glycolysis Inhibition Assay (e.g., Lactate Production) Treatment->Glycolysis_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, Trypan Blue) Treatment->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50/ID50 Calculation) Glycolysis_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis

Caption: General Experimental Workflow for the Synthesis and Evaluation of 2-CDG.

Conclusion

This compound represents an important molecule in the study of glycolysis inhibition for cancer therapy. Its development as an analog of 2-DG by researchers like Theodore J. Lampidis has provided valuable insights into the structure-activity relationships of hexokinase inhibitors. While it may not have progressed to widespread clinical use, the foundational research on 2-CDG has contributed to the broader understanding of targeting cancer metabolism and serves as a basis for the development of next-generation glycolytic inhibitors. This technical guide provides a summary of the key historical and experimental aspects of 2-CDG for the scientific community.

References

An In-depth Technical Guide to 2-Chloro-2-deoxy-D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-2-deoxy-D-glucose (2-CDG), also known as 2-Cl-DG, is a synthetic halogenated analog of D-glucose. It belongs to a class of compounds that act as metabolic inhibitors, primarily targeting the glycolytic pathway. Due to the increased reliance of many cancer cells on glycolysis for energy production, a phenomenon known as the Warburg effect, glucose analogs like 2-CDG are of significant interest in oncology research and drug development.[1][2] This technical guide provides a comprehensive overview of 2-CDG, including its mechanism of action, available preclinical data, and relevant experimental protocols. Given the limited specific data on 2-CDG, information on its closely related and more extensively studied analog, 2-deoxy-D-glucose (2-DG), is included for comparative purposes.

Chemical and Physical Properties

This compound is characterized by the substitution of the hydroxyl group at the C-2 position of the glucose molecule with a chlorine atom. This structural modification is key to its biological activity.

PropertyValueReference
CAS Number 14685-79-1
Molecular Formula C₆H₁₁ClO₅
Molecular Weight 198.6 g/mol
Appearance Solid-
Storage Store at < -15°C, keep dry, under inert gas

Mechanism of Action

Similar to D-glucose, 2-CDG is transported into cells via glucose transporters (GLUTs). Once inside the cell, it is phosphorylated by hexokinase (HK) to form this compound-6-phosphate (2-CDG-6P). Unlike glucose-6-phosphate, 2-CDG-6P cannot be further metabolized by phosphoglucose isomerase, a key enzyme in the glycolytic pathway.[3] This leads to the intracellular accumulation of 2-CDG-6P, which competitively inhibits both hexokinase and phosphoglucose isomerase, thereby blocking glycolysis and leading to a depletion of cellular ATP.[1][3] The inhibition of glycolysis is a primary mechanism of its potential anti-tumor effects.[4]

Beyond glycolysis inhibition, halogenated glucose analogs can also interfere with N-linked glycosylation, leading to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), which can contribute to their cytotoxic effects.[3][5]

The following diagram illustrates the proposed mechanism of action for 2-deoxy-D-glucose analogs:

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Intracellular Space Glucose Glucose GLUT GLUT Glucose->GLUT Hexokinase Hexokinase Glucose->Hexokinase   2-CDG 2-CDG 2-CDG->GLUT 2-CDG->Hexokinase   G6P Glucose-6-P Hexokinase->G6P ATP->ADP 2-CDG-6P 2-CDG-6-P Hexokinase->2-CDG-6P ATP->ADP PGI PGI G6P->PGI 2-CDG-6P->Hexokinase Inhibition 2-CDG-6P->PGI Inhibition Glycolysis Glycolysis PGI->Glycolysis ATP_depletion ATP Depletion PGI->ATP_depletion Glycolysis Block Cell_Death Cell Death ATP_depletion->Cell_Death

Caption: Mechanism of 2-CDG action. (Max Width: 760px)

Preclinical Data

Specific preclinical data for 2-CDG is limited. However, a key study compared the physiological properties of a group of 2-halogenated D-glucose analogs.

In Vitro Efficacy

A study by Lampidis et al. investigated the binding affinities of 2-fluoro-2-deoxy-D-glucose (2-FG), this compound (2-CG), and 2-bromo-2-deoxy-D-glucose (2-BG) to hexokinase I and their effects on glycolysis and cytotoxicity in tumor cells. The results indicated that the binding affinities and biological effects decrease as the size of the halogen increases.[6][7]

AnalogBinding Affinity to Hexokinase IID₅₀ for Lactate InhibitionCytotoxicity in Hypoxic Cells
2-Fluoro-2-deoxy-D-glucose (2-FG)Highest1 mM[6]Most Potent[6]
This compound (2-CDG) Intermediate6 mM [6]Intermediate[6]
2-Bromo-2-deoxy-D-glucose (2-BG)Lowest> 6 mM[6]Least Potent[6]

These findings suggest that 2-CDG is a moderately potent inhibitor of glycolysis, with its efficacy falling between that of its fluoro- and bromo- analogs.[6]

In Vivo Studies and Clinical Trials

There is a notable absence of published in vivo studies or clinical trials specifically evaluating this compound. The majority of in vivo and clinical research on 2-deoxy-glucose analogs has focused on 2-DG and the radiolabeled imaging agent ¹⁸F-FDG.[3][8]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of 2-CDG on cancer cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (2-CDG)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment. Incubate overnight to allow for cell attachment.

  • Treatment: Prepare a stock solution of 2-CDG in a suitable solvent (e.g., sterile water or PBS) and dilute it to various concentrations in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of 2-CDG. Include untreated control wells.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

The following diagram outlines a typical experimental workflow for evaluating a glucose analog:

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Cancer Cell Line) Treatment Treatment with 2-CDG (Varying Concentrations) Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Glycolysis Glycolysis Assay (Lactate Production) Treatment->Glycolysis Apoptosis Apoptosis Assay (e.g., Caspase Activity) Treatment->Apoptosis Data_Collection Data Collection (e.g., Absorbance, Fluorescence) Viability->Data_Collection Glycolysis->Data_Collection Apoptosis->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Conclusion on Efficacy Statistical_Analysis->Conclusion

Caption: Workflow for in vitro evaluation. (Max Width: 760px)

Synthesis

Conclusion and Future Directions

This compound is a promising, yet understudied, inhibitor of glycolysis with potential applications in cancer therapy. The available data indicates that its efficacy is intermediate among the 2-halogenated glucose analogs, with a clear structure-activity relationship based on the size of the halogen atom.[6][7] A significant gap in knowledge exists regarding its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile.

Future research should focus on:

  • Comprehensive in vitro studies across a panel of cancer cell lines to determine IC₅₀ values and elucidate the full spectrum of its mechanism of action.

  • In vivo studies in animal models of cancer to evaluate its anti-tumor efficacy, optimal dosing, and potential toxicity.

  • Combination studies with standard chemotherapeutic agents or radiotherapy to explore potential synergistic effects.

A deeper understanding of the biological activities of 2-CDG will be crucial in determining its potential as a therapeutic agent for the treatment of cancer and other diseases with altered glucose metabolism.

References

An In-depth Technical Guide to 2-Chloro-2-deoxy-D-glucose: Chemical Structure, Synthesis, and Biological Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-2-deoxy-D-glucose (2-CDG), a halogenated glucose analog. It details the molecule's chemical structure, outlines a common multi-step synthesis pathway with detailed experimental protocols, and illustrates its mechanism of action as a metabolic inhibitor.

Chemical Structure and Properties

This compound is a derivative of D-glucose where the hydroxyl group at the C-2 position is replaced by a chlorine atom. This modification prevents the molecule from being fully metabolized in the glycolytic pathway.

Key Structural and Physical Properties:

PropertyValueReference
Molecular Formula C₆H₁₁ClO₅[1][2]
Molecular Weight 198.60 g/mol [1][2]
IUPAC Name (2R,3S,4R,5R)-2-chloro-3,4,5,6-tetrahydroxyhexanal[1]
CAS Number 14685-79-1[1][2]
SMILES String OC--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--C=O[3]
Physical Form White to nearly colorless solid[3]
Melting Point 139-145 °C[3]
Storage Temperature -20°C[3]

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from D-glucal, a derivative of glucose. The general strategy involves the protection of hydroxyl groups, stereoselective chlorination of the double bond, reductive removal of the anomeric substituent, and final deprotection.

A common and effective starting material for this synthesis is 3,4,6-tri-O-acetyl-D-glucal, which is readily prepared from D-glucal. The overall workflow is depicted below.

G cluster_0 Step 1: Protection cluster_1 Step 2: Chloroalkoxylation cluster_2 Step 3: Reductive Dechlorination & Deprotection Glucal D-Glucal TAG 3,4,6-tri-O-acetyl-D-glucal Glucal->TAG Ac₂O, Pyridine TAG_ref 3,4,6-tri-O-acetyl-D-glucal Intermediate Methyl 3,4,6-tri-O-acetyl- 2-chloro-2-deoxy-α/β-D- gluco/mannopyranoside Intermediate_ref Methyl 3,4,6-tri-O-acetyl- 2-chloro-2-deoxy-α/β-D- gluco/mannopyranoside TAG_ref->Intermediate NCS, Methanol Product This compound Intermediate_ref->Product 1. H₂, Raney Ni 2. Acid Hydrolysis (HCl)

Caption: Synthetic workflow for this compound.

Quantitative Data for Synthesis

Precise yields for the synthesis of this compound are not consistently reported in a single source. The following table summarizes typical yields for analogous reaction steps, primarily from the synthesis of 2-deoxy-D-glucose via a brominated intermediate, which serves as a reasonable estimate.[1]

StepReactionReagentsTypical Yield
1AcetylationAcetic Anhydride, Acetic Acid, H₂SO₄~86%
2HaloalkoxylationN-Bromosuccinimide, Methanol~87% (for bromo-analogue)
3ReductionRaney Nickel, H₂~70-95%
4HydrolysisDilute HCl or H₂SO₄Not specified (typically high)

Note: Yields are highly dependent on specific reaction conditions, scale, and purification methods. A 95% yield has been reported for the debromination step using Raney Nickel and hydrogen.[4]

Detailed Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of 2-deoxy and 2-halo-sugars.[1]

Protocol 1: Synthesis of Methyl 3,4,6-tri-O-acetyl-2-deoxy-α/β-D-glucopyranoside (Intermediate for Reduction)

This protocol outlines the formation of the key 2-chloro intermediate.

  • Materials: 3,4,6-tri-O-acetyl-D-glucal, N-chlorosuccinimide (NCS), anhydrous methanol, dichloromethane (DCM).

  • Procedure: a. Dissolve 3,4,6-tri-O-acetyl-D-glucal in a mixture of anhydrous DCM and anhydrous methanol (e.g., 2:1 v/v) under an inert atmosphere (Nitrogen or Argon). b. Cool the solution to 0°C in an ice bath. c. Add N-chlorosuccinimide (approx. 1.1 equivalents) portion-wise over 15-20 minutes while stirring. Maintain the temperature between 0-5°C. d. Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, dilute the reaction mixture with DCM. f. Wash the organic phase sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution, water, and brine. g. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product, a mixture of methyl 3,4,6-tri-O-acetyl-2-chloro-2-deoxy-α/β-D-gluco/mannopyranosides as a syrup. This is often used in the next step without further purification.

Protocol 2: Reductive Dechlorination and Hydrolysis to this compound

This protocol describes the final steps to yield the target compound.

  • Materials: Crude product from Protocol 1, Raney Nickel (slurry in water), Methanol, Hydrogen gas (H₂), Hydrochloric acid (HCl).

  • Reductive Dechlorination: a. Dissolve the crude chloro-intermediate in methanol. b. Add a slurry of Raney Nickel (a catalytic amount) to the solution in a hydrogenation vessel. c. Pressurize the vessel with hydrogen gas (typically 40-150 psi). d. Stir the mixture vigorously at room temperature for 5-12 hours, or until TLC indicates the consumption of the starting material. e. Carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the pad thoroughly with methanol. f. Concentrate the filtrate under reduced pressure to obtain the crude methyl 2-deoxy-3,4,6-tri-O-acetyl-α/β-D-glucopyranoside.

  • Acid Hydrolysis: a. Dissolve the crude product from the previous step in a mixture of water and a catalytic amount of concentrated HCl (e.g., 1-2 M final concentration).[5] b. Heat the solution to 80-90°C and maintain for 3-5 hours, monitoring by TLC until hydrolysis is complete.[1] c. Cool the reaction mixture to room temperature and neutralize with a base such as barium hydroxide (Ba(OH)₂) or a basic ion-exchange resin.[1] d. Filter to remove any insoluble salts. e. Concentrate the filtrate to a residue. f. Purify the final product, this compound, by crystallization from a suitable solvent system such as methanol/acetone/hexane.[1]

Biological Signaling and Mechanism of Action

This compound acts as a metabolic poison by targeting the initial stages of glycolysis. Due to its structural similarity to glucose, it is recognized and transported into cells by glucose transporters (GLUTs).

Once inside the cell, 2-CDG is a substrate for Hexokinase (HK), the first enzyme in the glycolytic pathway. Hexokinase phosphorylates 2-CDG at the C-6 position, forming this compound-6-phosphate (2-CDG-6P). However, the presence of the chlorine atom at the C-2 position prevents the subsequent enzyme, phosphoglucose isomerase, from acting on the molecule.

This leads to two primary inhibitory effects:

  • Competitive Inhibition of Hexokinase: The accumulation of 2-CDG-6P provides feedback inhibition on the hexokinase enzyme.

  • Allosteric Inhibition of Phosphoglucose Isomerase: The trapped 2-CDG-6P cannot be isomerized to fructose-6-phosphate, effectively halting the glycolytic flux at this step.

The net result is a depletion of cellular ATP production, which is particularly detrimental to cells that rely heavily on glycolysis for energy, such as hypoxic tumor cells.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol GLUT GLUT Transporter Glucose_in Glucose GLUT->Glucose_in CDG_in 2-CDG GLUT->CDG_in HK Hexokinase (HK) Glucose_in->HK CDG_in->HK G6P Glucose-6-P HK->G6P Phosphorylation CDG6P 2-CDG-6-P HK->CDG6P Phosphorylation PGI Phosphoglucose Isomerase (PGI) G6P->PGI CDG6P->PGI Inhibition F6P Fructose-6-P PGI->F6P Glycolysis Further Glycolysis & ATP Production F6P->Glycolysis Inhibition_node->HK Feedback Inhibition Glucose_out Glucose Glucose_out->GLUT Uptake CDG_out 2-CDG CDG_out->GLUT Uptake (Competitive)

Caption: Mechanism of glycolysis inhibition by this compound.

References

Physical and chemical properties of 2-Chloro-2-deoxy-D-glucose.

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the physical, chemical, and biological properties of 2-Chloro-2-deoxy-D-glucose (2-CDG).

Core Physical and Chemical Properties

This compound is a synthetic derivative of D-Glucose.[1][2] It is characterized as a white, solid, hygroscopic compound.[3][4][5] For optimal stability, it should be stored in a desiccated environment at -20°C under an inert gas like nitrogen.[3]

Table 1: Physical and Chemical Data for this compound

PropertyValueReferences
Molecular Formula C₆H₁₁ClO₅[2][6][]
Molecular Weight 198.60 g/mol [2][6][]
CAS Number 14685-79-1[1][3]
Melting Point 139-145 °C[3]
Appearance White solid[3]
Storage Temperature -20°C[3][5][8]
Solubility Soluble in Acetone (Slightly), Water (Slightly)[5]
InChI Key RBEGMPAFDRYYIG-SLPGGIOYSA-N[3][6]
SMILES String OC--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--C=O[3][6]

Mechanism of Action and Biological Activity

This compound acts as a glucose mimic, primarily inhibiting cellular metabolic processes.[] Its mechanism is analogous to the well-studied 2-deoxy-D-glucose (2-DG).[9][10][11]

Inhibition of Glycolysis: Like glucose, 2-CDG is transported into the cell via glucose transporters (GLUTs).[11][12] Once inside, it is phosphorylated by the enzyme hexokinase to form this compound-6-phosphate.[9][10][13] Unlike glucose-6-phosphate, this chlorinated analog cannot be further metabolized by phosphoglucose isomerase.[9][10][13] This leads to:

  • Intracellular Accumulation: The phosphorylated, charged molecule is trapped within the cell.[9][11]

  • Competitive Inhibition: The accumulation of this compound-6-phosphate competitively inhibits hexokinase, blocking the phosphorylation of glucose.[9][10]

  • ATP Depletion: The overall inhibition of the glycolytic pathway leads to a reduction in cellular ATP levels, ultimately inducing cell death.[10][11]

This inhibitory effect on glycolysis makes 2-CDG a compound of interest for targeting cells with high glucose uptake, such as hypoxic tumor cells.[12]

Interference with N-linked Glycosylation: 2-CDG is structurally similar to mannose. This allows it to interfere with N-linked glycosylation, a critical process for protein folding and function.[10][12] This interference can induce endoplasmic reticulum (ER) stress and trigger the unfolded protein response (UPR), contributing to its cytotoxic effects.[10][12][13]

G Mechanism of Action of this compound cluster_cell Cell Interior CDG_in 2-CDG HK Hexokinase CDG_in->HK Phosphorylation N_Glycosylation N-linked Glycosylation CDG_in->N_Glycosylation Interferes CDGP 2-CDG-6-Phosphate HK->CDGP CDGP->HK Inhibits Glycolysis Glycolysis CDGP->Glycolysis Inhibits ATP ATP Depletion Glycolysis->ATP Cell_Death Cell Death (Apoptosis) ATP->Cell_Death ER_Stress ER Stress / UPR ER_Stress->Cell_Death N_Glycosylation->ER_Stress CDG_out 2-CDG (Extracellular) GLUT GLUT Transporter CDG_out->GLUT GLUT->CDG_in Uptake

Caption: Signaling pathway of 2-CDG's metabolic inhibition.

Synthesis and Experimental Protocols

Synthesis Overview

This compound is a derivative of D-Glucose and can be synthesized from it.[1] General synthetic strategies for 2-deoxy-D-glucose and its analogs often involve the haloalkoxylation of glucal derivatives. For example, a process may involve the haloalkoxylation of 3,4,6-tri-O-benzyl-D-glucal to yield an alkyl 2-deoxy-2-halo intermediate, which is then reduced and hydrolyzed to produce the final 2-deoxy sugar.[14] Enzymatic synthesis using chloroperoxidase-catalyzed reactions on glycals has also been reported for preparing 2-halo-2-deoxy sugars.[15]

Experimental Protocols

2-CDG is suitable for various analytical techniques.[3] The following provides a generalized workflow for evaluating its biological effects.

G Experimental Workflow for 2-CDG Cytotoxicity Assay start Start: Prepare 2-CDG Stock Solution cell_culture 1. Cell Culture (e.g., Tumor Cell Line) start->cell_culture treatment 2. Treatment Apply varying concentrations of 2-CDG cell_culture->treatment incubation 3. Incubation (e.g., 24, 48, 72 hours) treatment->incubation viability_assay 4. Viability Assay (MTT, XTT, etc.) incubation->viability_assay data_analysis 5. Data Analysis Calculate IC50 viability_assay->data_analysis end End: Determine Cytotoxic Potency data_analysis->end

Caption: Generalized workflow for assessing 2-CDG cytotoxicity.

Methodology: In Vitro Cytotoxicity Assay (Example)

  • Preparation of 2-CDG: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).[16] Further dilutions should be made in the appropriate cell culture medium.

  • Cell Seeding: Plate cancer cells (e.g., glioblastoma, breast cancer lines) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of 2-CDG. Include a vehicle control (medium with solvent, if used) and a positive control for cell death.

  • Incubation: Incubate the plates for desired time points (e.g., 24, 48, 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Assessment of Cell Viability:

    • Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

    • Incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of the 2-CDG concentration.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Toxicity and Stability

Toxicity: Specific toxicity data for this compound is not extensively detailed in the provided search results. However, the toxicity of its parent compound, 2-deoxy-D-glucose (2-DG), has been studied. At low doses, 2-DG is relatively harmless, but higher doses can lead to side effects mimicking hypoglycemia, such as fatigue, sweating, and dizziness.[9][17] It is noted that the toxic effects of 2-DG under aerobic conditions may be more related to its inhibition of glycosylation rather than glycolysis.[18] The oral LD₅₀ of 2-DG in mice and rats was found to be greater than 8000 mg/kg.[17]

Table 2: Stability and Safety Information

ParameterInformationReferences
Storage Conditions Store at -20°C, keep dry, keep under inert gas[3]
Chemical Properties Hygroscopic, Air-sensitive[4][5]
WGK (Water Hazard Class) WGK 3 (highly hazardous to water)[3]
Personal Protective Equipment Eyeshields, Gloves[3]

This guide provides a foundational understanding of this compound for research and development purposes. Further investigation into its specific toxicological profile and in vivo efficacy is recommended for any therapeutic applications.

References

An In-depth Technical Guide to 2-Chloro-2-deoxy-D-glucose (CAS: 14685-79-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-2-deoxy-D-glucose (2-CDG), a synthetic halogenated analog of D-glucose, is a compound of significant interest in cancer research. Its structural similarity to glucose allows it to be taken up by cancer cells, which often exhibit elevated rates of glycolysis—a phenomenon known as the Warburg effect. Once inside the cell, 2-CDG acts as a competitive inhibitor of key metabolic pathways, leading to cellular stress and apoptosis. This guide provides a comprehensive technical overview of 2-CDG, including its physicochemical properties, synthesis, mechanism of action, and biological effects, with a focus on its potential as an anti-cancer agent. Much of the understanding of 2-CDG's biological activity is informed by extensive research on its close analog, 2-deoxy-D-glucose (2-DG).

Physicochemical Properties

This compound is a white crystalline powder.[1] Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 14685-79-1[1]
Molecular Formula C₆H₁₁ClO₅[1]
Molecular Weight 198.60 g/mol [1]
Melting Point 139-145 °C
Boiling Point 507.0±50.0 °C (Predicted)
Solubility Soluble in water, ethanol, and methanol. Slightly soluble in acetone.[1]
Storage Temperature -20°C
InChI Key RBEGMPAFDRYYIG-SLPGGIOYSA-N

Synthesis and Characterization

The synthesis of 2-CDG can be achieved through several methods, with a common approach involving the haloalkoxylation of D-glucal or its derivatives.[2]

Synthesis from D-Glucal

A general synthetic route involves the reaction of a protected D-glucal with a chlorine source, such as N-chlorosuccinimide (NCS), in the presence of an alcohol. This is followed by deprotection steps to yield 2-CDG. A patent describes a process for the synthesis of 2-deoxy-D-glucose that involves the haloalkoxylation of R-D-Glucal (where R can be H or a protecting group like 3,4,6-tri-O-benzyl) to obtain an alkyl 2-deoxy-2-halo-R-α/β-D-gluco/mannopyranoside. This intermediate is then reduced and hydrolyzed to yield the final 2-deoxy-D-glucose product.[3]

Enzymatic Synthesis

Enzymatic methods have also been explored for the synthesis of 2-halo-2-deoxy sugars. Chloroperoxidase-catalyzed reactions can be used for the halohydration of glycals in good yields.[2]

Characterization

The characterization of 2-CDG is typically performed using standard analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Mass Spectrometry (MS)

Mechanism of Action

2-CDG exerts its biological effects through a dual mechanism: inhibition of glycolysis and interference with N-linked glycosylation, leading to endoplasmic reticulum (ER) stress.

Glycolysis Inhibition

As a glucose analog, 2-CDG is transported into cells via glucose transporters (GLUTs). Inside the cell, it is a substrate for hexokinase, the first enzyme in the glycolytic pathway, which phosphorylates it to this compound-6-phosphate (2-CDG-6P). Unlike glucose-6-phosphate, 2-CDG-6P cannot be further metabolized by phosphoglucose isomerase.[4] This leads to the intracellular accumulation of 2-CDG-6P, which in turn competitively inhibits hexokinase, thereby blocking glycolysis and leading to ATP depletion.[4]

It is important to note that the binding affinity of halogenated glucose analogs to hexokinase I decreases with increasing halogen size. The order of binding affinity is: 2-fluoro-2-deoxy-D-glucose (2-FG) > 2-deoxy-D-glucose (2-DG) > this compound (2-CG) > 2-bromo-2-deoxy-D-glucose (2-BG).[5][6] This suggests that 2-CDG is a less potent inhibitor of hexokinase compared to 2-FG and 2-DG.

dot

glycolysis_inhibition cluster_extracellular Extracellular Space cluster_cell Intracellular Space cluster_in Glucose Glucose GLUT Glucose Transporter Glucose->GLUT Uptake 2-CDG 2-CDG 2-CDG->GLUT Uptake Glucose_in Glucose 2-CDG_in 2-CDG Hexokinase Hexokinase G6P Glucose-6-P Hexokinase->G6P 2-CDG-6P 2-CDG-6-P Hexokinase->2-CDG-6P Glycolysis Glycolysis ATP_production ATP Production Glycolysis->ATP_production G6P->Glycolysis 2-CDG-6P->Hexokinase Inhibition 2-CDG-6P->Glycolysis Inhibition Glucose_in->Hexokinase Phosphorylation 2-CDG_in->Hexokinase Phosphorylation er_stress_pathway 2-CDG 2-CDG N-linked_Glycosylation N-linked Glycosylation 2-CDG->N-linked_Glycosylation Inhibition Protein_Folding Protein Folding N-linked_Glycosylation->Protein_Folding Misfolded_Proteins Accumulation of Misfolded Proteins N-linked_Glycosylation->Misfolded_Proteins ER Endoplasmic Reticulum UPR Unfolded Protein Response (UPR) ER->UPR Activation Apoptosis Apoptosis UPR->Apoptosis Prolonged Stress Protein_Folding->ER Misfolded_Proteins->ER ER Stress mtt_assay_workflow A Seed cells in 96-well plate B Treat with 2-CDG (serial dilutions) A->B C Incubate (24-72h) B->C D Add MTT solution C->D E Incubate (2-4h) D->E F Solubilize formazan crystals (DMSO) E->F G Measure absorbance (570 nm) F->G H Calculate IC50 G->H western_blot_workflow A Cell Treatment & Lysis B Protein Quantification (BCA) A->B C SDS-PAGE B->C D Protein Transfer (PVDF) C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection (ECL) G->H

References

Preliminary In Vitro Studies of 2-Chloro-2-deoxy-D-glucose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available in vitro research data specifically for 2-Chloro-2-deoxy-D-glucose (2-CDG) is limited. This guide summarizes the extensive preliminary in vitro findings for its close structural analog, 2-deoxy-D-glucose (2-DG). The substitution of a chlorine atom for a hydrogen at the 2-position may alter the biological activity of the molecule. Therefore, the information presented herein should be considered as a foundational reference for research on 2-CDG, with the understanding that experimental validation is essential.

This technical guide provides an in-depth overview of the core pre-clinical in vitro research on 2-deoxy-D-glucose (2-DG), a potent inhibitor of glycolysis, for researchers, scientists, and drug development professionals. The document details the mechanisms of action, experimental protocols, and quantitative data from key studies, and includes visualizations of relevant cellular pathways and experimental workflows.

Core Mechanism of Action

2-Deoxy-D-glucose is a glucose analog where the hydroxyl group at the C-2 position is replaced by a hydrogen atom.[1] This structural modification allows it to be taken up by cancer cells through glucose transporters (GLUTs), similar to glucose.[2] Once inside the cell, 2-DG is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[1][3] However, 2-DG-6-P cannot be further metabolized by phosphoglucose isomerase, leading to its intracellular accumulation.[3] This accumulation competitively inhibits both hexokinase and phosphoglucose isomerase, effectively blocking the glycolytic pathway.[1][3]

The inhibition of glycolysis by 2-DG leads to several downstream effects that contribute to its anti-cancer properties:

  • ATP Depletion: By halting glycolysis, 2-DG significantly reduces the production of ATP, the primary energy currency of the cell.[1] This energy depletion can arrest cell growth and proliferation.[4]

  • Induction of Oxidative Stress: 2-DG treatment has been shown to increase the production of reactive oxygen species (ROS) and disrupt thiol metabolism, leading to metabolic oxidative stress.[5][6][7]

  • Induction of Apoptosis: The culmination of energy depletion and oxidative stress can trigger programmed cell death, or apoptosis.[2][4][8]

  • Interference with N-linked Glycosylation: Due to its structural similarity to mannose, 2-DG can interfere with N-linked glycosylation, a critical process for protein folding and function that occurs in the endoplasmic reticulum (ER). This interference can lead to ER stress and activation of the Unfolded Protein Response (UPR).[9][10]

Quantitative Data from In Vitro Studies

The cytotoxic effects of 2-DG have been evaluated across various cancer cell lines. The following tables summarize key quantitative findings from these studies.

Table 1: Cytotoxicity of 2-Deoxy-D-glucose in Various Cancer Cell Lines

Cell LineCancer TypeAssayTreatment ConditionsKey Findings
HeLaCervical CancerSurvival Assay4-10 mM 2-DG for 4-72 h20-90% decrease in cell survival in a dose- and time-dependent manner.[6]
Human Breast Cancer LinesBreast CancerGrowth and Viability AssaysDose-dependentCessation of cell growth and decreased cell viability.[2]
Human Neuroblastoma LinesNeuroblastomaClonogenic Survival Assay5-10 mM 2-DGEffective in killing neuroblastoma cells.[5]
Human Pancreatic Cancer CellsPancreatic CancerCytotoxicity AssayTime- and dose-dependentInduced cytotoxicity.[7]
Various Malignant Cell LinesOvarian, Squamous, Cerebral, Hepatic, Colonic, MesothelialProliferation/Apoptosis Assays5 mM 2-DG (continuous)Responses varied from proliferation slowdown to massive apoptosis.[8]

Table 2: Effect of 2-Deoxy-D-glucose on Cellular Processes

Cell LineCellular ProcessAssayTreatment ConditionsKey Findings
HeLaThiol MetabolismGlutathione Measurement6 mM 2-DG for 16 h~50% decrease in total intracellular glutathione content.[6]
Human Pancreatic Cancer CellsOxidative StressGSSG and NADP+/NADPH MeasurementNot specifiedIncreased glutathione disulfide accumulation and NADP+/NADPH ratios.[7]
Human Breast Cancer LinesApoptosisCaspase 3 Activity, PARP CleavageNot specifiedInduction of caspase 3 activity and cleavage of poly (ADP-ribose) polymerase.[2]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are based on studies of 2-DG and can be adapted for the investigation of 2-CDG.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.[11]

  • Compound Preparation: Prepare various concentrations of 2-DG (or 2-CDG) in the appropriate culture medium.

  • Treatment: Remove the overnight culture medium and replace it with the medium containing different concentrations of the test compound. Include a vehicle control group.[11]

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.[11]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[11]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Western Blot Analysis for Protein Expression

This technique is used to detect specific proteins in a sample.

  • Cell Treatment: Treat cells with the desired concentration of 2-DG (or 2-CDG) for the specified time.

  • Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[11]

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis.[11]

  • Transfer: Transfer the separated proteins to a PVDF membrane.[11]

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[11]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., Caspase-3, PARP, β-actin) overnight at 4°C.[11]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: Detect the protein bands using an ECL substrate and an imaging system.[11]

Apoptosis Assay (Flow Cytometry)

This method quantifies the percentage of apoptotic cells.

  • Cell Treatment: Culture cells and treat them with the desired concentrations of 2-DG (or 2-CDG) for a specified duration.

  • Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of 2-DG and its analogs.

Glycolysis_Inhibition cluster_glycolysis Glycolytic Pathway Glucose Glucose GLUT GLUT Glucose->GLUT Glucose_in Intracellular Glucose GLUT->Glucose_in CDG_in Intracellular 2-CDG GLUT->CDG_in Hexokinase Hexokinase Glucose_in->Hexokinase CDG 2-CDG CDG->GLUT CDG_in->Hexokinase G6P Glucose-6-P Hexokinase->G6P Phosphorylation CDG6P 2-CDG-6-P Hexokinase->CDG6P Phosphorylation PGI Phosphoglucose Isomerase G6P->PGI CDG6P->Hexokinase Inhibits CDG6P->PGI Inhibits Glycolysis Glycolysis PGI->Glycolysis ATP_depletion ATP Depletion Cell_Death Cell Growth Arrest & Apoptosis ATP_depletion->Cell_Death

Mechanism of 2-CDG-mediated glycolysis inhibition.

UPR_Activation CDG 2-CDG N_Glycosylation Inhibition of N-linked Glycosylation CDG->N_Glycosylation ER_Stress ER Stress N_Glycosylation->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Autophagy Autophagy UPR->Autophagy Protective Apoptosis Apoptosis UPR->Apoptosis Pro-apoptotic

Induction of ER stress and the UPR by 2-CDG.

Experimental_Workflow start Start cell_culture Seed Cancer Cells in 96-well plate start->cell_culture treatment Treat with varying concentrations of 2-CDG cell_culture->treatment incubation Incubate for 24-72 hours treatment->incubation assay Perform Cytotoxicity Assay (e.g., MTT) incubation->assay data_analysis Measure Absorbance & Analyze Data assay->data_analysis end End data_analysis->end

General workflow for an in vitro cytotoxicity assay.

References

A Technical Guide to Early Research on Halogenated 2-Deoxy-D-glucose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The deliberate modification of glucose, a fundamental molecule in cellular metabolism, has long been a cornerstone of biochemical research and drug discovery. Among the earliest and most significant modifications was the replacement of the hydroxyl group at the C-2 position with a hydrogen atom, yielding 2-deoxy-D-glucose (2-DG). Early investigations into 2-DG revealed its potent inhibitory effects on glycolysis, a critical energy-producing pathway in many organisms and particularly in cancer cells and virus-infected cells. This discovery paved the way for the synthesis and evaluation of a series of halogenated derivatives of 2-deoxy-D-glucose, with the aim of modulating its biological activity and therapeutic potential. This technical guide provides an in-depth overview of the early research on these halogenated analogs, focusing on their synthesis, biochemical properties, and initial applications.

Core Concepts: The Rationale for Halogenation

The introduction of a halogen atom at the C-2 position of 2-deoxy-D-glucose was predicated on several key biochemical principles. The primary mechanism of action of 2-DG is its phosphorylation by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P).[1] This phosphorylated product cannot be further metabolized by phosphoglucose isomerase, leading to its accumulation and the competitive inhibition of hexokinase, thereby blocking the glycolytic pathway.[1]

Researchers hypothesized that modifying the C-2 position with halogens of varying electronegativity and size could influence the analog's affinity for glucose transporters and its interaction with the active site of hexokinase. This could potentially lead to derivatives with enhanced inhibitory potency or altered biological activities.

Early Synthesis of Halogenated 2-Deoxy-D-glucose Derivatives

The foundational work on the synthesis of 2-deoxy-D-glucose derivatives often began with D-glucal, a glycal derived from glucose. A common strategy involved the halogenation of the double bond in D-glucal.

2-Deoxy-2-fluoro-D-glucose (FDG)

The first synthesis of 2-deoxy-2-fluoro-D-glucose was reported in 1969 by Josef Pacák, Zdeněk Točik, and Miloslav Černý at Charles University in Prague.[2] Their method involved a four-step sequence starting from a protected anhydro-glucose derivative.[2]

2-Deoxy-2-bromo-D-glucose and other Halogenated Derivatives

Early synthetic approaches to 2-deoxyglycosyl halides were pioneered by researchers like Bergmann, Schotte, and Leschinsky, who described the synthesis of a 2-deoxyglucosyl bromide.[3] In the 1960s, Zorbach and his colleagues also reported on the synthesis of 2-deoxyglycosyl halides as part of their research on the cardiac glycoside digitoxin.[3] A key method for the synthesis of 2-deoxy-2-halo-D-glucose derivatives involved the haloalkoxylation of D-glucal, a reaction detailed by Lemieux and colleagues in 1964.[4]

Experimental Protocols: Foundational Synthetic Methodologies

General Procedure for Haloalkoxylation of D-glucal

This method, based on the work of Lemieux et al. (1964), provides a general pathway to 2-deoxy-2-halo-glycosides, which can then be deprotected to yield the final product.

Starting Material: 3,4,6-Tri-O-acetyl-D-glucal

  • Halogenation: The protected D-glucal is dissolved in a suitable solvent.

  • A halogenating agent (e.g., N-bromosuccinimide for bromination) and an alcohol (e.g., methanol) are added.

  • The reaction mixture is stirred, often at room temperature, until the starting material is consumed (monitored by thin-layer chromatography).

  • Work-up: The reaction is quenched, and the product, a 2-deoxy-2-halo-glycoside, is extracted and purified by crystallization or chromatography.

  • Deprotection: The acetyl protecting groups are removed, typically by hydrolysis under acidic or basic conditions, to yield the final 2-deoxy-2-halogenated-D-glucose.

Biochemical Characterization and Quantitative Data

Early research focused on the interaction of these halogenated derivatives with hexokinase and their effects on glycolysis. A significant comparative study by Lampidis and colleagues, while conducted later, provides valuable quantitative insights that build upon the foundational understanding of these compounds.

CompoundHalogenID50 for Lactate Inhibition (mM)Relative Binding Affinity to Hexokinase I
2-Deoxy-2-fluoro-D-glucose (2-FG)Fluorine1Highest among halogenated analogs
2-Deoxy-2-chloro-D-glucose (2-CG)Chlorine6Intermediate
2-Deoxy-2-bromo-D-glucose (2-BG)Bromine> 6Lowest among halogenated analogs

Data from Lampidis et al. (2006)[5]

These findings demonstrated a clear trend: as the size of the halogen at the C-2 position increases, the binding affinity for hexokinase I decreases, and consequently, a higher concentration of the analog is required to inhibit glycolysis.[5][6]

Signaling Pathways and Experimental Workflows

The primary signaling pathway affected by 2-deoxy-D-glucose and its halogenated derivatives is the glycolytic pathway. The mechanism of inhibition involves a multi-step process that can be visualized as a workflow.

Experimental Workflow for Assessing Glycolysis Inhibition

experimental_workflow cluster_cell_culture Cell Culture cluster_analysis Biochemical Analysis cluster_data Data Interpretation cell_line Tumor Cell Line treatment Treatment with 2-Deoxy-D-glucose Halogenated Derivative cell_line->treatment lactate_assay Lactate Production Assay treatment->lactate_assay hexokinase_assay Hexokinase Activity Assay treatment->hexokinase_assay id50 Calculation of ID50 lactate_assay->id50 binding_affinity Determination of Binding Affinity hexokinase_assay->binding_affinity

Caption: Workflow for evaluating the inhibitory effects of 2-deoxy-D-glucose derivatives.

Signaling Pathway of Glycolysis Inhibition

glycolysis_inhibition cluster_transport Cellular Uptake cluster_metabolism Metabolic Pathway cluster_inhibition Inhibition Glucose Glucose GLUT Glucose Transporter (GLUT) Glucose->GLUT Competition Halogenated_2DG Halogenated 2-DG Halogenated_2DG->GLUT Competition Hexokinase Hexokinase GLUT->Hexokinase Substrate Delivery G6P Glucose-6-Phosphate Hexokinase->G6P Phosphorylation Halogenated_2DG_6P Halogenated 2-DG-6-Phosphate Hexokinase->Halogenated_2DG_6P Phosphorylation PGI Phosphoglucose Isomerase G6P->PGI Inhibition_Hexokinase Competitive Inhibition Halogenated_2DG_6P->Inhibition_Hexokinase Inhibition_PGI Metabolic Block Halogenated_2DG_6P->Inhibition_PGI Glycolysis Downstream Glycolysis PGI->Glycolysis Inhibition_Hexokinase->Hexokinase Inhibition_PGI->PGI

Caption: Mechanism of glycolysis inhibition by halogenated 2-deoxy-D-glucose derivatives.

Early Therapeutic Applications and Future Directions

The initial research into halogenated 2-deoxy-D-glucose derivatives laid the groundwork for their exploration as potential therapeutic agents. The primary focus of this early work was on two main areas:

  • Anticancer Activity: Due to the reliance of many cancer cells on glycolysis for energy production (the Warburg effect), these compounds were investigated for their ability to selectively target and inhibit the growth of tumor cells.[7]

  • Antiviral Activity: Many viruses hijack the host cell's metabolic machinery to support their replication. Early studies explored the potential of these glucose analogs to interfere with viral replication by disrupting cellular energy production and glycosylation processes.[8][9]

The early findings, particularly the structure-activity relationship demonstrated by the different halogen substitutions, have guided the subsequent development of more potent and selective inhibitors of glycolysis. The foundational understanding of their mechanism of action continues to inform modern drug discovery efforts targeting metabolic pathways in various diseases.

Conclusion

The early research on halogenated derivatives of 2-deoxy-D-glucose was a critical step in the evolution of metabolic inhibitors as therapeutic agents. The pioneering synthetic work and initial biochemical evaluations established the fundamental principles of how these compounds function and provided a framework for their further development. This technical guide has summarized the key findings from this seminal period, offering a valuable resource for researchers and professionals in the field of drug development who seek to build upon this important scientific legacy.

References

Investigating the Potential of 2-Chloro-2-deoxy-D-glucose in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cancer cells exhibit profound metabolic alterations to sustain their rapid proliferation and survival. One of the most well-documented metabolic shifts is the Warburg effect, characterized by an increased rate of glycolysis and lactate production, even in the presence of ample oxygen. This metabolic reprogramming presents a unique therapeutic window to selectively target cancer cells. 2-Deoxy-D-glucose (2-DG), a glucose analog, has been extensively studied as a glycolysis inhibitor.[1] 2-Chloro-2-deoxy-D-glucose (2-CDG) is a halogenated derivative of 2-DG that is also being investigated for its potential as an anti-cancer agent, particularly effective against hypoxic tumor growth.[2] This technical guide provides an in-depth overview of the core mechanisms, experimental data, and protocols relevant to the investigation of 2-CDG in cancer research. Given the extensive research on 2-DG, it will be used as a foundational model to infer the mechanisms and potential of 2-CDG, with specific data for the chloro-analog presented where available.

Mechanism of Action

2-CDG, like its parent compound 2-DG, functions as a molecular mimic of glucose to exploit the high glucose avidity of cancer cells. Its anti-cancer effects stem from a multi-pronged attack on cellular metabolism and stress response pathways.

  • Competitive Inhibition of Glycolysis : 2-CDG is transported into the cell via glucose transporters (GLUTs). Once inside, it is phosphorylated by the enzyme Hexokinase (HK) to form this compound-6-phosphate (2-CDG-6P).[2] This phosphorylated form cannot be further metabolized by the enzyme phosphoglucose isomerase.[3] The intracellular accumulation of 2-CDG-6P competitively inhibits both hexokinase and phosphoglucose isomerase, leading to a halt in the glycolytic pathway.[2][4] This blockade results in the depletion of intracellular ATP, the cell's primary energy currency.[3]

  • Induction of Endoplasmic Reticulum (ER) Stress : Beyond energy depletion, 2-DG has been shown to interfere with N-linked glycosylation of proteins within the endoplasmic reticulum.[4][5] This disruption leads to an accumulation of misfolded proteins, triggering the Unfolded Protein Response (UPR) and inducing ER stress, which can culminate in apoptosis.[5][6] It is hypothesized that 2-CDG acts via a similar mechanism.

  • Generation of Oxidative Stress : The inhibition of glycolysis can also lead to metabolic oxidative stress.[7] By disrupting the normal metabolic flow, 2-DG can cause an imbalance in the production of reactive oxygen species (ROS) and the cell's antioxidant capacity, further contributing to cell death.[8]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by 2-CDG is crucial for understanding its therapeutic potential. The following diagrams, rendered using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.

Glycolysis_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GLUT Glucose Transporter (GLUT) Hexokinase Hexokinase (HK) GLUT->Hexokinase Uptake Glucose Glucose Glucose->GLUT 2-CDG This compound (2-CDG) 2-CDG->GLUT G6P Glucose-6-Phosphate (G6P) Hexokinase->G6P Phosphorylation (from Glucose) 2-CDG-6P 2-CDG-6-Phosphate (2-CDG-6P) Hexokinase->2-CDG-6P Phosphorylation (from 2-CDG) PGI Phosphoglucose Isomerase (PGI) G6P->PGI 2-CDG-6P->Inhibition_HK Inhibits 2-CDG-6P->Inhibition_PGI Inhibits F6P Fructose-6-Phosphate PGI->F6P Glycolysis Downstream Glycolysis (Pyruvate, ATP, Lactate) F6P->Glycolysis Inhibition_HK->Hexokinase Inhibition_PGI->PGI

Caption: Mechanism of Glycolysis Inhibition by 2-CDG.

Apoptosis_Induction 2-CDG 2-CDG Glycolysis_Inhibition Glycolysis Inhibition 2-CDG->Glycolysis_Inhibition ER_Stress ER Stress (Inhibition of N-linked Glycosylation) 2-CDG->ER_Stress ATP_Depletion ATP Depletion Glycolysis_Inhibition->ATP_Depletion Oxidative_Stress Oxidative Stress (ROS Increase) Glycolysis_Inhibition->Oxidative_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Mitochondria Mitochondrial Pathway ATP_Depletion->Mitochondria Oxidative_Stress->Mitochondria Caspases Caspase Activation (e.g., Caspase-3) UPR->Caspases Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Convergent Pathways Leading to 2-CDG-Induced Apoptosis.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture 1. Cancer Cell Line Selection & Culture Viability 2. Cell Viability Assays (e.g., MTT, Clonogenic) Cell_Culture->Viability Mechanism 3. Mechanistic Studies Viability->Mechanism Western_Blot Western Blot (Apoptosis, ER Stress Markers) Mechanism->Western_Blot Metabolism Metabolic Assays (ATP, Lactate levels) Mechanism->Metabolism Animal_Model 4. Xenograft/Orthotopic Animal Model Mechanism->Animal_Model Treatment 5. 2-CDG Administration (Monotherapy or Combination) Animal_Model->Treatment Efficacy 6. Efficacy Assessment (Tumor Volume, Survival) Treatment->Efficacy Toxicity 7. Toxicity Evaluation (Body Weight, Histology) Treatment->Toxicity

Caption: Preclinical Experimental Workflow for Evaluating 2-CDG.

Quantitative Data Presentation

Quantitative data for 2-CDG is limited in publicly accessible literature. Therefore, the following tables summarize key findings for its well-studied analog, 2-DG, to provide a reference framework for the expected potency and effects of this class of compounds.

Table 1: In Vitro Cytotoxicity of 2-Deoxy-D-glucose (2-DG) in Cancer Cell Lines

Cell LineCancer TypeAssayIC50 / EffectReference
P388/IDALeukemiaProliferationIC50: 392.6 ± 41.1 µM[5]
P388LeukemiaProliferationIC50: >500 µM[5]
Multiple LinesVariousProliferation5 mM 2-DG caused responses from slowed growth to massive apoptosis[9]
NeuroblastomaNeuroblastomaClonogenic SurvivalEffective killing at 5–10 mM[8]

Table 2: Effects of 2-DG on Cellular Energetics and in Combination Therapies

Cell Line(s)TreatmentEffectReference
SKOV3 & HeyMetformin + 2-DG~90% reduction in intracellular ATP[10]
A172 & LN2292-DG + CisplatinSynergistic reduction in cell viability (Combination Index < 1)[11]
Glioblastoma cells2-DG + BCNUSignificantly increased inhibitory effects vs. BCNU alone[12]
FaDu2-DG + CisplatinSignificant decrease in cell survival vs. single agents[7]
Eμ-Myc lymphoma2-DG + EtoposideSynergistic cytotoxicity[13]

Experimental Protocols

Detailed and reproducible protocols are the cornerstone of scientific investigation. The following are standard methodologies for assessing the anti-cancer potential of compounds like 2-CDG.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effect of 2-CDG on cancer cells.

  • Cell Seeding : Seed cancer cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of complete culture medium. Allow cells to attach and grow overnight in a humidified incubator at 37°C with 5% CO2.[4]

  • Compound Preparation : Prepare a stock solution of 2-CDG in sterile water or PBS. Create a series of dilutions in culture medium to achieve the desired final concentrations.

  • Treatment : Remove the overnight culture medium from the wells. Add 100 µL of the medium containing various concentrations of 2-CDG to the respective wells. Include a vehicle control group (medium without 2-CDG).[4]

  • Incubation : Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[4]

  • MTT Addition : After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[4]

  • Formazan Solubilization : Carefully remove the medium from each well. Add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[4]

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate cell viability as a percentage of the control group and plot a dose-response curve to determine the IC50 value.

Western Blotting for Apoptosis Markers

This protocol is used to detect changes in protein levels indicative of apoptosis.

  • Cell Treatment and Lysis : Culture and treat cells with the desired concentration of 2-CDG for the specified time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]

  • Protein Quantification : Determine the protein concentration of the cell lysates using a BCA Protein Assay Kit.[4]

  • SDS-PAGE : Load 20-30 µg of protein from each sample onto a polyacrylamide gel. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[4]

  • Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[4]

  • Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[4]

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, PARP, and a loading control like β-actin) overnight at 4°C.[4]

  • Washing and Secondary Antibody Incubation : Wash the membrane thoroughly with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Detection : After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[4]

  • Analysis : Quantify band intensities relative to the loading control to determine changes in protein expression.

Conclusion and Future Directions

This compound and its analogs represent a promising therapeutic strategy that targets the fundamental metabolic dependency of cancer cells on glycolysis. The multi-modal mechanism of action, involving energy depletion, ER stress, and oxidative stress, suggests its potential both as a monotherapy and as a sensitizing agent in combination with conventional chemotherapy and radiotherapy.[1][12][13]

Future research should focus on several key areas:

  • Direct Comparative Studies : Head-to-head studies comparing the efficacy and toxicity of 2-CDG with 2-DG and other halogenated glucose analogs are needed to identify the most potent candidates for clinical development.[2]

  • Biomarker Identification : Identifying predictive biomarkers (e.g., high GLUT1 expression, specific metabolic signatures) will be crucial for selecting patient populations most likely to respond to 2-CDG therapy.

  • In Vivo Efficacy and Toxicology : Comprehensive preclinical in vivo studies are required to establish the pharmacokinetic, pharmacodynamic, and safety profiles of 2-CDG.

  • Clinical Trials : Ultimately, well-designed clinical trials are necessary to translate the preclinical promise of 2-CDG into a viable cancer treatment.[14][15]

By systematically investigating these avenues, the full therapeutic potential of this compound can be elucidated, potentially adding a valuable new weapon to the arsenal against cancer.

References

Methodological & Application

Synthesis of 2-Chloro-2-deoxy-D-glucose for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-2-deoxy-D-glucose (2-CDG) is a synthetic monosaccharide and a halogenated derivative of D-glucose. In this molecule, the hydroxyl group at the C-2 position is replaced by a chlorine atom. This structural modification prevents its metabolism beyond the initial phosphorylation step, leading to the inhibition of key cellular processes. As a glucose analog, 2-CDG is primarily taken up by cells through glucose transporters. Its accumulation can induce cellular stress and interfere with metabolic pathways, making it a valuable tool for research in oncology and metabolic diseases. This document provides detailed protocols for the synthesis of 2-CDG, its characterization, and an overview of its known mechanisms of action.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number14685-79-1[1][2]
Molecular FormulaC₆H₁₁ClO₅[1][2]
Molecular Weight198.60 g/mol [1][2]
Melting Point139-145 °C[1]
AppearanceWhite solid[1]
Storage-20°C, desiccated[1]

Experimental Protocols

Synthesis of this compound from 3,4,6-Tri-O-acetyl-D-glucal

This protocol outlines a two-step synthesis of this compound starting from the readily available 3,4,6-tri-O-acetyl-D-glucal. The first step involves the chlorination of the glucal, followed by the hydrolysis of the acetyl protecting groups.

Step 1: Synthesis of 2-Chloro-3,4,6-tri-O-acetyl-α-D-glucopyranosyl chloride

This procedure is adapted from analogous haloalkoxylation reactions of glucal derivatives.[3]

Materials:

  • 3,4,6-Tri-O-acetyl-D-glucal

  • N-chlorosuccinimide (NCS)

  • Anhydrous Dichloromethane (DCM)

  • Inert gas (Argon or Nitrogen)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 3,4,6-tri-O-acetyl-D-glucal (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0°C using an ice bath.

  • Add N-chlorosuccinimide (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield 2-chloro-3,4,6-tri-O-acetyl-α-D-glucopyranosyl chloride.

Step 2: Hydrolysis of 2-Chloro-3,4,6-tri-O-acetyl-α-D-glucopyranosyl chloride

This procedure involves the deacetylation of the chlorinated intermediate to yield the final product.

Materials:

  • 2-Chloro-3,4,6-tri-O-acetyl-α-D-glucopyranosyl chloride

  • Methanolic solution of sodium methoxide (0.5 M)

  • Dowex 50W-X8 resin (H+ form)

  • Methanol

  • Anhydrous Ether

Procedure:

  • Dissolve the acetylated product from Step 1 in dry methanol.

  • Add a catalytic amount of 0.5 M sodium methoxide in methanol.

  • Stir the reaction at room temperature and monitor by TLC until all starting material is consumed.

  • Neutralize the reaction mixture with Dowex 50W-X8 resin (H+ form).

  • Filter the resin and wash with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from methanol/ether to afford pure this compound.

Table 2: Summary of a Representative Synthesis of a Related Compound (2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride)

Starting MaterialReagentsSolventReaction TimeYieldReference
2-acetamido-2-deoxy-D-glucoseAcetyl chloride, Chloroform, EtherChloroform16 hours55-65 g from 50 g starting material[4]

Note: The yield for the direct synthesis of this compound from triacetylglucal is not explicitly reported in the searched literature. The provided data for a related compound is for illustrative purposes.

Mechanism of Action

This compound, similar to its well-studied analog 2-deoxy-D-glucose (2-DG), exerts its biological effects by interfering with glucose metabolism. The primary mechanisms of action include:

  • Inhibition of Glycolysis: 2-CDG is transported into cells via glucose transporters and is a substrate for hexokinase, which phosphorylates it to this compound-6-phosphate. This phosphorylated form cannot be further metabolized by phosphoglucose isomerase, leading to its accumulation and subsequent feedback inhibition of hexokinase. This blocks the glycolytic pathway, leading to ATP depletion.[5]

  • Inhibition of Fatty Acid Synthesis: 2-CDG has been shown to inhibit the production of fatty acids, which are essential for cell proliferation and survival.[6] While the precise mechanism is still under investigation, it is hypothesized to involve the alteration of acetyl-CoA availability or the direct inhibition of key enzymes in the fatty acid synthesis pathway, such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FASN).

  • Induction of ER Stress and Interference with N-linked Glycosylation: As an analog of both glucose and mannose, 2-CDG can interfere with the N-linked glycosylation of proteins in the endoplasmic reticulum (ER), leading to the accumulation of unfolded proteins and induction of the unfolded protein response (UPR) and ER stress.[5]

  • Modulation of Signaling Pathways:

    • AMPK Pathway: By depleting cellular ATP levels, 2-CDG can activate the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.

    • Wnt/β-catenin Pathway: Studies on 2-DG have shown that it can down-regulate the Wnt/β-catenin signaling pathway by promoting the degradation of β-catenin.[7]

Visualizations

Synthesis_Workflow Triacetylglucal 3,4,6-Tri-O-acetyl-D-glucal Chlorinated_Intermediate 2-Chloro-3,4,6-tri-O-acetyl-α-D-glucopyranosyl chloride Triacetylglucal->Chlorinated_Intermediate Chlorination (NCS, DCM) Final_Product This compound Chlorinated_Intermediate->Final_Product Hydrolysis (NaOMe, MeOH)

Synthesis workflow for this compound.

Glycolysis_Inhibition cluster_cell Cell cluster_membrane Cell Membrane Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P ATP -> ADP CDG This compound CDG6P This compound-6-Phosphate CDG->CDG6P ATP -> ADP GLUT GLUT GLUT->Glucose GLUT->CDG Glycolysis Glycolysis G6P->Glycolysis Hexokinase Hexokinase CDG6P->Hexokinase Inhibits PGI Phosphoglucose Isomerase CDG6P->PGI Inhibits ATP_depletion ATP Depletion Extracellular_Glucose Extracellular Glucose Extracellular_Glucose->GLUT Extracellular_CDG Extracellular 2-CDG Extracellular_CDG->GLUT

Inhibition of glycolysis by this compound.

Fatty_Acid_Synthesis_Inhibition Glucose Glucose Citrate Citrate Glucose->Citrate Glycolysis & TCA Cycle AcetylCoA Acetyl-CoA Citrate->AcetylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA FattyAcids Fatty Acids MalonylCoA->FattyAcids CDG 2-Chloro-2-deoxy- D-glucose ACC Acetyl-CoA Carboxylase (ACC) CDG->ACC Inhibits? FASN Fatty Acid Synthase (FASN) CDG->FASN Inhibits?

Proposed inhibition of fatty acid synthesis by 2-CDG.

Wnt_Signaling_Inhibition CDG 2-Chloro-2-deoxy- D-glucose Degradation Degradation Complex CDG->Degradation Promotes BetaCatenin β-catenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activates Degradation->BetaCatenin Degrades Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Promotes

References

Protocol for using 2-Chloro-2-deoxy-D-glucose in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for 2-Chloro-2-deoxy-D-glucose (2-CDG)

Introduction

This compound (2-CDG) is a synthetic halogenated derivative of D-glucose. It functions as a glucose mimic that interferes with key cellular metabolic pathways, making it a valuable tool for research in cell biology, oncology, and drug development. Structurally similar to the more extensively studied glucose analog, 2-Deoxy-D-glucose (2-DG), 2-CDG can effectively inhibit glycolysis and other glucose-dependent processes. Its ability to be preferentially taken up by cells with high glucose consumption, such as cancer cells, makes it a subject of interest for therapeutic applications, particularly for inhibiting tumor growth in hypoxic environments.[1]

Mechanism of Action

The primary mechanisms of action for 2-CDG and related 2-deoxyglucose analogs involve the disruption of two critical cellular processes: glycolysis and protein glycosylation.

  • Inhibition of Glycolysis: Like glucose, 2-CDG is transported into the cell via glucose transporters (GLUTs). Once inside, it is phosphorylated by the enzyme hexokinase to form this compound-6-phosphate (2-CDG-6-P). However, this phosphorylated form cannot be further metabolized by the next enzyme in the glycolytic pathway, phosphoglucose isomerase. The intracellular accumulation of 2-CDG-6-P leads to competitive and allosteric inhibition of hexokinase, effectively blocking the glycolytic pathway at its initial step. This blockade results in the depletion of cellular ATP, inducing metabolic stress and potentially leading to cell cycle arrest and apoptosis.[2][3] This is particularly effective against cancer cells that heavily rely on glycolysis for energy, a phenomenon known as the Warburg effect.[2][4]

  • Interference with N-linked Glycosylation: 2-CDG also bears a structural resemblance to mannose. This allows it to interfere with the synthesis of N-linked glycans, which are crucial for the proper folding and function of many proteins within the endoplasmic reticulum (ER).[2][3] Disruption of N-linked glycosylation can lead to an accumulation of unfolded or misfolded proteins, triggering the Unfolded Protein Response (UPR) and inducing ER stress. If the ER stress is prolonged or severe, it can activate apoptotic pathways, contributing to the cytotoxic effects of 2-CDG.[5][6]

Key Applications in Cell Culture

  • Studying Glycolytic Dependence: 2-CDG is used to investigate the reliance of different cell types on glycolysis for survival and proliferation.

  • Inducing Metabolic and ER Stress: It serves as a chemical tool to induce controlled metabolic and ER stress, allowing researchers to study the cellular response pathways.

  • Cancer Research: 2-CDG is widely used to selectively target and kill cancer cells, which often exhibit elevated rates of glycolysis.[7][8] It is also investigated as a potential chemosensitizer to enhance the efficacy of other anti-cancer drugs.[9]

  • Drug Development: As a glycolysis inhibitor, 2-CDG and its analogs are explored as potential therapeutic agents for cancer and other diseases characterized by metabolic dysregulation.[10]

Quantitative Data Summary

Specific IC50 (half-maximal inhibitory concentration) values for this compound are not widely published. However, extensive data exists for its close analog, 2-Deoxy-D-glucose (2-DG). The IC50 values for 2-DG can serve as a valuable reference point for estimating the effective concentration range for 2-CDG, though potency may vary. It is common for the same drug to exhibit different IC50 values across different cell lines due to unique biological characteristics.[8]

Table 1: IC50 Values for 2-Deoxy-D-glucose (2-DG) in Various Cancer Cell Lines

Cell LineCancer TypeIncubation TimeIC50 (mM)
Nalm-6Acute Lymphoblastic Leukemia48 h0.22
Molt-4Acute Lymphoblastic Leukemia48 h1.0 (approx.)
CEM-C7-14Acute Lymphoblastic Leukemia48 h2.70
SkBr3Breast CancerNot Specified4.0
KellyNeuroblastoma (MYCN amplified)72 h4.3
SK-N-ASNeuroblastoma (MYCN non-amplified)72 h5.0
LAN-5Neuroblastoma (MYCN amplified)72 h6.0
SH-SY5YNeuroblastoma (MYCN non-amplified)72 h6.4

Data is for 2-Deoxy-D-glucose (2-DG) and sourced from multiple studies.[6][8][9] It is recommended that researchers determine the IC50 for 2-CDG empirically for their specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of 2-CDG Stock Solution for Cell Culture

  • Weighing: Aseptically weigh out the desired amount of this compound powder in a certified biosafety cabinet.

  • Dissolution: Dissolve the 2-CDG powder in a sterile, serum-free cell culture medium or phosphate-buffered saline (PBS) to create a concentrated stock solution (e.g., 1 M or 500 mM).

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use. For frequent use, a working stock can be stored at 4°C for a limited time.

Protocol 2: Determination of Cell Viability and IC50 using MTT Assay

This protocol is based on the principle that metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[2]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.

  • Treatment: Prepare serial dilutions of 2-CDG from the stock solution in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of 2-CDG (e.g., 0.1 mM to 10 mM). Include untreated cells as a negative control and wells with medium only as a blank.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[2]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[2]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO) to each well to dissolve the formazan crystals.[2]

  • Absorbance Reading: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[1] Read the absorbance at 570 nm using a microplate reader.[2][11]

  • Data Analysis: Subtract the absorbance of the blank wells. Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the 2-CDG concentration and use non-linear regression to determine the IC50 value.

Protocol 3: Assessment of Glycolysis Inhibition via Lactate Production Assay

This protocol measures the amount of L-lactate, a final product of glycolysis, in the cell culture medium.

  • Cell Culture and Treatment: Seed cells in a 6-well plate and treat with 2-CDG at the desired concentration (e.g., IC50 value) for a specific time period (e.g., 24 hours).

  • Sample Collection: After incubation, collect the cell culture medium from each well. Centrifuge the medium at 10,000 rpm for 5 minutes to remove any cells or debris.[12] The supernatant can be assayed directly or stored at -80°C.

  • Deproteinization (Optional but Recommended): To remove endogenous lactate dehydrogenase (LDH) that can interfere with the assay, deproteinize the samples.[13] This can be done using a 10 kDa molecular weight cut-off spin filter.[14]

  • Lactate Assay: Use a commercial colorimetric L-Lactate Assay Kit.

    • Prepare a standard curve using the provided lactate standards.[12]

    • Add 50 µL of each standard or sample to a 96-well plate.[12]

    • Prepare a Reaction Mix containing Lactate Enzyme Mix, Substrate Mix, and Assay Buffer as per the kit's instructions.[12][13]

    • Add 50 µL of the Reaction Mix to each well.[12]

    • Incubate at room temperature (or 37°C, depending on the kit) for 30 minutes, protected from light.[12]

  • Measurement and Analysis: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[13] Calculate the lactate concentration in the samples by comparing their absorbance to the standard curve. A decrease in lactate production in 2-CDG-treated cells indicates glycolysis inhibition.

Protocol 4: Detection of Apoptosis via Western Blot for Cleaved Caspase-3

Caspase-3 is a key executioner of apoptosis, and its cleavage is a hallmark of apoptotic cell death.[15]

  • Cell Lysis: After treating cells with 2-CDG, wash them with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 15% SDS-polyacrylamide gel and separate the proteins by electrophoresis.[16]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[4][16]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for cleaved Caspase-3 (e.g., Asp175, recognizing the p17/19 fragment).[15][16] Also, probe a separate membrane or strip the current one to incubate with an antibody for a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3][16]

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[3] An increase in the cleaved Caspase-3 band indicates apoptosis induction.

Protocol 5: Analysis of Endoplasmic Reticulum (ER) Stress by Western Blot

This protocol assesses the activation of the UPR by detecting key ER stress marker proteins.[17]

  • Sample Preparation: Prepare cell lysates from control and 2-CDG-treated cells as described in Protocol 4.

  • Western Blotting: Perform SDS-PAGE and protein transfer as previously described.

  • Antibody Incubation:

    • Block the membrane for 1 hour at room temperature.[4]

    • Incubate the membrane overnight at 4°C with primary antibodies against key ER stress markers.[4] Recommended markers include:

      • GRP78 (BiP): An ER chaperone that is upregulated during ER stress.[4]

      • CHOP (GADD153): A transcription factor strongly induced during prolonged ER stress that mediates apoptosis.[4]

      • Phospho-PERK or Phospho-eIF2α: To detect activation of the PERK branch of the UPR.[18]

    • Use β-actin or GAPDH as a loading control.

  • Detection and Analysis: Proceed with secondary antibody incubation and ECL detection.[3] Increased expression of GRP78 and CHOP, or increased phosphorylation of PERK/eIF2α, is indicative of ER stress.

Mandatory Visualization

G cluster_extracellular cluster_cell Cell CDG_ext 2-CDG GLUT GLUT CDG_ext->GLUT CDG_int 2-CDG GLUT->CDG_int Uptake HK Hexokinase (HK) CDG_int->HK Mannose_metab Mannose Metabolism CDG_int->Mannose_metab Interference CDG6P 2-CDG-6-P HK->CDG6P Phosphorylation CDG6P->HK Feedback Inhibition PGI Phosphoglucose Isomerase (PGI) CDG6P->PGI Inhibition Glycolysis Glycolysis ATP_dep ATP Depletion PGI->ATP_dep Blockade leads to Apoptosis Apoptosis ATP_dep->Apoptosis N_glyco N-linked Glycosylation Mannose_metab->N_glyco ER_stress ER Stress (UPR) N_glyco->ER_stress Disruption leads to ER_stress->Apoptosis

Caption: Mechanism of 2-CDG inducing cytotoxicity via glycolysis inhibition and ER stress.

G start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h (37°C, 5% CO₂) seed_cells->incubate_24h treat_cells Treat cells with serial dilutions of 2-CDG incubate_24h->treat_cells incubate_exp Incubate for experimental period (e.g., 48h) treat_cells->incubate_exp add_mtt Add MTT Reagent to each well incubate_exp->add_mtt incubate_mtt Incubate 2-4h (37°C, 5% CO₂) add_mtt->incubate_mtt add_solvent Add Solubilization Solution incubate_mtt->add_solvent read_abs Read Absorbance (570 nm) add_solvent->read_abs analyze Calculate % Viability & Determine IC50 read_abs->analyze end_node End analyze->end_node

Caption: Experimental workflow for determining the IC50 of 2-CDG using an MTT assay.

References

Application Notes and Protocols for 2-Chloro-2-deoxy-D-glucose in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-2-deoxy-D-glucose (2-CDG) is a synthetic analog of glucose that serves as a valuable tool in metabolic research, particularly in the study of glycolysis and its role in various pathological conditions, most notably cancer. By substituting the hydroxyl group at the C-2 position with a chlorine atom, 2-CDG can be taken up by cells through glucose transporters and phosphorylated by hexokinase. However, the resulting 2-CDG-6-phosphate cannot be further metabolized by phosphoglucose isomerase, leading to its intracellular accumulation and the competitive inhibition of glycolysis.[1][2] This targeted disruption of a key metabolic pathway makes 2-CDG a person of interest for researchers seeking to understand and exploit the metabolic vulnerabilities of highly glycolytic cells.

The heightened reliance of many cancer cells on aerobic glycolysis, a phenomenon known as the Warburg effect, makes them particularly susceptible to glycolytic inhibitors like 2-CDG.[1] Inhibition of this pathway can lead to a depletion of cellular ATP, the induction of oxidative stress, and ultimately, cell cycle arrest and apoptosis.[3] These characteristics underscore the potential of 2-CDG and its analogs as therapeutic agents, often in combination with other cancer treatments.

While much of the foundational research has been conducted with the more widely studied analog, 2-deoxy-D-glucose (2-DG), the principles of action are largely translatable to 2-CDG. Notably, the binding affinity of halogenated deoxyglucose analogs to hexokinase I has been shown to decrease with the increasing size of the halogen atom.[4] This suggests a potential hierarchy of potency, with 2-fluoro-2-deoxy-D-glucose (2-FDG) having a higher affinity than 2-CDG, which in turn may have a higher affinity than 2-bromo-2-deoxy-D-glucose (2-BG).[4] This nuance is critical for researchers when designing experiments and interpreting results.

These application notes provide a comprehensive overview of the use of 2-CDG in metabolic studies, including its mechanism of action, key applications, and detailed protocols for its use in a laboratory setting.

Mechanism of Action

2-CDG exerts its effects by acting as a competitive inhibitor of glucose at the initial stages of the glycolytic pathway. The process can be summarized in the following steps:

  • Cellular Uptake: 2-CDG is transported into the cell via the same glucose transporters (GLUTs) that facilitate the uptake of glucose.[1] Cells with higher rates of glucose uptake, such as many cancer cells, will consequently accumulate 2-CDG at a higher rate.

  • Phosphorylation: Once inside the cell, 2-CDG is a substrate for hexokinase, the first enzyme in the glycolytic pathway. Hexokinase phosphorylates 2-CDG to form this compound-6-phosphate (2-CDG-6-P).[5]

  • Inhibition of Glycolysis: The crucial difference between 2-CDG-6-P and glucose-6-phosphate is that the former cannot be isomerized to fructose-6-phosphate by the enzyme phosphoglucose isomerase.[1][2] This leads to the intracellular accumulation of 2-CDG-6-P.

  • Feedback Inhibition: The accumulation of 2-CDG-6-P results in feedback inhibition of hexokinase, further blocking the initial step of glycolysis for glucose itself.[5]

  • Downstream Effects: The overall inhibition of glycolysis leads to a cascade of cellular events, including:

    • ATP Depletion: A significant reduction in the cell's primary energy currency.

    • Induction of Oxidative Stress: Disruption of normal metabolic processes can lead to an increase in reactive oxygen species (ROS).[3]

    • Cell Cycle Arrest and Apoptosis: The combination of energy depletion and cellular stress can trigger programmed cell death.[3][6]

Key Applications in Metabolic Studies

  • Cancer Research: Investigating the role of glycolysis in tumor growth, proliferation, and survival. 2-CDG can be used to sensitize cancer cells to radiation and chemotherapy.[3]

  • Drug Development: Screening for novel therapeutic agents that target metabolic pathways in cancer and other diseases.

  • Metabolic Pathway Analysis: Elucidating the intricate connections between glycolysis and other metabolic pathways, such as the pentose phosphate pathway (PPP) and the tricarboxylic acid (TCA) cycle.

  • Neurobiology: Studying the role of glucose metabolism in neuronal function and neurodegenerative diseases.

Data Presentation

The following tables summarize quantitative data from studies using 2-deoxy-D-glucose (2-DG), which is expected to have a similar, though potentially less potent, effect as 2-CDG. These values should be considered as a starting point for experimental design with 2-CDG, and optimal concentrations should be determined empirically.

Cell LineTreatmentEffect on ATP LevelsReference
SKOV3 (Ovarian Cancer)10 mM 2-DG for 24 hours~60% decrease[7]
Hey (Ovarian Cancer)10 mM 2-DG for 24 hours~40% decrease[7]
SKOV3Metformin + 10 mM 2-DG for 24 hours~90% decrease[7]
HeyMetformin + 10 mM 2-DG for 24 hours~90% decrease[7]
H358 (p53-deficient Lung Cancer)2-DG treatmentSignificant decrease[8]
A549 (p53-wild type Lung Cancer)2-DG treatmentNo significant alteration[8]
MCF-7 (Breast Cancer)5 mM 2-DGSlight but significant decrease[9]
Cell LineTreatmentIC50Reference
P388/IDA (Idarubicin-resistant Leukemia)2-DG392.6 ± 41.1 µM[10]
P388 (Leukemia)2-DG>500 µM[10]

Experimental Protocols

The following protocols are adapted from established methods for 2-DG and other glucose analogs and should be optimized for your specific cell line and experimental conditions when using 2-CDG.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of 2-CDG on a given cell line and for calculating its IC50 value.

Materials:

  • This compound (2-CDG)

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-CDG in complete culture medium. A suggested starting range is from 0.1 mM to 20 mM. Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of 2-CDG. Include a vehicle control and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC50 value.

Protocol 2: Measurement of Cellular ATP Levels

This protocol describes how to quantify the effect of 2-CDG on cellular energy status.

Materials:

  • This compound (2-CDG)

  • Cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • ATP determination kit (commercially available)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentrations of 2-CDG for the desired duration (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them according to the protocol provided with the ATP determination kit.

  • ATP Measurement: Use a luminometer to measure the ATP levels in the cell lysates as per the manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay) to normalize the ATP levels.

  • Data Analysis: Express the results as ATP concentration per microgram of protein and compare the treated samples to the untreated controls.

Protocol 3: Lactate Production Assay

This protocol measures the effect of 2-CDG on the rate of lactate secretion, a key indicator of glycolytic flux.

Materials:

  • This compound (2-CDG)

  • Cell line of interest

  • Complete cell culture medium

  • 24-well plates

  • Lactate assay kit (commercially available)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in 24-well plates and allow them to attach. Treat the cells with 2-CDG at various concentrations for a specified time.

  • Sample Collection: At the end of the treatment period, collect a sample of the cell culture medium from each well.

  • Lactate Measurement: Measure the lactate concentration in the collected medium using a lactate assay kit according to the manufacturer's instructions.

  • Cell Number Normalization: After collecting the medium, lyse the cells and determine the total protein content or cell number in each well to normalize the lactate production data.

  • Data Analysis: Calculate the rate of lactate production (e.g., in nmol/hour/mg protein) and compare the values between treated and untreated cells.

Visualizations

Glycolysis_Inhibition_by_2CDG cluster_Extracellular Extracellular Space cluster_Cell Intracellular Space Glucose Glucose GLUT GLUT Glucose->GLUT Glucose->GLUT 2-CDG 2-CDG 2-CDG->GLUT 2-CDG->GLUT Glucose-6-P Glucose-6-P GLUT->Glucose-6-P Hexokinase 2-CDG-6-P 2-CDG-6-P GLUT->2-CDG-6-P Hexokinase Hexokinase Hexokinase PGI Phosphoglucose Isomerase Glucose-6-P->PGI 2-CDG-6-P->Hexokinase Inhibits 2-CDG-6-P->PGI Blocks Glycolysis Glycolysis PGI->Glycolysis ATP_depletion ATP Depletion Glycolysis->ATP_depletion Oxidative_Stress Oxidative Stress Glycolysis->Oxidative_Stress Apoptosis Apoptosis Glycolysis->Apoptosis

Caption: Mechanism of 2-CDG-mediated inhibition of glycolysis.

Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment & Incubation cluster_Analysis Downstream Analysis cluster_Results Data Interpretation Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Treatment 3. Treat cells with 2-CDG Cell_Culture->Treatment 2CDG_Prep 2. Prepare 2-CDG dilutions 2CDG_Prep->Treatment Incubation 4. Incubate (24-72 hours) Treatment->Incubation Viability 5a. Cell Viability Assay (e.g., MTT) Incubation->Viability ATP_Assay 5b. ATP Level Measurement Incubation->ATP_Assay Lactate_Assay 5c. Lactate Production Assay Incubation->Lactate_Assay IC50 IC50 Determination Viability->IC50 Metabolic_Profile Metabolic Profile Changes ATP_Assay->Metabolic_Profile Lactate_Assay->Metabolic_Profile

Caption: General experimental workflow for studying the effects of 2-CDG.

Signaling_Pathway 2-CDG 2-CDG Glycolysis_Inhibition Glycolysis Inhibition 2-CDG->Glycolysis_Inhibition ER_Stress ER Stress (N-glycosylation inhibition) 2-CDG->ER_Stress ATP_Depletion ATP Depletion Glycolysis_Inhibition->ATP_Depletion AMPK_Activation AMPK Activation ATP_Depletion->AMPK_Activation Apoptosis Apoptosis ATP_Depletion->Apoptosis mTOR_Inhibition mTOR Inhibition AMPK_Activation->mTOR_Inhibition Inhibits Autophagy Autophagy mTOR_Inhibition->Autophagy UPR Unfolded Protein Response (UPR) ER_Stress->UPR UPR->Apoptosis

Caption: Signaling pathways affected by 2-CDG.

References

Application Note: HPLC Analysis of 2-Chloro-2-deoxy-D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-2-deoxy-D-glucose (ClDG) is a glucose analog that has garnered significant interest in various research fields, including oncology and virology, due to its potential as a therapeutic agent. As a derivative of 2-deoxy-D-glucose (2-DG), it acts as an inhibitor of glycolysis. Accurate and reliable analytical methods are crucial for the quantification and purity assessment of ClDG in research and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile compounds like ClDG. This application note provides a detailed protocol for the HPLC analysis of this compound, including method validation parameters and experimental workflows.

Experimental Protocols

Several HPLC methods can be employed for the analysis of this compound. The choice of method depends on the available instrumentation and the sample matrix. Due to the lack of a strong chromophore in ClDG, detection can be achieved through various means such as Refractive Index (RI), Pulsed Amperometric Detection (PAD), or derivatization followed by UV or fluorescence detection. A common approach involves separation on an amino or anion-exchange column.

Method 1: HPAEC-PAD

High-Performance Anion-Exchange Chromatography coupled with Pulsed Amperometric Detection (HPAEC-PAD) is a sensitive and specific method for the analysis of carbohydrates.

Apparatus:

  • HPLC system equipped with a quaternary pump, autosampler, and a pulsed amperometric detector with a gold working electrode and a palladium reference electrode.

  • Anion-exchange column (e.g., Hamilton RCX-10, 250 x 4.1 mm, 7-μm).

Reagents and Materials:

  • This compound reference standard

  • Sodium Hydroxide (NaOH), analytical grade

  • Deionized water, 18.2 MΩ·cm

  • 0.45 µm membrane filters for mobile phase and sample filtration

Standard Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) by accurately weighing the reference standard and dissolving it in deionized water.

  • Prepare a series of calibration standards by serial dilution of the stock solution with deionized water to cover the desired concentration range.

Sample Preparation:

  • Dissolve the sample containing this compound in deionized water.

  • Filter the sample through a 0.45 µm syringe filter before injection.

HPLC Conditions:

  • Mobile Phase: 50 mM NaOH in water.[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 30 °C.[1][2]

  • Injection Volume: 20 µL

  • Detector: Pulsed Amperometric Detector (PAD) with the following waveform:

    • E1: 200 mV, T1: 900 mS

    • E2: -770 mV, T2: 10 mS

    • E3: 1400 mV, T3: 10 mS

    • Acquisition Delay (AD): 300 mS.[1]

Method 2: HPLC with Refractive Index (RI) Detection

For routine analysis where high sensitivity is not the primary requirement, HPLC with RI detection is a viable option.

Apparatus:

  • HPLC system with an isocratic pump, autosampler, and a refractive index detector.

  • Amino column (e.g., Alltech Astec Amino, 250 x 4.6 mm, 5-μm).[3]

Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (ACN), HPLC grade

  • Deionized water, 18.2 MΩ·cm

Standard and Sample Preparation:

  • Follow the same procedure as described in Method 1, using the mobile phase as the diluent.

HPLC Conditions:

  • Mobile Phase: Acetonitrile:Water (75:25, v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: Ambient.[3]

  • Injection Volume: 20 µL

  • Detector: Refractive Index (RI) Detector

Data Presentation

The following table summarizes typical performance characteristics for the HPLC analysis of 2-deoxy-D-glucose derivatives. These values can serve as a benchmark for the analysis of this compound.

ParameterMethodValue
Retention Time HPAEC-PAD~ 8 minutes (for 2-DG)[4]
Linearity (R²) HILIC-ELSD> 0.999 (for 2-DG)
Limit of Detection (LOD) HILIC-ELSD15 ng (for D-Glucose)
Limit of Quantitation (LOQ) HILIC-ELSD4 µg/mL (for D-Glucose)
Recovery HILIC-ELSD99.5 ± 0.7% (for 2-DG)

Note: The exact values for this compound may vary depending on the specific instrumentation and experimental conditions.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing std_prep Standard Preparation hplc_system HPLC System (Pump, Autosampler, Column) std_prep->hplc_system Inject Standards sample_prep Sample Preparation sample_prep->hplc_system Inject Samples detection Detection (PAD or RI) hplc_system->detection Elution chromatogram Chromatogram Acquisition detection->chromatogram Signal quantification Quantification & Reporting chromatogram->quantification Peak Integration

Caption: Experimental workflow for the HPLC analysis of this compound.

validation_parameters cluster_params Validation Parameters method Analytical Method specificity Specificity method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision robustness Robustness method->robustness lod LOD linearity->lod loq LOQ linearity->loq

Caption: Key parameters for analytical method validation of the HPLC assay.

References

Application Notes and Protocols for In Vivo Studies of 2-Chloro-2-deoxy-D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-2-deoxy-D-glucose (2-CDG), a halogenated analog of D-glucose, is a promising therapeutic agent that targets the metabolic vulnerability of cancer cells. Like its well-studied counterpart, 2-Deoxy-D-glucose (2-DG), 2-CDG functions as a competitive inhibitor of glycolysis.[1][2] This metabolic pathway is frequently upregulated in malignant cells, a phenomenon known as the Warburg effect, making it an attractive target for anticancer therapies.[3] 2-CDG is taken up by cells through glucose transporters, and its subsequent metabolism is halted after phosphorylation, leading to the inhibition of key glycolytic enzymes, depletion of ATP, and induction of cell death, particularly in the hypoxic cores of tumors.[1][2]

These application notes provide a comprehensive experimental workflow for preclinical in vivo studies of 2-CDG, drawing upon established protocols for its close analog, 2-DG, due to the limited availability of in vivo data specific to 2-CDG.

Mechanism of Action and Signaling Pathways

2-CDG, like 2-DG, exerts its cytotoxic effects primarily through the inhibition of glycolysis. Upon cellular uptake, it is phosphorylated by hexokinase to 2-CDG-6-phosphate. This product cannot be further isomerized by phosphoglucose isomerase, leading to its accumulation and the competitive inhibition of hexokinase.[1] This blockade has several downstream consequences:

  • ATP Depletion: Inhibition of glycolysis leads to a significant reduction in cellular ATP levels, inducing an energy crisis and promoting cell death.[3]

  • Induction of Oxidative Stress: Disruption of glucose metabolism can lead to an increase in reactive oxygen species (ROS), contributing to cellular damage.[3]

  • ER Stress and Autophagy: The accumulation of unfolded proteins due to glycosylation interference can trigger the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, which may lead to autophagy.[4]

The following diagram illustrates the proposed signaling pathway of 2-CDG, based on the known mechanism of 2-DG.

2-CDG_Signaling_Pathway cluster_cell Cancer Cell cluster_glycolysis Glycolysis cluster_downstream Downstream Effects GLUT Glucose Transporter 2-CDG_int 2-CDG GLUT->2-CDG_int Uptake 2-CDG_ext 2-CDG 2-CDG_ext->GLUT Glucose_ext Glucose Glucose_ext->GLUT HK Hexokinase PGI Phosphoglucose Isomerase 2-CDG-6P 2-CDG-6-P HK->2-CDG-6P ATP_depletion ATP Depletion HK->ATP_depletion ROS_increase ROS Increase HK->ROS_increase ER_Stress ER Stress HK->ER_Stress Glycolysis_products Pyruvate, ATP 2-CDG_int->HK 2-CDG-6P->HK 2-CDG-6P->PGI Inhibition Cell_Death Apoptosis/ Autophagy ATP_depletion->Cell_Death ROS_increase->Cell_Death ER_Stress->Cell_Death

Proposed signaling pathway of this compound.

In Vitro Efficacy Data

Comparative in vitro studies have shown that 2-CDG is an effective inhibitor of glycolysis, though its potency may differ from other glucose analogs. The following table summarizes the inhibitory concentration (ID50) for lactate production, a key indicator of glycolytic activity.

CompoundID50 for Lactate Inhibition (mM)
2-Fluoro-2-deoxy-D-glucose (2-FG)1
This compound (2-CDG) 6
2-Bromo-2-deoxy-D-glucose (2-BG)>6
Data from Lampidis et al.[5]

These results indicate that while 2-FG is a more potent inhibitor of glycolysis in vitro, 2-CDG still demonstrates significant inhibitory activity.[5]

Experimental Workflow for In Vivo Studies

The following workflow is a general guideline for preclinical in vivo evaluation of 2-CDG, primarily based on protocols established for 2-DG.

In_Vivo_Workflow cluster_setup 1. Pre-study Setup cluster_treatment 2. Treatment Phase cluster_analysis 3. Endpoint Analysis A1 Animal Model Selection (e.g., Xenograft in immunodeficient mice) A2 Cell Line Culture and Tumor Implantation A1->A2 A3 Randomization of Animals A2->A3 B1 2-CDG Formulation and Dose Preparation A3->B1 B2 Administration (e.g., Intraperitoneal, Oral Gavage) B1->B2 B3 Regular Monitoring (Tumor Volume, Body Weight, Clinical Signs) B2->B3 C1 Tumor Excision and Weight Measurement B3->C1 C4 Toxicity Assessment B3->C4 C2 Histopathology and Immunohistochemistry C1->C2 C3 Pharmacokinetic/ Pharmacodynamic Analysis C1->C3

General experimental workflow for in vivo studies of 2-CDG.

Detailed Experimental Protocols

Animal Model and Tumor Implantation
  • Animal Strain: Immunodeficient mice, such as athymic nude or NOD-scid IL2Rgamma(null) (NSG) mice, are commonly used for establishing human tumor xenografts.[6]

  • Cell Lines: Select a cancer cell line known to exhibit high glycolytic activity.

  • Implantation:

    • Culture selected cancer cells to ~80% confluency.

    • Harvest and resuspend cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1 x 10^6 to 1 x 10^7 cells per 100 µL.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³) before starting treatment.

2-CDG Formulation and Administration
  • Formulation: Dissolve 2-CDG powder in a sterile vehicle such as saline or phosphate-buffered saline (PBS). Ensure complete dissolution and filter-sterilize the solution before use.

  • Dosing: Based on studies with 2-DG, a starting dose range of 500-1000 mg/kg administered daily can be considered. Dose optimization studies are crucial to determine the maximum tolerated dose (MTD) and optimal therapeutic dose for 2-CDG.

  • Administration: Intraperitoneal (i.p.) injection or oral gavage are common routes of administration.

In Vivo Efficacy and Toxicity Monitoring
  • Tumor Growth: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight and Clinical Signs: Monitor the body weight of each animal at least twice a week as an indicator of systemic toxicity. Observe animals daily for any clinical signs of distress (e.g., lethargy, ruffled fur, loss of appetite).

  • Data Presentation: The following table provides a template for summarizing tumor growth inhibition data.

Treatment GroupNumber of Animals (n)Mean Initial Tumor Volume (mm³) ± SDMean Final Tumor Volume (mm³) ± SDTumor Growth Inhibition (%)
Vehicle Control10N/A
2-CDG (X mg/kg)10
Positive Control10
Endpoint Analysis
  • Tumor Collection: At the end of the study, euthanize animals and excise tumors. Measure the final tumor weight.

  • Histopathology: Fix a portion of the tumor in 10% neutral buffered formalin for paraffin embedding and subsequent hematoxylin and eosin (H&E) staining to assess tumor morphology and necrosis.

  • Immunohistochemistry (IHC): Analyze tumor sections for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31).

  • Pharmacokinetic (PK) Analysis: Collect blood samples at various time points after 2-CDG administration to determine its plasma concentration and pharmacokinetic parameters such as half-life, Cmax, and AUC.

  • Toxicity Assessment: Collect major organs (liver, kidney, spleen, etc.) for histopathological analysis to evaluate any potential organ toxicity.

Safety and Toxicology

Based on data from 2-DG, 2-CDG is expected to have a favorable safety profile. The oral LD50 of 2-DG in mice and rats is greater than 8000 mg/kg.[7] The most common side effects observed in human studies with 2-DG mimic hypoglycemia and include fatigue, sweating, and dizziness.[1] Careful monitoring of blood glucose levels in animals during treatment is recommended.

Conclusion

This compound holds promise as an anticancer agent by targeting the metabolic hallmark of increased glycolysis in tumor cells. The experimental workflow and protocols outlined in these application notes, though largely based on its analog 2-DG, provide a solid framework for the in vivo evaluation of 2-CDG's efficacy and safety. Further research is warranted to establish the specific in vivo characteristics of 2-CDG and to optimize its therapeutic potential.

References

Application Notes and Protocols for 2-Chloro-2-deoxy-D-glucose as a Tracer in Metabolic Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-2-deoxy-D-glucose (ClDG) is a halogenated analog of D-glucose that serves as a potential tracer for metabolic imaging. Similar to other 2-deoxy-glucose analogs like the widely used 2-fluoro-2-deoxy-D-glucose (FDG), ClDG is transported into cells by glucose transporters (GLUTs). Once intracellular, it is a substrate for hexokinase, the first enzyme in the glycolytic pathway, which phosphorylates it to this compound-6-phosphate (ClDG-6-P). Due to the substitution at the C-2 position, ClDG-6-P cannot be further metabolized by phosphoglucose isomerase and is effectively trapped within the cell. This intracellular accumulation forms the basis of its use as a tracer for glucose uptake and metabolic activity.

These application notes provide an overview of the synthesis, in vitro characterization, and in vivo imaging protocols for this compound.

Data Presentation

Table 1: In Vitro Efficacy of 2-Halogenated D-Glucose Analogs
AnalogID50 for Lactate Inhibition (mM)Notes
2-Fluoro-2-deoxy-D-glucose (2-FG)1More potent inhibitor of glycolysis compared to 2-CG and 2-BG.
This compound (2-CG) 6 Demonstrates moderate inhibition of glycolysis.
2-Bromo-2-deoxy-D-glucose (2-BG)>6Least potent inhibitor of glycolysis among the tested halogenated analogs.

Data adapted from Lampidis et al. The binding affinities of these analogs to hexokinase I decrease as a function of increasing halogen size (2-FG > 2-CG > 2-BG)[1].

Table 2: Comparative Biodistribution of Radiolabeled Glucose Analogs
TracerKey CharacteristicsOrgan AccumulationExcretionReference
[³⁴mCl]ClDG Rapid clearance from the bloodstream.No significant accumulation in any specific organ.Excreted as unmetabolized [³⁴mCl]ClDG.[2]
[¹⁸F]FDG Trapped intracellularly after phosphorylation.High uptake in the brain, heart, and tumors with high metabolic activity.Primarily renal excretion.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general procedure for the synthesis of 2-deoxy-halo-sugars, adapted from methods for synthesizing 2-deoxy-D-glucose and its analogs.

Principle: The synthesis involves the haloalkoxylation of a protected D-glucal, followed by reductive dehalogenation and deprotection to yield this compound.

Materials:

  • 3,4,6-tri-O-acetyl-D-glucal

  • N-chlorosuccinimide (NCS)

  • Anhydrous methanol

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas (H₂)

  • Sodium methoxide in methanol

  • Anhydrous solvents (e.g., dichloromethane, methanol)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Chloroalkoxylation of 3,4,6-tri-O-acetyl-D-glucal:

    • Dissolve 3,4,6-tri-O-acetyl-D-glucal in anhydrous dichloromethane.

    • Add N-chlorosuccinimide (NCS) to the solution and stir at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction and purify the resulting chloromethyl glucoside intermediate by column chromatography.

  • Reductive Dechlorination:

    • Dissolve the purified chloromethyl glucoside in methanol.

    • Add a catalytic amount of Pd/C.

    • Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

  • Deprotection:

    • Dissolve the product from the previous step in anhydrous methanol.

    • Add a catalytic amount of sodium methoxide in methanol to remove the acetyl protecting groups.

    • Stir the reaction at room temperature and monitor by TLC.

    • Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate to obtain crude this compound.

    • Purify the final product by recrystallization or column chromatography.

Protocol 2: In Vitro Cellular Uptake Assay

This protocol describes a method to measure the uptake of radiolabeled this compound in cultured cancer cells.

Materials:

  • Cancer cell line of interest (e.g., breast, lung, glioblastoma)

  • Complete cell culture medium

  • Radiolabeled [¹⁴C]-ClDG or [³H]-ClDG

  • Krebs-Ringer-HEPES (KRH) buffer

  • Phloretin (glucose transporter inhibitor)

  • Scintillation cocktail and scintillation counter

Procedure:

  • Cell Seeding:

    • Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate the cells in a humidified incubator at 37°C with 5% CO₂.

  • Preparation for Uptake Assay:

    • On the day of the assay, wash the cells twice with warm KRH buffer.

    • Pre-incubate the cells in KRH buffer for 30 minutes at 37°C to deplete intracellular glucose.

  • Uptake Measurement:

    • To initiate uptake, replace the KRH buffer with KRH buffer containing a known concentration of radiolabeled ClDG (e.g., 1 µCi/mL).

    • For competition experiments, add an excess of unlabeled D-glucose or a glucose transporter inhibitor like phloretin to a subset of wells.

    • Incubate the cells for a defined period (e.g., 5, 15, 30, 60 minutes) at 37°C.

  • Termination of Uptake:

    • To stop the uptake, rapidly wash the cells three times with ice-cold KRH buffer.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification:

    • Transfer the cell lysates to scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Determine the protein concentration of each lysate to normalize the uptake data (e.g., using a BCA protein assay).

    • Express the results as counts per minute (CPM) per milligram of protein.

Protocol 3: In Vivo Metabolic Imaging with Radiolabeled ClDG (Proposed)

This is a proposed protocol for preclinical PET imaging in a rodent tumor model. Note: Given the rapid clearance of [³⁴mCl]ClDG observed in studies, the uptake phase is significantly shorter than for [¹⁸F]FDG. This protocol will require optimization.

Materials:

  • Tumor-bearing rodent model (e.g., xenograft or syngeneic model)

  • Radiolabeled ClDG (e.g., with a positron-emitting isotope like ¹⁸F or ¹¹C)

  • Anesthetic (e.g., isoflurane)

  • PET/CT scanner

Procedure:

  • Animal Preparation:

    • Fast the animal for 4-6 hours prior to the tracer injection to reduce background glucose levels.

    • Anesthetize the animal using isoflurane (2-3% for induction, 1-1.5% for maintenance).

    • Maintain the animal's body temperature using a heating pad.

  • Tracer Administration:

    • Administer a bolus injection of radiolabeled ClDG (e.g., 3.7-7.4 MBq or 100-200 µCi) via the tail vein.

    • Record the exact injected dose and time of injection.

  • Dynamic PET Imaging:

    • Due to the expected rapid clearance, a dynamic PET scan is recommended, starting immediately after tracer injection.

    • Acquire dynamic images for a total of 30-60 minutes to capture the uptake and washout kinetics.

  • Static PET/CT Imaging (Alternative):

    • If dynamic scanning is not feasible, a short uptake period of 5-15 minutes should be tested.

    • Position the anesthetized animal in the PET/CT scanner.

    • Perform a CT scan for anatomical co-registration and attenuation correction.

    • Acquire a whole-body or region-of-interest PET scan.

  • Image Analysis:

    • Reconstruct the PET images using an appropriate algorithm (e.g., OSEM).

    • Co-register the PET and CT images.

    • Draw regions of interest (ROIs) on the tumor and other organs of interest to quantify tracer uptake, typically expressed as the Standardized Uptake Value (SUV).

Visualizations

Glycolysis and the Action of this compound

glycolysis_ClDG cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Glucose_ext Glucose GLUT GLUT Transporter Glucose_ext->GLUT ClDG_ext This compound ClDG_ext->GLUT Glucose_int Glucose G6P Glucose-6-Phosphate Glucose_int->G6P Hexokinase ClDG_int This compound ClDG6P This compound-6-Phosphate (Trapped) ClDG_int->ClDG6P Hexokinase Glycolysis Further Glycolysis G6P->Glycolysis Phosphoglucose Isomerase ClDG6P->Glycolysis Inhibited GLUT->Glucose_int GLUT->ClDG_int

Caption: Cellular uptake and metabolism of Glucose vs. This compound.

Experimental Workflow for In Vitro Cellular Uptake Assay

in_vitro_workflow start Start seed_cells Seed cells in a 24-well plate start->seed_cells incubate Incubate to confluency seed_cells->incubate wash_preincubate Wash and pre-incubate in KRH buffer incubate->wash_preincubate add_tracer Add radiolabeled ClDG (with/without inhibitors) wash_preincubate->add_tracer incubate_uptake Incubate for defined time add_tracer->incubate_uptake wash_stop Wash with ice-cold KRH buffer incubate_uptake->wash_stop lyse_cells Lyse cells wash_stop->lyse_cells quantify Quantify radioactivity and protein lyse_cells->quantify analyze Analyze and normalize data quantify->analyze end End analyze->end

Caption: Workflow for the in vitro cellular uptake assay of radiolabeled ClDG.

Logical Flow for In Vivo Metabolic Imaging

in_vivo_workflow start Start prepare_animal Prepare tumor-bearing animal (fasting, anesthesia) start->prepare_animal inject_tracer Inject radiolabeled ClDG prepare_animal->inject_tracer image_acquisition Dynamic or short static PET/CT scan inject_tracer->image_acquisition reconstruct_images Image reconstruction and co-registration image_acquisition->reconstruct_images analyze_images ROI analysis and SUV calculation reconstruct_images->analyze_images end End analyze_images->end

Caption: Logical workflow for in vivo PET/CT imaging with radiolabeled ClDG.

References

Measuring Cellular Uptake of 2-Chloro-2-deoxy-D-glucose: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for measuring the cellular uptake of 2-Chloro-2-deoxy-D-glucose (2-CDG), a synthetic analog of glucose. Understanding the dynamics of glucose transport into cells is fundamental to various fields of biological research, including oncology, diabetes, and metabolic disorders. 2-CDG serves as a valuable tool for these investigations.

Principle of this compound Uptake Assays

The measurement of 2-CDG uptake is predicated on its structural similarity to D-glucose, allowing it to be recognized and transported into cells by glucose transporters (GLUTs).[1][2][3] Once inside the cell, 2-CDG, like its well-characterized counterpart 2-deoxy-D-glucose (2-DG), is a substrate for hexokinase. This enzyme phosphorylates 2-CDG at the 6th carbon position, forming this compound-6-phosphate (2-CDG-6P).[1][2]

Crucially, the resulting 2-CDG-6P is not a substrate for the subsequent enzyme in the glycolytic pathway, phosphoglucose isomerase.[2] This metabolic roadblock leads to the intracellular accumulation of 2-CDG-6P. The amount of trapped 2-CDG-6P is directly proportional to the rate of glucose transport into the cell. By quantifying the accumulated 2-CDG-6P, researchers can accurately determine the glucose uptake capacity of the cells under various experimental conditions. This principle is the foundation for several detection methodologies, including radiolabeled, fluorescent, and enzymatic assays.

Key Applications

  • Oncology Research: Cancer cells often exhibit a heightened rate of glucose uptake and glycolysis, a phenomenon known as the Warburg effect.[4] Measuring 2-CDG uptake can be employed to screen for potential anti-cancer drugs that target glucose metabolism and to study the metabolic phenotype of different tumor cell lines.

  • Diabetes and Metabolic Research: The study of insulin resistance is a cornerstone of diabetes research. Insulin stimulates glucose uptake in tissues like skeletal muscle and adipose tissue by promoting the translocation of GLUT4 transporters to the cell surface.[5] 2-CDG uptake assays are instrumental in quantifying the cellular response to insulin and in the screening of insulin-sensitizing compounds.

  • Drug Discovery and Development: These assays are valuable for characterizing the mechanism of action of drugs that may modulate glucose transport, either as a primary target or as an off-target effect. They can also be used to assess the impact of drug candidates on cellular metabolism.

Quantitative Data Summary

The following tables provide a summary of typical quantitative data and parameters relevant to glucose uptake assays. These values can serve as a reference for experimental design and data interpretation.

Table 1: Comparison of Common Glucose Uptake Assay Techniques

TechniquePrincipleAdvantagesDisadvantagesTypical Sensitivity
Radiolabeled Assay Measures the accumulation of radiolabeled 2-CDG (e.g., with ³H or ¹⁴C).High sensitivity and specificity; considered the "gold standard".Requires handling of radioactive materials and specialized equipment (scintillation counter).Picomolar to nanomolar range.
Fluorescent Assay Utilizes a fluorescently tagged glucose analog (e.g., 2-NBDG) whose intracellular accumulation is measured by fluorescence.Non-radioactive; suitable for high-throughput screening and single-cell analysis via microscopy or flow cytometry.The bulky fluorescent tag may alter transport kinetics; potential for background fluorescence.Micromolar range.
Enzymatic Assay Quantifies the accumulated 2-CDG-6P through a series of enzymatic reactions that produce a colorimetric or luminescent signal.Non-radioactive; high-throughput compatible.Indirect measurement; may be susceptible to interference from endogenous enzymes or metabolites.Nanomolar to micromolar range.

Table 2: Kinetic Parameters of Glucose Transporters for Glucose

TransporterTissue DistributionKm for Glucose (mM)Key Characteristics
GLUT1 Ubiquitous, high in erythrocytes and brain1-2Basal glucose uptake.
GLUT2 Liver, pancreatic β-cells, intestine, kidney15-20High capacity, low affinity; acts as a glucose sensor.[6]
GLUT3 Neurons, placenta<1High affinity; ensures glucose uptake in tissues with high energy demand.[7]
GLUT4 Skeletal muscle, adipose tissue, heart~5Insulin-regulated glucose uptake.[5][7]

Signaling Pathway and Experimental Workflow Diagrams

Insulin Signaling Pathway for GLUT4 Translocation Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS IRS Insulin_Receptor->IRS Phosphorylation PI3K PI3K IRS->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation AS160 AS160 Akt->AS160 Inhibition GLUT4_Vesicle GLUT4 Vesicle AS160->GLUT4_Vesicle Inhibition Lifted Plasma_Membrane Plasma Membrane GLUT4_Vesicle->Plasma_Membrane Fusion GLUT4_Translocation GLUT4 Translocation Plasma_Membrane->GLUT4_Translocation Glucose_Uptake Glucose Uptake GLUT4_Translocation->Glucose_Uptake General Workflow for 2-CDG Uptake Assay cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_detection Detection Cell_Seeding Seed Cells Cell_Culture Culture to Desired Confluency Cell_Seeding->Cell_Culture Serum_Starvation Serum Starvation Cell_Culture->Serum_Starvation Treatment Pre-incubation with Test Compounds Serum_Starvation->Treatment Uptake_Initiation Add 2-CDG Treatment->Uptake_Initiation Uptake_Termination Wash with Cold Stop Solution Uptake_Initiation->Uptake_Termination Cell_Lysis Lyse Cells Uptake_Termination->Cell_Lysis Quantification Quantify Accumulated 2-CDG-6P Cell_Lysis->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

References

Application Notes and Protocols: 2-Chloro-2-deoxy-D-glucose in Hypoxic Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Hypoxic regions within solid tumors present a significant challenge in cancer therapy, contributing to resistance to both radiotherapy and conventional chemotherapy.[1][2] Tumor cells in these oxygen-deprived environments adapt by upregulating glycolysis for energy production, a phenomenon that creates a unique metabolic vulnerability. 2-Chloro-2-deoxy-D-glucose (2-CDG) is a halogenated analog of 2-Deoxy-D-glucose (2-DG), a well-studied glycolysis inhibitor.[3] Like its parent compound, 2-CDG is transported into cancer cells where it competitively inhibits key glycolytic enzymes, leading to energy depletion and cell death, with a preferential effect on hypoxic cells.[4][5][6]

These notes provide an overview of the mechanism, applications, and detailed experimental protocols for investigating the efficacy of 2-CDG in hypoxic tumor models, based on current knowledge derived from studies of 2-DG and its halogenated analogs.

Mechanism of Action

2-CDG exerts its anti-tumor effects primarily by targeting the metabolic reprogramming of cancer cells.

  • Cellular Uptake and Phosphorylation: 2-CDG is taken up by glucose transporters (GLUTs), which are often overexpressed in cancer cells. Once inside the cell, it is phosphorylated by Hexokinase (HK) to 2-CDG-6-phosphate.

  • Inhibition of Glycolysis: The resulting 2-CDG-6-phosphate cannot be further metabolized by phosphoglucose isomerase, leading to its intracellular accumulation.[7] This accumulation competitively inhibits both hexokinase and phosphoglucose isomerase, effectively halting the glycolytic pathway.[7][8]

  • Energy Depletion and Cellular Stress: The blockade of glycolysis leads to a rapid depletion of intracellular ATP, inducing significant energy stress. This can also lead to disruptions in thiol metabolism and increased oxidative stress.[9]

  • Inhibition of HIF-1α: Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor that allows tumor cells to adapt to low-oxygen conditions.[10] By inhibiting glycolysis and altering the cellular metabolic state, 2-CDG can lead to the destabilization and reduced activity of HIF-1α, further compromising the survival of hypoxic cancer cells.[11][12]

  • Induction of Apoptosis: The combined effects of severe energy depletion, oxidative stress, and inhibition of survival pathways ultimately trigger programmed cell death (apoptosis).[13][14]

Mechanism of 2-CDG Action

Data Presentation

Quantitative data on 2-CDG is sparse; however, comparative studies with its analogs provide valuable insight into its potency.

Table 1: Comparative Efficacy of Glucose Analogs in Glycolysis Inhibition

CompoundID50 for Lactate Inhibition (mM)Relative Potency vs. 2-DGCell LineReference
2-Fluoro-2-deoxy-D-glucose (2-FG)1More PotentNot Specified[3]
This compound (2-CDG) 6 Less PotentNot Specified[3]
2-Bromo-2-deoxy-D-glucose (2-BG)>6Less PotentNot Specified[3]
2-Deoxy-D-glucose (2-DG)More than 2-FG, Less than 2-CGBaselineNot Specified[3]
Data derived from in vitro assays measuring lactate production as an indicator of glycolytic activity.

Table 2: Summary of In Vivo Efficacy of 2-DG in Xenograft Models (for reference)

Tumor Model2-DG DoseTreatment ScheduleOutcomeReference
Neuroblastoma (SK-N-DZ)100 or 500 mg/kgIntraperitoneal, twice a week for 3 weeksSignificant reduction in tumor weight[15]
Neuroblastoma (SK-N-AS)100 mg/kgIntraperitoneal, twice a week for 3 weeksSignificant reduction in tumor weight[15]
LS174T Tumors2.0 g/kg10 daily injectionsNo effect on tumor growth alone[16]
Pancreatic CancerNot specifiedNot specifiedSuppressed tumor growth[14]
This table summarizes data for 2-DG to provide a rationale and starting point for designing 2-CDG in vivo studies.

Experimental Protocols

The following protocols are adapted from established methods for evaluating glycolysis inhibitors and can be used to assess the efficacy of 2-CDG.

Protocol 1: In Vitro Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials:

    • Human cancer cell line of interest (e.g., MCF-7, HeLa, U87)

    • This compound (2-CDG)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • Hypoxia chamber or incubator (e.g., 1% O₂)

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to attach overnight under normoxic conditions (21% O₂).

    • Hypoxic Pre-conditioning: Transfer one set of plates to a hypoxic incubator (1% O₂) for 12-24 hours. Keep a parallel set in normoxic conditions.

    • Treatment: Prepare serial dilutions of 2-CDG in culture medium. Replace the medium in the wells with the 2-CDG-containing medium (100 µL/well). Include vehicle-only controls.

    • Incubation: Incubate the plates for 24, 48, or 72 hours under their respective oxygen conditions.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability. Calculate the IC50 value for each condition.

Protocol 2: Glycolysis Assessment (Lactate Production Assay)

This protocol measures the concentration of lactate, a key product of glycolysis, in the cell culture medium.

  • Materials:

    • Cancer cells and 2-CDG as described above

    • 24-well plates

    • Phenol red-free culture medium

    • Lactate Assay Kit (colorimetric or fluorometric)

    • Hypoxia chamber

  • Procedure:

    • Cell Seeding: Seed cells in a 24-well plate and allow them to attach.

    • Hypoxic Exposure: Expose cells to normoxic or hypoxic conditions as described in Protocol 1.

    • Treatment: Replace the medium with phenol red-free medium containing desired concentrations of 2-CDG.

    • Incubation: Incubate for 6-24 hours under respective oxygen conditions.

    • Sample Collection: Collect the culture medium from each well. Centrifuge to remove any cell debris.

    • Lactate Measurement: Determine the lactate concentration in the collected medium using a commercial lactate assay kit, following the manufacturer’s instructions.

    • Normalization: After collecting the medium, lyse the cells in the wells and measure the total protein content (e.g., using a BCA assay). Normalize the lactate concentration to the total protein content for each well.

    • Analysis: Compare lactate production in 2-CDG-treated cells to controls under both normoxic and hypoxic conditions.

Protocol 3: In Vivo Hypoxic Tumor Xenograft Model

This protocol outlines a general workflow for evaluating the anti-tumor efficacy of 2-CDG in a mouse model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Materials:

    • Immunocompromised mice (e.g., Nude or NOD/SCID)

    • Tumor cells capable of forming solid tumors (e.g., HCT116, MDA-MB-231)

    • Matrigel (optional)

    • 2-CDG sterile solution for injection (e.g., in saline)

    • Calipers for tumor measurement

  • Workflow:

    • Tumor Implantation: Subcutaneously inject 1-5 million tumor cells (resuspended in PBS or Matrigel) into the flank of each mouse.

    • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Tumor volume can be calculated using the formula: (Length × Width²)/2.

    • Randomization: Randomize mice into treatment groups (e.g., Vehicle Control, 2-CDG low dose, 2-CDG high dose).

    • Treatment Administration: Administer 2-CDG via a determined route (e.g., intraperitoneal injection) and schedule (e.g., daily, or 3 times a week). Dosing should be based on preliminary toxicology studies or literature on similar compounds like 2-DG (e.g., 100-500 mg/kg).[15]

    • Monitoring: Monitor tumor volume and body weight 2-3 times per week. Observe animals for any signs of toxicity.

    • Endpoint: Euthanize mice when tumors reach a predetermined endpoint size or at the end of the study period.

    • Analysis: Excise tumors, weigh them, and process for further analysis (e.g., histology, Western blot for HIF-1α, TUNEL assay for apoptosis).

    • Data Evaluation: Plot tumor growth curves for each group. Calculate Tumor Growth Inhibition (TGI) to determine efficacy.

cluster_workflow In Vivo Xenograft Workflow for 2-CDG start 1. Tumor Cell Implantation growth 2. Tumor Growth (to ~100 mm³) start->growth random 3. Randomize Mice into Groups growth->random treat 4. Administer 2-CDG or Vehicle random->treat monitor 5. Monitor Tumor Volume & Body Weight treat->monitor monitor->treat Repeat per schedule end 6. Study Endpoint & Tumor Excision monitor->end Endpoint reached analysis 7. Data Analysis (TGI, Biomarkers) end->analysis

Workflow for an In Vivo Xenograft Study

References

Application Notes and Protocols for Studying Protein Glycosylation with 2-Chloro-2-deoxy-D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein glycosylation, the enzymatic addition of carbohydrates (glycans) to proteins, is a critical post-translational modification that profoundly influences protein folding, stability, trafficking, and function. Dysregulation of glycosylation is a hallmark of numerous diseases, including cancer and metabolic disorders. 2-Chloro-2-deoxy-D-glucose (2-CDG) is a halogenated analog of glucose that serves as a valuable tool for investigating the roles of glycans in cellular processes. While direct literature on the specific effects of 2-CDG on protein glycosylation is limited, its structural similarity to the well-characterized glycosylation inhibitor 2-Deoxy-D-glucose (2-DG) suggests a similar mechanism of action. This document provides detailed application notes and protocols for the use of 2-CDG in studying protein glycosylation, with the rationale for its use largely inferred from the extensive research on 2-DG.

Disclaimer: The experimental protocols and mechanistic insights provided herein are primarily based on studies conducted with 2-Deoxy-D-glucose (2-DG). Researchers should consider these as a starting point and optimize conditions for this compound (2-CDG) in their specific experimental systems.

Mechanism of Action

2-CDG is anticipated to function as a competitive inhibitor of both glycolysis and N-linked protein glycosylation. Its structural resemblance to mannose allows it to interfere with the synthesis of dolichol-linked oligosaccharide precursors in the endoplasmic reticulum (ER).[1][2] This interference is thought to occur through the following steps:

  • Cellular Uptake and Phosphorylation: 2-CDG is transported into the cell via glucose transporters and is subsequently phosphorylated by hexokinase.

  • Incorporation into Oligosaccharide Precursors: The phosphorylated 2-CDG is recognized by mannosyltransferases and incorporated into the growing dolichol-oligosaccharide chain.

  • Chain Termination: The presence of the chloro-group at the C-2 position prevents further elongation of the oligosaccharide chain, leading to the accumulation of truncated, non-functional precursors.

  • Inhibition of Glycosylation: These incomplete precursors cannot be efficiently transferred to nascent polypeptide chains by the oligosaccharyltransferase (OST) complex.

  • Induction of the Unfolded Protein Response (UPR): The resulting accumulation of underglycosylated and misfolded proteins in the ER triggers a cellular stress response known as the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis but can lead to apoptosis if the stress is prolonged or severe.[1]

Core Applications

  • Investigating the role of N-linked glycosylation in protein function: By inhibiting glycosylation, researchers can study the impact on protein stability, localization, and activity.

  • Inducing and studying the Unfolded Protein Response (UPR): 2-CDG can be used as a chemical inducer of the UPR to investigate its signaling pathways and downstream effects.

  • Sensitizing cancer cells to therapy: Inhibition of glycosylation can sensitize cancer cells to various chemotherapeutic agents.

  • Elucidating the role of glycosylation in disease: 2-CDG can be used in cellular models of diseases where aberrant glycosylation is implicated.

Data Presentation

The following tables summarize quantitative data obtained from studies using the related compound, 2-Deoxy-D-glucose (2-DG), to inhibit cell growth and protein glycosylation. These values can serve as a starting point for determining the effective concentrations of 2-CDG.

Table 1: IC50 Values of 2-Deoxy-D-glucose (2-DG) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (mM)Incubation Time (h)
Nalm-6Acute Lymphoblastic Leukemia0.2248
CEM-C7-14Acute Lymphoblastic Leukemia2.7048
MIA PaCa-2Pancreatic Cancer1.4548
BxPC-3Pancreatic Cancer13.3448
P388/IDALeukemia0.3948
SK-OV-3Ovarian Cancer4.548

Data compiled from multiple sources.[1][3][4]

Table 2: Quantitative Changes in Protein Glycosylation and UPR Markers with 2-Deoxy-D-glucose (2-DG) Treatment

ParameterCell Line2-DG ConcentrationChange
High-mannose N-glycansHT29 (Colorectal Cancer)5 mMDecreased Occupancy
Sialic acid-containing N-glycansHT29 (Colorectal Cancer)5 mMLess Affected
Fucose-containing N-glycansHT29 (Colorectal Cancer)5 mMLess Affected
GRP78 ExpressionPANC-1 (Pancreatic Cancer)10 mMIncreased
CHOP ExpressionPANC-1 (Pancreatic Cancer)10 mMIncreased

Data compiled from multiple sources.[2][5]

Mandatory Visualizations

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Endoplasmic Reticulum Glucose Glucose GLUT Glucose Transporter Glucose->GLUT 2-CDG 2-CDG 2-CDG->GLUT Glucose-6-P Glucose-6-P GLUT->Glucose-6-P Hexokinase 2-CDG-6-P 2-CDG-6-P GLUT->2-CDG-6-P Hexokinase Hexokinase Hexokinase Glycolysis Glycolysis Glucose-6-P->Glycolysis 2-CDG-6-P->Glycolysis Inhibition Oligosaccharide_precursor Incomplete Oligosaccharide Precursor 2-CDG-6-P->Oligosaccharide_precursor Incorporation & Chain Termination Mannose-6-P Mannose-6-P Mannose-1-P Mannose-1-P Mannose-6-P->Mannose-1-P GDP-Mannose GDP-Mannose Mannose-1-P->GDP-Mannose Dol-P-Mannose Dol-P-Mannose GDP-Mannose->Dol-P-Mannose Dolichol-P Dolichol-P Dol-P-Mannose->Oligosaccharide_precursor Elongation Protein Nascent Polypeptide Oligosaccharide_precursor->Protein Transfer Blocked Misfolded_Protein Misfolded Protein Protein->Misfolded_Protein UPR Unfolded Protein Response (UPR) Misfolded_Protein->UPR

Caption: Mechanism of 2-CDG-induced glycosylation inhibition and UPR.

G Start Start Cell_Culture Seed and culture cells Start->Cell_Culture Treatment Treat cells with 2-CDG (various concentrations and times) Cell_Culture->Treatment Harvest Harvest cells Treatment->Harvest Analysis Choose Analysis Harvest->Analysis Viability Cell Viability Assay (e.g., MTT) Analysis->Viability Cytotoxicity Western_Blot Western Blot for UPR Markers (GRP78, CHOP) Analysis->Western_Blot UPR Induction Glyco_Analysis Glycosylation Analysis (Lectin Blot or Mass Spec) Analysis->Glyco_Analysis Glycosylation Status End End Viability->End Western_Blot->End Glyco_Analysis->End

Caption: General experimental workflow for studying 2-CDG effects.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of 2-CDG on a given cell line.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound (2-CDG)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-CDG in complete culture medium. A suggested starting range, based on 2-DG studies, is 0.1 mM to 20 mM. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of 2-CDG. Include a vehicle control (medium without 2-CDG).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[4]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Western Blot Analysis of UPR Markers (GRP78 and CHOP)

This protocol is for detecting the induction of the UPR by monitoring the expression of key stress marker proteins.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound (2-CDG)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-GRP78, anti-CHOP, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the desired concentration of 2-CDG for a specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer.[1]

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.[1]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection: Wash the membrane again with TBST, apply the ECL substrate, and visualize the protein bands using an imaging system.

  • Densitometry: Quantify the band intensities and normalize to the loading control to determine the fold change in protein expression.

Protocol 3: Analysis of Protein Glycosylation by Lectin Blotting

This protocol provides a method to assess changes in the overall glycosylation pattern of cellular proteins.

Materials:

  • Cell lysates (prepared as in Protocol 2)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., Carbo-Free™ Blocking Solution)

  • Biotinylated lectins (e.g., Concanavalin A for high-mannose structures, Wheat Germ Agglutinin for N-acetylglucosamine/sialic acid)

  • Streptavidin-HRP

  • ECL Western Blotting Substrate

  • Imaging system

Procedure:

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from treated and untreated cell lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking: Block the membrane with a carbohydrate-free blocking buffer for 1 hour at room temperature.[6]

  • Lectin Incubation: Incubate the membrane with a biotinylated lectin (e.g., 1-5 µg/mL in TBST) for 1-2 hours at room temperature.[7]

  • Streptavidin-HRP Incubation: Wash the membrane with TBST and then incubate with Streptavidin-HRP for 1 hour at room temperature.[7]

  • Detection: Wash the membrane with TBST, apply ECL substrate, and visualize the bands using an imaging system.

  • Analysis: Compare the banding patterns and intensities between control and 2-CDG-treated samples to identify changes in glycosylation. A decrease in signal intensity would suggest a reduction in the specific glycan structures recognized by the lectin.

Conclusion

This compound is a promising tool for the study of protein glycosylation. By leveraging the extensive knowledge base of its analog, 2-Deoxy-D-glucose, researchers can design and execute experiments to elucidate the critical roles of N-linked glycosylation in health and disease. The protocols provided here offer a robust starting point for investigating the cellular effects of 2-CDG, from assessing cytotoxicity to analyzing specific molecular pathways. Careful optimization and validation will be crucial for obtaining reliable and insightful data.

References

Troubleshooting & Optimization

Technical Support Center: 2-Chloro-2-deoxy-D-glucose (2-Cl-2dG)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chloro-2-deoxy-D-glucose (2-Cl-2dG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and to troubleshoot potential issues encountered when working with this glucose analog.

Frequently Asked Questions (FAQs)

Q1: What is this compound (2-Cl-2dG) and how does it work?

A1: this compound (2-Cl-2dG) is a synthetic analog of glucose where the hydroxyl group at the 2-position is replaced by a chlorine atom. Like its well-studied counterpart, 2-deoxy-D-glucose (2-DG), 2-Cl-2dG is taken up by cells through glucose transporters (GLUTs).[1] Once inside the cell, it is phosphorylated by hexokinase to this compound-6-phosphate. This phosphorylated form cannot be further metabolized in the glycolytic pathway, leading to its accumulation within the cell.[1][2] This accumulation competitively inhibits hexokinase and phosphoglucose isomerase, thereby blocking glycolysis and leading to cellular energy depletion.[1][2]

Q2: What are the primary cellular effects of 2-Cl-2dG?

A2: The primary effects of 2-Cl-2dG are believed to be similar to those of 2-DG, which include:

  • Inhibition of Glycolysis: By blocking key enzymes, it leads to a reduction in ATP production.[1][2]

  • Induction of Endoplasmic Reticulum (ER) Stress: Interference with N-linked glycosylation, due to its structural similarity to mannose, can lead to the accumulation of unfolded proteins in the ER, triggering the Unfolded Protein Response (UPR).[3][4]

  • Induction of Autophagy: As a response to cellular stress, including energy depletion and ER stress, cells may initiate autophagy.[3]

  • Generation of Oxidative Stress: Disruption of normal metabolic processes can lead to an increase in reactive oxygen species (ROS).[3]

Q3: How should I prepare and store 2-Cl-2dG?

A3: 2-Cl-2dG is typically a solid that can be dissolved in aqueous solutions like water or phosphate-buffered saline (PBS). For long-term storage, it is recommended to store the solid compound at -20°C. While aqueous stock solutions can be prepared, their long-term stability may be limited. It is advisable to prepare fresh solutions for each experiment or to store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q4: What is the difference in potency between 2-Cl-2dG and other 2-deoxyglucose analogs?

A4: The binding affinities of halogenated 2-deoxy-D-glucose analogs to hexokinase I have been shown to decrease as the size of the halogen increases.[5] This suggests the following order of potency for glycolysis inhibition: 2-fluoro-2-deoxy-D-glucose (2-FG) > this compound (2-CG) > 2-bromo-2-deoxy-D-glucose (2-BG).[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with 2-Cl-2dG.

Problem Possible Cause Suggested Solution
Inconsistent or no cytotoxic effect observed Suboptimal Concentration: The concentration of 2-Cl-2dG may be too low to effectively compete with glucose in the medium.Perform a dose-response experiment to determine the optimal concentration for your specific cell line and media conditions. Consider the glucose concentration in your culture medium, as higher glucose levels may require higher concentrations of 2-Cl-2dG.[3]
Cell Line Resistance: The cell line may have a low reliance on glycolysis or have intrinsic resistance mechanisms.Characterize the metabolic profile of your cell line. Cells with a high glycolytic rate (Warburg effect) are generally more sensitive.[2] Consider testing different cell lines.
Compound Instability: The 2-Cl-2dG solution may have degraded.Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
High variability between replicate wells in cytotoxicity assays Uneven Cell Seeding: Inconsistent cell numbers across wells.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and mix the cell suspension between pipetting.
Edge Effects: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth.Avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.
Incomplete Solubilization of Formazan (MTT assay): If using an MTT assay, the formazan crystals may not be fully dissolved.Ensure complete solubilization by adding the solubilizing agent and incubating for a sufficient time, with gentle shaking if necessary.
Unexpected off-target effects Induction of ER Stress and Autophagy: The observed phenotype may be a result of ER stress or autophagy rather than direct glycolysis inhibition.Investigate markers of ER stress (e.g., GRP78, CHOP) and autophagy (e.g., LC3-II) by western blotting.[3]
Alteration of Redox State: 2-Cl-2dG can induce oxidative stress.Measure intracellular ROS levels using fluorescent probes. Assess the glutathione (GSH/GSSG) ratio.[3]
Difficulty in interpreting western blot results after treatment Protein Degradation: Cell lysis and sample preparation may lead to protein degradation.Use protease and phosphatase inhibitors in your lysis buffer. Keep samples on ice throughout the preparation process.
Suboptimal Antibody Concentration: The primary or secondary antibody concentration may not be optimal.Titrate your antibodies to determine the optimal dilution for your specific target and experimental conditions.
Loading Control Variation: The expression of your loading control protein may be affected by the treatment.Test multiple loading controls (e.g., GAPDH, β-actin, Tubulin) to ensure the chosen one is not affected by 2-Cl-2dG treatment in your cell line.

Quantitative Data

Due to limited available data for this compound, the following table primarily presents IC50 values for the related compound, 2-deoxy-D-glucose (2-DG), in various cancer cell lines to provide a general reference for expected potency. Researchers should determine the specific IC50 for 2-Cl-2dG in their experimental system.

Compound Cell Line Cancer Type IC50 Value Citation
2-deoxy-D-glucose (2-DG)GIST882Gastrointestinal Stromal Tumor0.5 µM[6]
2-deoxy-D-glucose (2-DG)GIST430Gastrointestinal Stromal Tumor2.5 µM[6]
2-deoxy-D-glucose (2-DG)P388/IDAIdarubicin-resistant Leukemia392.6 ± 41.1 µM[5]
2-deoxy-D-glucose (2-DG)P388Leukemia>500 µM[5]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a standard method to assess cell viability based on the metabolic activity of cells.

Materials:

  • Cells of interest

  • This compound (2-Cl-2dG)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of 2-Cl-2dG in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of 2-Cl-2dG. Include untreated control wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix gently to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Western Blotting for Signaling Pathway Analysis

This protocol allows for the detection of specific proteins to analyze cellular pathways affected by 2-Cl-2dG treatment.

Materials:

  • Cells treated with 2-Cl-2dG

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against GRP78, LC3B, p-AMPK, etc.)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • After treatment with 2-Cl-2dG, wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Glucose Uptake Assay

This assay measures the rate of glucose uptake by cells, which can be inhibited by 2-Cl-2dG.

Materials:

  • Cells of interest

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[³H]-glucose (radiolabeled) or a fluorescent glucose analog (e.g., 2-NBDG)

  • Unlabeled 2-deoxy-D-glucose

  • This compound (2-Cl-2dG)

  • Cell lysis buffer

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Seed cells in a multi-well plate and grow to confluency.

  • Wash the cells with serum-free medium and incubate for a few hours to lower basal glucose levels.

  • Pre-incubate the cells with KRH buffer containing different concentrations of 2-Cl-2dG for a defined period.

  • Initiate glucose uptake by adding KRH buffer containing the labeled glucose analog.

  • Incubate for a short, defined time to ensure linear uptake.

  • Stop the uptake by washing the cells with ice-cold PBS.

  • Lyse the cells and measure the amount of internalized labeled glucose using a scintillation counter (for radiolabeled) or a fluorescence plate reader (for fluorescent analogs).

  • Normalize the uptake to the protein concentration in each well.

Visualizations

Signaling Pathways

G cluster_0 Glycolysis Inhibition cluster_1 ER Stress & Autophagy 2-Cl-2dG 2-Cl-2dG Glucose_Transporter Glucose Transporter (GLUT) Hexokinase Hexokinase Glycolysis Glycolysis ATP_Depletion ATP Depletion ER_Stress ER Stress ATP_Depletion->ER_Stress N-linked_Glycosylation N-linked Glycosylation UPR Unfolded Protein Response (UPR) Autophagy Autophagy

Experimental Workflow

G cluster_assays Assay Options Start Start Cell_Culture Cell Seeding & Adherence Start->Cell_Culture Treatment 2-Cl-2dG Treatment (Dose-Response) Cell_Culture->Treatment Incubation Incubation (24-72h) Treatment->Incubation Endpoint_Assay Endpoint Assay Incubation->Endpoint_Assay Viability Cell Viability (MTT) Endpoint_Assay->Viability Western_Blot Western Blot (Signaling) Endpoint_Assay->Western_Blot Glucose_Uptake Glucose Uptake Endpoint_Assay->Glucose_Uptake Data_Analysis Data Analysis Conclusion Conclusion Data_Analysis->Conclusion Viability->Data_Analysis Western_Blot->Data_Analysis Glucose_Uptake->Data_Analysis

Troubleshooting Logic

G Start Inconsistent Results Check_Concentration Is the 2-Cl-2dG concentration optimal? Start->Check_Concentration Dose_Response Perform Dose-Response Experiment Check_Concentration->Dose_Response No Check_Cell_Line Is the cell line appropriate? Check_Concentration->Check_Cell_Line Yes Metabolic_Profile Characterize Metabolic Profile Check_Cell_Line->Metabolic_Profile No Check_Compound Is the compound stable? Check_Cell_Line->Check_Compound Yes Fresh_Solution Prepare Fresh Solutions Check_Compound->Fresh_Solution No Check_Assay Is the assay protocol optimized? Check_Compound->Check_Assay Yes Optimize_Protocol Review and Optimize Assay Protocol Check_Assay->Optimize_Protocol No Off_Target Consider Off-Target Effects (ER Stress, etc.) Check_Assay->Off_Target Yes

References

Technical Support Center: Optimizing 2-Chloro-2-deoxy-D-glucose (2-CDG) in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 2-Chloro-2-deoxy-D-glucose (2-CDG) in cell viability assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to ensure the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (2-CDG) and what is its primary mechanism of action?

A1: this compound (2-CDG) is a glucose analog where the hydroxyl group at the carbon-2 position is replaced by a chlorine atom. Its primary mechanism of action is the inhibition of glycolysis, a key metabolic pathway for energy production in cancer cells.[1] Like its well-studied analog 2-deoxy-D-glucose (2-DG), 2-CDG is taken up by cells through glucose transporters. Inside the cell, it is phosphorylated by hexokinase to 2-CDG-6-phosphate. This phosphorylated form cannot be further metabolized, leading to its accumulation and the competitive inhibition of hexokinase, which in turn blocks glycolysis and leads to ATP depletion and cell death.[2][3]

Q2: How does 2-CDG differ from 2-deoxy-D-glucose (2-DG)?

A2: Both 2-CDG and 2-DG are glycolysis inhibitors. The primary difference lies in the substitution at the carbon-2 position (chlorine in 2-CDG and hydrogen in 2-DG). The size of the halogen atom can influence the binding affinity to hexokinase, with larger halogens generally leading to lower binding affinity.[1] Therefore, the potency of 2-CDG may differ from that of 2-DG, and it is crucial to empirically determine the optimal concentration for your specific cell line.

Q3: What is a typical starting concentration range for 2-CDG in a cell viability assay?

A3: A typical starting concentration for 2-CDG can be guided by its ID50 for glycolysis inhibition, which has been reported to be 6 mM.[1] However, the effective concentration for inducing cell death can vary significantly between cell lines. It is recommended to perform a dose-response experiment with a broad range of concentrations (e.g., 0.1 mM to 20 mM) to determine the IC50 value for your specific cell line.

Q4: Which cell viability assay is most suitable for use with 2-CDG?

A4: Several cell viability assays are suitable for use with 2-CDG. The most common are colorimetric assays based on tetrazolium salts like MTT, MTS, and WST-1, which measure the metabolic activity of cells. It is important to include proper controls to account for any potential interference of the compound with the assay reagents.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
High variability between replicate wells 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Edge effects: Evaporation in the outer wells of the plate. 3. Inconsistent compound addition: Variation in the final concentration of 2-CDG.1. Improve cell seeding technique: Ensure a single-cell suspension before plating and mix the cell suspension between plating each row. 2. Mitigate edge effects: Fill the outer wells with sterile PBS or media and do not use them for experimental data. 3. Standardize compound addition: Use calibrated pipettes and ensure thorough mixing after adding 2-CDG to the wells.
Low signal or no dose-dependent effect 1. Suboptimal incubation time: The duration of 2-CDG treatment may be too short to induce a measurable effect. 2. Low cell number: Insufficient number of cells to generate a strong signal. 3. Cell line resistance: The cell line may be resistant to the effects of 2-CDG.1. Optimize incubation time: Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration. 2. Optimize cell seeding density: Determine the optimal number of cells per well that results in exponential growth throughout the assay period. 3. Increase concentration range: Test higher concentrations of 2-CDG.
High background signal 1. Contamination: Bacterial or yeast contamination in the cell culture. 2. Compound interference: 2-CDG may be reacting with the assay reagent.1. Check for contamination: Regularly inspect cell cultures under a microscope and perform mycoplasma testing. 2. Run a compound interference control: Incubate 2-CDG with the assay reagent in cell-free media to check for any direct reaction.
Unexpected increase in viability at high concentrations 1. Compound precipitation: 2-CDG may be precipitating out of solution at high concentrations. 2. Off-target effects: At high concentrations, 2-CDG might have off-target effects that interfere with the assay.1. Check solubility: Visually inspect the wells for any precipitate. If necessary, prepare a fresh, lower concentration stock solution. 2. Use an alternative assay: Confirm the results with a different viability assay that has a different detection principle (e.g., a membrane integrity assay).

Quantitative Data

Due to the limited availability of published IC50 values specifically for this compound, the following tables provide data for its close analog, 2-deoxy-D-glucose (2-DG), to serve as a reference for establishing a starting concentration range. The ID50 for glycolysis inhibition by 2-CDG is also provided.

Table 1: ID50 for Glycolysis Inhibition

CompoundID50 (Lactate Inhibition)Cell TypeReference
This compound (2-CDG)6 mMHypoxic tumor cells[1]

Table 2: Reference IC50 Values for 2-deoxy-D-glucose (2-DG) in Various Cancer Cell Lines

Disclaimer: The following data is for 2-deoxy-D-glucose (2-DG), a structural analog of 2-CDG. These values should be used as a starting point for optimizing 2-CDG concentrations in your specific cell line.

Cell LineCancer TypeIC50 (2-DG)Incubation TimeAssay
GIST882Gastrointestinal Stromal Tumor0.5 µMNot specifiedNot specified
GIST430Gastrointestinal Stromal Tumor2.5 µMNot specifiedNot specified
HeLaCervical Cancer4-10 mM4-72 hoursCell Survival
FaDuHead and Neck CancerNot specified (used in combination)Not specifiedCell Survival
DBTRG-05MGGlioblastoma2-10 mMNot specifiedCell Proliferation

Experimental Protocols

Protocol 1: Determining Optimal Cell Seeding Density

Objective: To determine the optimal number of cells to seed per well to ensure they remain in the exponential growth phase for the duration of the experiment.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well clear, flat-bottom microplates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Prepare a single-cell suspension of your cells.

  • Perform a serial dilution of the cell suspension to achieve several different cell densities (e.g., 1,000, 2,500, 5,000, 10,000, and 20,000 cells per 100 µL).

  • Seed 100 µL of each cell density in triplicate into a 96-well plate.

  • Incubate the plate at 37°C in a 5% CO2 incubator.

  • At different time points (e.g., 24, 48, and 72 hours), perform an MTT assay on one set of triplicates for each cell density. a. Add 10 µL of MTT reagent to each well. b. Incubate for 2-4 hours at 37°C. c. Carefully remove the medium and add 100 µL of solubilization solution. d. Read the absorbance at 570 nm.

  • Plot the absorbance values against the number of cells for each time point.

  • Select the cell density that shows a linear increase in absorbance over the intended duration of your 2-CDG experiment (e.g., 48 or 72 hours) and does not reach a plateau (confluency).

Protocol 2: Optimizing 2-CDG Concentration using an MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-CDG for a specific cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (2-CDG) stock solution

  • 96-well clear, flat-bottom microplates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at the optimal density determined in Protocol 1 and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of 2-CDG in complete cell culture medium to achieve a range of final concentrations (e.g., 0, 0.1, 0.5, 1, 2.5, 5, 10, 20 mM). Prepare enough volume for triplicate wells.

  • Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the different concentrations of 2-CDG. Include a vehicle control (medium with no 2-CDG).

  • Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • After incubation, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Visually confirm the formation of purple formazan crystals under a microscope.

  • Carefully aspirate the medium and add 100 µL of solubilization solution to each well.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the log of the 2-CDG concentration and use a non-linear regression analysis to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Diagram 1: Experimental Workflow for Optimizing 2-CDG Concentration

G cluster_prep Phase 1: Preparation cluster_seeding_opt Phase 2: Seeding Density Optimization cluster_dose_response Phase 3: Dose-Response Assay cluster_analysis Phase 4: Data Analysis A Prepare Single-Cell Suspension B Determine Cell Concentration A->B C Seed Serial Dilutions of Cells in 96-well Plate B->C D Incubate for 24, 48, 72h C->D E Perform MTT Assay at each time point D->E F Determine Optimal Seeding Density E->F G Seed Cells at Optimal Density F->G I Treat Cells with 2-CDG Concentrations G->I H Prepare Serial Dilutions of 2-CDG H->I J Incubate for Optimized Duration I->J K Perform MTT Assay J->K L Measure Absorbance at 570 nm K->L M Calculate % Cell Viability L->M N Plot Dose-Response Curve and Determine IC50 M->N

Caption: Workflow for determining the optimal concentration of 2-CDG.

Diagram 2: Simplified Signaling Pathway of 2-CDG Action

G cluster_cell Cancer Cell GLUT Glucose Transporter (GLUT) Hexokinase Hexokinase GLUT->Hexokinase uptake Glucose Glucose Glucose->GLUT CDG 2-CDG CDG->GLUT G6P Glucose-6-P Hexokinase->G6P phosphorylates CDG6P 2-CDG-6-P Hexokinase->CDG6P phosphorylates Glycolysis Glycolysis G6P->Glycolysis CDG6P->Hexokinase inhibits CDG6P->Glycolysis inhibits ATP ATP Production Glycolysis->ATP CellViability Cell Viability & Proliferation ATP->CellViability Apoptosis Apoptosis ATP->Apoptosis depletion leads to

Caption: Mechanism of 2-CDG-induced cytotoxicity via glycolysis inhibition.

References

Technical Support Center: 2-Chloro-2-deoxy-D-glucose (2-CDG) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chloro-2-deoxy-D-glucose (2-CDG). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of 2-CDG in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound (2-CDG) and what is its primary mechanism of action?

A1: this compound (2-CDG) is a synthetic analog of glucose where the hydroxyl group at the C-2 position is replaced by a chlorine atom. Its primary mechanisms of action are believed to be similar to its well-studied analog, 2-deoxy-D-glucose (2-DG). These include:

  • Inhibition of Glycolysis: 2-CDG is taken up by cells through glucose transporters. Once inside, it is phosphorylated by hexokinase to 2-CDG-6-phosphate. This phosphorylated form cannot be further metabolized in the glycolytic pathway, leading to its accumulation. This accumulation competitively inhibits hexokinase and phosphoglucose isomerase, leading to a depletion of cellular ATP.[1][2]

  • Induction of Endoplasmic Reticulum (ER) Stress: By interfering with N-linked glycosylation, 2-CDG can lead to an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, triggering the Unfolded Protein Response (UPR).[3][4]

Q2: What are the expected cellular effects of 2-CDG treatment?

A2: Based on studies with the closely related 2-DG, treatment with 2-CDG is expected to induce a range of cellular effects, including:

  • Decreased cell proliferation and viability.[5][6]

  • Induction of apoptosis (programmed cell death).[7]

  • Cell cycle arrest, often at the G0/G1 phase.[5]

  • Increased oxidative stress.[8]

  • Activation of autophagy as a protective response to cellular stress.[3][4]

Q3: How should I prepare and store 2-CDG solutions?

A3: 2-CDG is typically a solid that can be dissolved in aqueous solutions. For cell culture experiments, it can be dissolved in sterile phosphate-buffered saline (PBS) or directly in the culture medium.[9] Based on information for 2-DG, stock solutions are often prepared in DMSO or dimethyl formamide.[10] It is recommended to prepare fresh solutions for each experiment. While specific stability data for 2-CDG in cell culture media is limited, it is advisable to store stock solutions at -20°C for long-term storage. For aqueous solutions, storage at 4°C for short periods (up to a few months) is a common practice for similar glucose analogs.[11][12] However, it is best practice to minimize the storage of aqueous solutions.[10]

Q4: What are some potential off-target effects of 2-CDG?

A4: While specific off-target effects of 2-CDG are not well-documented, based on its analog 2-DG, potential side effects in vivo can include hypoglycemia (low blood sugar), gastrointestinal discomfort, and neurological symptoms like dizziness and fatigue.[13] In cell culture, high concentrations may lead to excessive cellular stress and non-specific toxicity.

Troubleshooting Guides

Problem 1: Inconsistent or No Effect of 2-CDG on Cell Viability
Possible Cause Troubleshooting Step
Degradation of 2-CDG Prepare fresh solutions of 2-CDG for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
Incorrect Concentration Perform a dose-response experiment to determine the optimal concentration for your specific cell line. IC50 values for the related compound 2-DG can range from low millimolar to over 10 mM depending on the cell line.[6]
High Glucose in Media High concentrations of glucose in the cell culture medium can compete with 2-CDG for uptake and reduce its efficacy. Consider using a medium with a lower glucose concentration for your experiments.
Cell Line Resistance Some cell lines may be inherently resistant to glucose analogs due to their metabolic phenotype.[14] Confirm the glycolytic dependence of your cell line.
Incorrect Assay Wavelength For colorimetric assays like the MTT assay, ensure you are reading the absorbance at the correct wavelength (typically 570-590 nm).[15]
Problem 2: High Variability Between Replicates
Possible Cause Troubleshooting Step
Uneven Cell Seeding Ensure a homogenous cell suspension before seeding and use appropriate pipetting techniques to dispense equal numbers of cells into each well. Avoid seeding cells in the perimeter wells of a 96-well plate, which are prone to the "edge effect".[16]
Incomplete Solubilization of Formazan Crystals (MTT Assay) After adding the solubilization solution (e.g., DMSO), ensure complete dissolution of the purple formazan crystals by gentle shaking or pipetting.
Pipetting Errors Use calibrated pipettes and be meticulous with all pipetting steps.
Contamination Regularly check cell cultures for any signs of microbial contamination, which can affect cell health and metabolism.
Problem 3: Synthesis and Purity Issues with 2-CDG
Possible Cause Troubleshooting Step
Formation of Stereoisomers The stereoselective synthesis of 2-deoxy sugars can be challenging.[17] Use established synthetic protocols that favor the desired stereoisomer.
Impurities from Synthesis Purification of chlorinated carbohydrates can be complex.[18] Utilize appropriate purification techniques such as High-Performance Liquid Chromatography (HPLC) to ensure high purity of the final compound.[19][20]
Instability during Purification Some chlorinated sugars may be sensitive to certain purification conditions. Optimize purification parameters to minimize degradation.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound in the public domain, the following table provides IC50 values for the closely related analog, 2-deoxy-D-glucose (2-DG), in various cancer cell lines. This data can be used as a reference for determining a starting concentration range for 2-CDG experiments.

Table 1: IC50 Values of 2-deoxy-D-glucose (2-DG) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (mM)Reference
SW620Colorectal CancerNot specified, but shown to be more susceptible than other lines[5]
SW480Colorectal CancerNot specified, but shown to be more susceptible than other lines[5]
GC3/ClColorectal CancerNot specified, but shown to be more susceptible than other lines[5]
HEK 293 (non-cancer)Kidney Epithelial6.452[5]
MIA PaCa-2Pancreatic Cancer53.25 (for D-allose, another glucose analog)[6]
Various Cell LinesOvarian, Squamous, Cerebral, Hepatic, Colonic, Mesothelial5 mM showed varied responses from proliferation slowdown to massive apoptosis[21]

Experimental Protocols

Cell Viability (MTT) Assay Protocol

This protocol is a general guideline for assessing the effect of 2-CDG on cell viability and can be adapted for specific cell lines and experimental conditions.

Materials:

  • This compound (2-CDG)

  • Target cancer cell line

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[22]

  • Compound Treatment: Prepare serial dilutions of 2-CDG in complete culture medium. A suggested starting range, based on 2-DG data, is from 0.1 mM to 50 mM. Remove the existing medium and add 100 µL of the medium containing various concentrations of 2-CDG. Include a vehicle control (medium with the same concentration of solvent used to dissolve 2-CDG, if any) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[22]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Signaling Pathway and Workflow Diagrams

Below are diagrams illustrating key signaling pathways and experimental workflows relevant to 2-CDG experiments.

glycolysis_inhibition cluster_cell Cell Glucose Glucose GLUT Glucose Transporter Glucose->GLUT 2-CDG 2-CDG 2-CDG->GLUT Hexokinase Hexokinase GLUT->Hexokinase Glucose / 2-CDG G6P Glucose-6-P PGI Phosphoglucose Isomerase G6P->PGI 2-CDG-6P 2-CDG-6-P 2-CDG-6P->Hexokinase 2-CDG-6P->PGI Hexokinase->G6P From Glucose Hexokinase->2-CDG-6P From 2-CDG ATP_depletion ATP Depletion Hexokinase->ATP_depletion ATP Consumption Glycolysis Glycolysis PGI->Glycolysis

Caption: Inhibition of glycolysis by this compound (2-CDG).

er_stress_pathway cluster_er Endoplasmic Reticulum 2-CDG 2-CDG Glycosylation_Inhibition N-linked Glycosylation Inhibition 2-CDG->Glycosylation_Inhibition Unfolded_Proteins Unfolded Protein Accumulation Glycosylation_Inhibition->Unfolded_Proteins GRP78 GRP78 Unfolded_Proteins->GRP78 binds PERK PERK GRP78->PERK releases IRE1 IRE1 GRP78->IRE1 releases ATF6 ATF6 GRP78->ATF6 releases UPR Unfolded Protein Response (UPR) PERK->UPR IRE1->UPR ATF6->UPR Apoptosis Apoptosis UPR->Apoptosis Prolonged Stress

Caption: Induction of ER stress and the Unfolded Protein Response (UPR) by 2-CDG.

experimental_workflow Cell_Culture 1. Cell Culture (Select appropriate cell line) 2-CDG_Prep 2. 2-CDG Solution Preparation Cell_Culture->2-CDG_Prep Treatment 3. Cell Treatment (Dose-response and time-course) 2-CDG_Prep->Treatment Viability_Assay 4a. Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay 4b. Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Metabolic_Assay 4c. Metabolic Assay (e.g., ATP levels) Treatment->Metabolic_Assay Data_Analysis 5. Data Analysis (IC50, statistical analysis) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Metabolic_Assay->Data_Analysis

Caption: General experimental workflow for studying the effects of 2-CDG.

logical_troubleshooting Start Inconsistent Results? Check_Reagents Check Reagent Stability (Prepare fresh 2-CDG) Start->Check_Reagents Yes End Consistent Results Start->End No Check_Cells Verify Cell Health & Seeding Density Check_Reagents->Check_Cells Check_Protocol Review Protocol (Concentrations, times) Check_Cells->Check_Protocol Check_Equipment Calibrate Equipment (Pipettes, reader) Check_Protocol->Check_Equipment Refine_Experiment Refine Experiment Check_Equipment->Refine_Experiment Refine_Experiment->End Optimized

Caption: Logical workflow for troubleshooting inconsistent experimental results.

References

Improving the stability of 2-Chloro-2-deoxy-D-glucose in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Chloro-2-deoxy-D-glucose (2-CDG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of 2-CDG in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound (2-CDG) in solution?

A1: The stability of 2-CDG in solution is primarily influenced by pH, temperature, and light exposure. The C-Cl bond at the C-2 position and the glycosidic linkage are susceptible to degradation under certain conditions.

Q2: What is the optimal pH range for storing 2-CDG solutions?

A2: While specific data for 2-CDG is limited, for general carbohydrate stability, a slightly acidic to neutral pH (around 4-7) is often recommended to minimize acid-catalyzed hydrolysis and base-catalyzed degradation reactions.[1]

Q3: How does temperature affect the stability of 2-CDG solutions?

A3: Higher temperatures accelerate the rate of chemical degradation. For short-term storage, it is advisable to keep 2-CDG solutions refrigerated (2-8 °C). For long-term storage, freezing (-20 °C or lower) is recommended.

Q4: Can I autoclave my 2-CDG solution to sterilize it?

A4: Autoclaving is not recommended as the high temperature and pressure will likely cause significant degradation of 2-CDG. Filter sterilization using a 0.22 µm filter is the preferred method for preparing sterile 2-CDG solutions.

Q5: I see unexpected peaks in my HPLC analysis of a 2-CDG solution. What could they be?

A5: Unexpected peaks likely represent degradation products. Possible degradation pathways include hydrolysis, leading to the formation of 2-deoxy-D-glucose and hypochlorous acid, or epimerization.

Q6: How can I monitor the stability of my 2-CDG solution over time?

A6: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with Pulsed Amperometric Detection (PAD) is a suitable technique for monitoring the concentration of 2-CDG and detecting the appearance of degradation products.[2][3]

Q7: Are there any known stabilizers for 2-CDG in solution?

A7: While specific stabilizers for 2-CDG are not well-documented, using a buffered solution with a slightly acidic pH and protecting the solution from light can help improve stability. Additionally, storing the solution in aliquots at low temperatures will minimize degradation from repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity of 2-CDG in an assay. Degradation of the 2-CDG stock solution.Prepare fresh 2-CDG solutions from solid material. Store stock solutions in single-use aliquots at -20°C or below. Confirm the concentration of the stock solution using a validated analytical method before use.
Appearance of a yellow tint in the 2-CDG solution. Degradation of the compound, potentially due to exposure to light or high pH.Prepare a fresh solution using a high-purity solvent and a suitable buffer. Store the solution protected from light in an amber vial or wrapped in foil. Ensure the pH of the solution is within the optimal range.
Inconsistent experimental results between batches of 2-CDG solution. Variability in the preparation or storage of the solutions.Standardize the protocol for preparing and storing 2-CDG solutions. Ensure all solutions are prepared using the same solvent, buffer, and at the same concentration. Store all batches under identical conditions.
Precipitate forms in the 2-CDG solution upon thawing. The concentration of 2-CDG exceeds its solubility at lower temperatures.Gently warm the solution to 37°C and vortex to redissolve the precipitate. If the problem persists, consider preparing and storing the solution at a slightly lower concentration.

Quantitative Data Summary

The following tables provide a summary of available stability data for 2-CDG and its close analog, 2-Fluoro-2-deoxy-D-glucose (2-FDG), which can provide insights into the expected stability of 2-CDG.

Table 1: Stability of 2-Fluoro-2-deoxy-D-glucose ([¹⁸F]FDG) Solution at Room Temperature

Time (hours)Radiochemical Purity (%)
0> 95%
2> 95%
4> 95%
6> 95%
8> 95%
10Stable

Data extrapolated from studies on [¹⁸F]FDG, a radioactive analog of 2-FDG. Stability is expected to be similar for the non-radioactive compound.[2][4]

Table 2: General Recommendations for Storage of 2-CDG Solutions

Storage ConditionRecommended DurationNotes
Room Temperature (20-25 °C)< 24 hoursFor immediate use in experiments.
Refrigerated (2-8 °C)Up to 1 weekProtect from light.
Frozen (-20 °C)Up to 6 monthsStore in single-use aliquots to avoid freeze-thaw cycles.
Ultra-low Freezer (-80 °C)> 6 monthsFor long-term archival storage.

Experimental Protocols

Protocol 1: Preparation of a Sterile 2-CDG Stock Solution for Cell Culture

  • Materials:

    • This compound (solid)

    • Sterile phosphate-buffered saline (PBS) or cell culture medium

    • Sterile 0.22 µm syringe filter

    • Sterile conical tubes or vials

  • Procedure:

    • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of 2-CDG solid.

    • Dissolve the 2-CDG in the appropriate volume of sterile PBS or cell culture medium to achieve the desired stock concentration (e.g., 1 M).

    • Gently vortex the solution until the 2-CDG is completely dissolved.

    • Draw the solution into a sterile syringe.

    • Attach the sterile 0.22 µm syringe filter to the syringe.

    • Filter-sterilize the solution into a sterile conical tube or vials.

    • Aliquot the sterile stock solution into smaller, single-use volumes.

    • Label the aliquots clearly with the compound name, concentration, and date of preparation.

    • Store the aliquots at -20°C or below.

Protocol 2: Stability Analysis of 2-CDG by HPLC-PAD

This protocol is adapted from a validated method for the analysis of 2-CDG.[2][3]

  • Instrumentation and Columns:

    • High-Performance Liquid Chromatography (HPLC) system with a Pulsed Amperometric Detector (PAD).

    • Anion-exchange column (e.g., Hamilton RCX-10, 250 x 4.1 mm, 7 µm).

  • Chromatographic Conditions:

    • Mobile Phase: 50 mM NaOH in deionized water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • PAD Settings:

      • E1: 200 mV, T1: 900 ms

      • E2: -770 mV, T2: 10 ms

      • E3: 1400 mV, T3: 10 ms

      • Acquisition Delay (AD): 300 ms

  • Procedure:

    • Prepare a series of 2-CDG standards of known concentrations in the mobile phase.

    • Prepare samples of the 2-CDG solution to be tested, diluted in the mobile phase.

    • Inject the standards to generate a calibration curve.

    • Inject the test samples.

    • Monitor the chromatogram for the 2-CDG peak and any potential degradation peaks.

    • Quantify the concentration of 2-CDG in the samples using the calibration curve.

    • Calculate the percentage of degradation over time by comparing the concentration to the initial concentration.

Visualizations

cluster_workflow Experimental Workflow: 2-CDG Stability Assessment prep Prepare 2-CDG Solution stress Apply Stress Conditions (e.g., Heat, pH, Light) prep->stress sample Collect Samples at Time Points stress->sample hplc Analyze by HPLC-PAD sample->hplc data Quantify Degradation hplc->data

Caption: Workflow for assessing the stability of 2-CDG solutions.

cluster_degradation Potential Degradation Pathways CDG This compound (2-CDG) Hydrolysis Hydrolysis CDG->Hydrolysis Epimerization Epimerization CDG->Epimerization Dehydrochlorination Dehydrochlorination CDG->Dehydrochlorination Product1 2-deoxy-D-glucose + HOCl Hydrolysis->Product1 Product2 2-Chloro-2-deoxy-D-mannose Epimerization->Product2 Product3 Glycal intermediate Dehydrochlorination->Product3

Caption: Potential degradation pathways of 2-CDG in solution.

cluster_factors Factors Influencing 2-CDG Stability pH pH Stability 2-CDG Stability pH->Stability Acid/Base Catalysis Temp Temperature Temp->Stability Accelerates Degradation Light Light Exposure Light->Stability Photodegradation

Caption: Key factors influencing the stability of 2-CDG in solution.

References

How to address cytotoxicity of 2-Chloro-2-deoxy-D-glucose in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the cytotoxicity of 2-Chloro-2-deoxy-D-glucose (2-CDG) in normal, non-cancerous cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound (2-CDG) cytotoxicity in normal cells?

A1: 2-CDG is an analog of glucose and mannose. Its cytotoxicity stems from several mechanisms:

  • Inhibition of Glycolysis: Like its well-studied counterpart 2-deoxy-D-glucose (2-DG), 2-CDG is taken up by cells via glucose transporters.[1][2] It is then phosphorylated by hexokinase to 2-CDG-6-phosphate.[1][2] This product cannot be further metabolized in the glycolytic pathway, leading to its accumulation.[1][2][3] This accumulation competitively inhibits hexokinase, blocking the breakdown of glucose and leading to a depletion of cellular ATP.[1][2][4]

  • Induction of Oxidative Stress: 2-CDG can disrupt the cell's thiol metabolism, particularly by decreasing levels of glutathione (GSH), a key intracellular antioxidant.[5] This disruption leads to an increase in reactive oxygen species (ROS), causing oxidative stress and subsequent cellular damage.[3][5][6]

  • Interference with N-linked Glycosylation: Due to its structural similarity to mannose, 2-CDG can interfere with the N-linked glycosylation of proteins.[2][7][8] This process is crucial for proper protein folding and function. Disruption of glycosylation can lead to endoplasmic reticulum (ER) stress and trigger apoptosis.[2][7]

Q2: Why are some normal cells sensitive to 2-CDG, even though it's often targeted at cancer cells?

A2: While cancer cells are generally more sensitive to glycolytic inhibitors due to their reliance on aerobic glycolysis (the Warburg effect), normal cells are not entirely immune.[1][2] Normal cells with high metabolic rates or those in environments with limited oxygen may also be vulnerable to the ATP depletion and oxidative stress caused by 2-CDG. The toxic effects of 2-DG, a close analog, have been observed to result from its ability to block glycosylation, a process essential for all cells.[7]

Q3: What are the primary strategies to protect normal cells from 2-CDG-induced cytotoxicity?

A3: The main strategies focus on counteracting the key mechanisms of 2-CDG toxicity:

  • Antioxidant Co-treatment: Supplementing cell culture media with antioxidants can mitigate the oxidative stress induced by 2-CDG. N-acetylcysteine (NAC), a precursor to glutathione, has been shown to protect cells from 2-DG-induced cytotoxicity and radiosensitization by restoring intracellular glutathione levels.[5]

  • Metabolic Substrate Modulation: Providing alternative energy sources that bypass the inhibited steps of glycolysis may offer protection. For instance, a ketogenic diet, which provides ketones as an alternative fuel source, has been shown to increase the maximum tolerated dose of 2-DG in animal models.[9]

Mechanism of 2-CDG Cytotoxicity

G cluster_cell Normal Cell CDG_in 2-CDG Enters Cell (via Glucose Transporters) Hexokinase Hexokinase CDG_in->Hexokinase Glycosylation N-linked Glycosylation CDG_in->Glycosylation Interferes with Thiol Thiol Metabolism CDG_in->Thiol Disrupts CDG_6P 2-CDG-6-Phosphate (Accumulates) Hexokinase->CDG_6P Phosphorylation CDG_6P->Hexokinase Inhibits Glycolysis Glycolysis CDG_6P->Glycolysis Inhibits ATP_depletion ATP Depletion Glycolysis->ATP_depletion Leads to Cytotoxicity Cellular Cytotoxicity ATP_depletion->Cytotoxicity ER_Stress ER Stress Glycosylation->ER_Stress Disruption leads to ER_Stress->Cytotoxicity GSH_depletion GSH Depletion Thiol->GSH_depletion Leads to ROS_increase ROS Increase (Oxidative Stress) GSH_depletion->ROS_increase ROS_increase->Cytotoxicity G cluster_assays Assessment Methods start Start: Seed Normal Cells in Multi-well Plates culture Allow Cells to Adhere (e.g., 24 hours) start->culture pretreat Pre-treatment: Add Protective Agent (e.g., N-acetylcysteine) culture->pretreat cotreat Co-treatment: Add 2-CDG at Various Concentrations pretreat->cotreat incubate Incubate for Experimental Period (e.g., 24-72 hours) cotreat->incubate assess Assess Cytotoxicity incubate->assess analyze Data Analysis: - Calculate Cell Viability % - Determine IC50 assess->analyze MTT MTT / XTT Assay (Metabolic Activity) assess->MTT Trypan Trypan Blue Exclusion (Membrane Integrity) assess->Trypan ROS ROS Assay (e.g., DCFDA) (Oxidative Stress) assess->ROS end End: Evaluate Protective Effect analyze->end G start High Cytotoxicity Observed in Normal Cells q1 Is 2-CDG concentration verified and appropriate? start->q1 sol1 Action: Perform dose-response curve to find optimal non-lethal concentration. q1->sol1 No q2 Are cell culture conditions (glucose, serum) optimal? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Action: Adjust media components to ensure cell health. q2->sol2 No q3 Is the primary cytotoxic mechanism known? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Action: Measure ROS and ER stress markers to identify the dominant pathway. q3->sol3 No sol4 Action: Implement targeted countermeasures, e.g., co-treat with N-acetylcysteine (NAC) for oxidative stress. q3->sol4 Yes a3_yes Yes a3_no No sol3->sol4 end Resolution: Cytotoxicity Addressed sol4->end

References

Technical Support Center: Overcoming Resistance to 2-Chloro-2-deoxy-D-glucose (2-CDG) in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 2-Chloro-2-deoxy-D-glucose (2-CDG) in cancer cell experiments.

Troubleshooting Guides

Problem 1: Cancer cells show minimal or no response to 2-CDG treatment.

Possible Cause 1: Sub-optimal 2-CDG concentration.

  • Solution: Determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A dose-response experiment is crucial.

    • Experimental Protocol:

      • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

      • Allow cells to adhere overnight.

      • Treat cells with a serial dilution of 2-CDG (e.g., 0.1, 1, 5, 10, 25, 50, 100 mM) for 24, 48, and 72 hours.

      • Assess cell viability using an MTT or CCK-8 assay.

      • Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Possible Cause 2: Intrinsic or acquired resistance.

  • Solution: Investigate the underlying resistance mechanisms.

    • Altered Glucose Metabolism: Resistant cells may exhibit a muted response to glycolysis inhibition.

      • Actionable Step: Measure glucose uptake and lactate production in the presence and absence of 2-CDG.

    • Reduced Drug Uptake: Decreased expression or activity of glucose transporters (e.g., GLUT1) can limit 2-CDG entry into the cell.

      • Actionable Step: Perform Western blot analysis to compare GLUT1 protein levels between sensitive and resistant cells.

    • Muted Unfolded Protein Response (UPR): 2-CDG can induce ER stress and the UPR, leading to apoptosis. Resistant cells may have a dampened UPR.[1]

      • Actionable Step: Assess the expression of UPR markers (e.g., GRP78/BiP, CHOP) via Western blot or RT-qPCR.

    • Enhanced Glycogen Metabolism: Some resistant cells can compensate for glycolysis inhibition by breaking down glycogen stores.

      • Actionable Step: Measure glycogen levels and the expression of key enzymes like glycogen phosphorylase (PYGB).[1]

Problem 2: Inconsistent results between experiments.

Possible Cause 1: Variation in cell culture conditions.

  • Solution: Standardize all cell culture parameters.

    • Maintain a consistent cell passage number.

    • Ensure uniform cell seeding density.

    • Use the same batch of media and supplements.

    • Monitor and control incubator CO2 and temperature levels.

Possible Cause 2: Reagent instability.

  • Solution: Prepare fresh 2-CDG solutions for each experiment. Store stock solutions at the recommended temperature and protect from light if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of 2-CDG in cancer cells?

A1: 2-CDG is a glucose analog that is taken up by cancer cells through glucose transporters.[2][3] Once inside, it is phosphorylated by hexokinase to 2-CDG-6-phosphate. This product cannot be further metabolized in the glycolytic pathway, leading to the inhibition of glycolysis and a depletion of cellular ATP.[4][5] This energy deprivation, along with the induction of ER stress, can trigger apoptosis (programmed cell death).[2][4]

Q2: My cancer cells have developed resistance to 2-CDG. What are the common resistance mechanisms?

A2: Resistance to 2-CDG can arise through several mechanisms:

  • Reduced 2-CDG Uptake: Downregulation of glucose transporters, such as GLUT1, can limit the amount of 2-CDG entering the cell.

  • Altered Metabolism: Cancer cells can adapt their metabolic pathways to become less reliant on glycolysis. This can include an increased reliance on oxidative phosphorylation or the utilization of alternative fuel sources.

  • Muted Unfolded Protein Response (UPR): Cells can develop resistance by attenuating the ER stress response and subsequent apoptosis that is typically induced by 2-CDG.[1]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump 2-CDG out of the cell.

Q3: How can I overcome 2-CDG resistance in my experiments?

A3: A primary strategy to overcome 2-CDG resistance is through combination therapies. By targeting multiple pathways simultaneously, you can often achieve a synergistic anti-cancer effect.

  • Combination with Metformin: Metformin, an anti-diabetic drug, can enhance the effects of 2-CDG. This combination has been shown to synergistically suppress cancer cell proliferation and angiogenesis. It can also increase mitochondrial mass and modulate the expression of immune checkpoint proteins like PD-L1.

  • Combination with BCNU (Carmustine): In glioblastoma cells, 2-DG has been shown to increase sensitivity to the chemotherapeutic agent BCNU by regulating glycolysis, increasing reactive oxygen species (ROS), and inducing endoplasmic reticulum stress (ERS)-related apoptosis.[6]

  • Combination with other Chemotherapeutic Agents: 2-DG has shown synergistic effects with drugs like idarubicin in leukemia cells.[7]

Q4: Are there established protocols for assessing the effectiveness of 2-CDG and combination therapies?

A4: Yes, several standard assays are used:

  • Cell Viability Assays (MTT, CCK-8): To determine the cytotoxic effects of 2-CDG and combination treatments.

  • Apoptosis Assays (Annexin V/Propidium Iodide Staining): To quantify the induction of apoptosis.

  • Western Blotting: To analyze the expression levels of key proteins involved in glucose transport (e.g., GLUT1), apoptosis (e.g., cleaved caspase-3, PARP), and signaling pathways (e.g., Akt, mTOR).

  • Metabolic Assays: To measure glucose uptake and lactate production.

Quantitative Data Summary

Table 1: IC50 Values of 2-CDG in Different Cancer Cell Lines

Cell LineCancer Type2-CDG IC50Reference
P388/IDAIdarubicin-resistant Leukemia392.6 ± 41.1 µM[7]
P388Leukemia>500 µM[7]

Table 2: Example Concentrations for Combination Therapies

CombinationCell Line/ModelConcentrationsObserved EffectReference
2-DG + MetforminMicrovascular Endothelial Cells2-DG: 5 mM, Metformin: 2 mMDecreased cell proliferation by ~75%[2]
2-DG + BCNUGlioblastoma Cells-Significantly increased the inhibitory effects of BCNU[6]
2-DG + IdarubicinP388/IDA Leukemia Cells-Enhanced anti-cancer effects[7]

Experimental Protocols

Cell Viability Assay (MTT Protocol)
  • Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and incubate overnight.

  • Treatment: Treat cells with varying concentrations of 2-CDG or combination therapies for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with 2-CDG or combination therapies in a 6-well plate.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.

Western Blot for GLUT1
  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer and determine protein concentration.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against GLUT1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Caption: Mechanism of 2-CDG action in cancer cells.

Overcoming_Resistance cluster_resistance Resistance Mechanisms cluster_strategies Strategies to Overcome Resistance cluster_outcomes Desired Outcomes Reduced_Uptake Reduced 2-CDG Uptake (e.g., ↓GLUT1) Combination_Therapy Combination Therapy Reduced_Uptake->Combination_Therapy Metabolic_Adaptation Metabolic Adaptation Metabolic_Adaptation->Combination_Therapy Muted_UPR Muted UPR Muted_UPR->Combination_Therapy Metformin Metformin Combination_Therapy->Metformin BCNU BCNU Combination_Therapy->BCNU Other_Chemo Other Chemotherapeutics Combination_Therapy->Other_Chemo Synergistic_Cytotoxicity Synergistic Cytotoxicity Metformin->Synergistic_Cytotoxicity BCNU->Synergistic_Cytotoxicity Other_Chemo->Synergistic_Cytotoxicity Apoptosis_Induction Enhanced Apoptosis Synergistic_Cytotoxicity->Apoptosis_Induction

Caption: Strategies to overcome 2-CDG resistance.

Experimental_Workflow cluster_assays Endpoint Assays Start Start: 2-CDG Resistant Cancer Cell Line Treatment Treat with 2-CDG +/- Combination Agent Start->Treatment Viability Cell Viability Assay (MTT/CCK-8) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis WesternBlot Western Blot (e.g., GLUT1, Caspase-3) Treatment->WesternBlot Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis WesternBlot->Data_Analysis Conclusion Conclusion: Efficacy of Combination Therapy Data_Analysis->Conclusion

References

Technical Support Center: Optimizing Delivery of 2-Chloro-2-deoxy-D-glucose (2-CDG) in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-2-deoxy-D-glucose (2-CDG) in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action for this compound (2-CDG)?

This compound (2-CDG) is a glucose analog that acts as a competitive inhibitor of glycolysis.[1][2][3] Like its well-studied counterpart, 2-deoxy-D-glucose (2-DG), 2-CDG is taken up by cells via glucose transporters.[4][5] Once inside the cell, it is phosphorylated by hexokinase to form 2-CDG-6-phosphate. This phosphorylated form cannot be further metabolized in the glycolytic pathway, leading to its accumulation within the cell.[4][6] This accumulation results in the inhibition of hexokinase and glucose-6-phosphate isomerase, thereby blocking glycolysis and leading to a depletion of intracellular ATP.[4][6] In addition to glycolysis inhibition, 2-DG and its analogs can also interfere with N-linked glycosylation and induce oxidative stress.[7][8]

2. What are the common administration routes for 2-CDG in animal models?

The most common routes of administration for glucose analogs like 2-DG in animal models are oral (p.o.) and intravenous (i.v.).[9] Intraperitoneal (i.p.) injection is another parenteral route that can be utilized.[10][11] The choice of administration route depends on the experimental goals, the desired pharmacokinetic profile, and the specific animal model being used.

3. What are the potential side effects of 2-CDG administration in animal models?

At therapeutic doses, 2-DG is generally considered to have a good safety profile.[4] However, at higher doses, it can induce side effects that mimic hypoglycemia, such as fatigue, dizziness, and sweating.[4] High doses of 2-DG administered intravenously in rats have been shown to cause a decrease in blood pressure and respiratory frequency.[9] It is crucial to conduct dose-escalation studies to determine the maximum tolerated dose (MTD) in your specific animal model.

4. How can I monitor the efficacy of 2-CDG in my animal model?

The efficacy of 2-CDG can be assessed through various methods, depending on the disease model. In cancer models, efficacy is often monitored by measuring tumor growth inhibition over time.[3] This can be done through caliper measurements for subcutaneous tumors or through in vivo imaging techniques for internal tumors.[12] Additionally, monitoring changes in metabolic markers, such as glucose uptake using imaging techniques like PET scans with 18F-FDG, can provide evidence of target engagement.[2] Continuous in vivo monitoring of relevant biomarkers is also an emerging area.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Inconsistent or lack of therapeutic effect - Suboptimal Dose: The administered dose may be too low to achieve a therapeutic concentration in the target tissue. - Poor Bioavailability: The formulation may not be optimal for absorption, especially with oral administration. - Rapid Metabolism/Clearance: The compound may be rapidly metabolized and cleared from circulation. - Drug Resistance: In cancer models, tumor cells may have or develop resistance to glycolysis inhibition.- Conduct a dose-response study to determine the optimal therapeutic dose. - Optimize the formulation to improve solubility and absorption. Consider using a different administration route (e.g., i.v. instead of p.o.). - Analyze the pharmacokinetic profile of 2-CDG in your model to understand its half-life and clearance rate. - Consider combination therapies to overcome resistance mechanisms.
High Toxicity or Adverse Events - Dose Too High: The administered dose may be exceeding the maximum tolerated dose (MTD). - Off-Target Effects: The compound may be affecting non-target tissues. - Animal Strain Sensitivity: The specific strain of animal being used may be more sensitive to the compound.- Perform a dose-escalation study to determine the MTD. - Reduce the dose or consider a different dosing schedule (e.g., intermittent vs. continuous). - Monitor for signs of toxicity such as weight loss, lethargy, or changes in behavior. - If using a new animal strain, start with a lower dose and carefully monitor for adverse effects.
Variability in Experimental Results - Inconsistent Dosing Technique: Variations in the administration technique can lead to differences in the amount of compound delivered. - Animal-to-Animal Variation: Biological variability between individual animals can affect drug metabolism and response. - Formulation Instability: The 2-CDG formulation may not be stable over time.- Ensure all personnel are properly trained on the administration technique to ensure consistency. - Increase the number of animals per group to account for biological variability. - Prepare fresh formulations for each experiment and verify their stability under the storage conditions used.

Data Presentation

Table 1: Acute Toxicity of 2-Deoxy-D-glucose (2-DG) in Rodents

Animal Model Route of Administration LD50 (mg/kg) Observations Reference
MiceOral (p.o.)>8000No deaths observed at this dose.[9]
RatsOral (p.o.)>8000No deaths observed at this dose.[9]
MiceIntravenous (i.v.)800050% mortality observed within 6 hours.[9]

Table 2: Effects of Intravenous 2-DG on Cardio-Respiratory Parameters in Anesthetized Rats

Dose (mg/kg, i.v.) Effect on Mean Arterial Blood Pressure Effect on Heart Rate Reference
250Time-dependent decreaseNo significant change[9]
500Time-dependent decreaseNo significant change[9]
1000Time-dependent decreaseNo significant change[9]

Table 3: Effects of Oral 2-DG on Respiratory Parameters in Conscious Rodents

Animal Model Dose (mg/kg, p.o.) Effect on Respiratory Frequency Effect on Tidal Volume Reference
Rats500Significant decreaseNo significant change[9]
Rats1000Significant decreaseNo significant change[9]
Mice2000Significant decreaseNo significant change[9]

Experimental Protocols

Protocol 1: Preparation of 2-CDG for Oral Administration

  • Materials: this compound (2-CDG) powder, sterile water for injection or sterile saline, appropriate size gavage needles.

  • Procedure:

    • Calculate the required amount of 2-CDG based on the desired dose and the number and weight of the animals.

    • Dissolve the 2-CDG powder in sterile water or saline to the desired final concentration. Ensure the solution is clear and free of particulates. Gentle warming and vortexing can be used to aid dissolution.

    • The final volume for oral gavage should be appropriate for the size of the animal (e.g., typically 5-10 mL/kg for mice).

    • Draw the calculated volume of the 2-CDG solution into a syringe fitted with a gavage needle.

    • Gently restrain the animal and carefully insert the gavage needle into the esophagus and deliver the solution into the stomach.

    • Monitor the animal for any signs of distress during and after the procedure.

Protocol 2: Preparation of 2-CDG for Intravenous Injection

  • Materials: this compound (2-CDG) powder, sterile saline, sterile filters (0.22 µm), appropriate size syringes and needles.

  • Procedure:

    • Calculate the required amount of 2-CDG.

    • Dissolve the 2-CDG powder in sterile saline to the desired final concentration.

    • Sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.

    • The injection volume should be appropriate for the animal (e.g., typically 5-10 mL/kg for mice).

    • For administration, restrain the animal and locate a suitable vein (e.g., tail vein in mice).

    • Swab the injection site with an alcohol wipe.

    • Carefully insert the needle into the vein and slowly inject the 2-CDG solution.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Monitor the animal for any adverse reactions.

Visualizations

Glycolysis_Inhibition_by_2CDG cluster_cell Cell Glucose Glucose GLUT Glucose Transporter Glucose->GLUT Uptake Glucose_in Intracellular Glucose GLUT->Glucose_in Two_CDG_in Intracellular 2-CDG GLUT->Two_CDG_in G6P Glucose-6-Phosphate Glucose_in->G6P Hexokinase (ATP -> ADP) Glycolysis Further Glycolysis (Multiple Steps) G6P->Glycolysis ATP_prod ATP Production Glycolysis->ATP_prod Two_CDG 2-CDG Two_CDG->GLUT Two_CDG_6P 2-CDG-6-Phosphate Two_CDG_in->Two_CDG_6P Hexokinase (ATP -> ADP) Two_CDG_6P->Glycolysis Inhibition Two_CDG_6P->Block Inhibition Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis cluster_results Results Formulation 2-CDG Formulation (e.g., in saline) Dose_Calc Dose Calculation (based on body weight) Formulation->Dose_Calc Administration Administer 2-CDG (p.o., i.v., or i.p.) Dose_Calc->Administration Animal_Model Select Animal Model (e.g., tumor-bearing mouse) Animal_Model->Administration Efficacy Efficacy Assessment (e.g., tumor volume) Administration->Efficacy Toxicity Toxicity Monitoring (e.g., body weight, clinical signs) Administration->Toxicity PK_PD Pharmacokinetic/Pharmacodynamic Analysis (optional) Administration->PK_PD Data_Analysis Data Analysis Efficacy->Data_Analysis Toxicity->Data_Analysis PK_PD->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Technical Support Center: Synthesis and Purification of 2-Chloro-2-deoxy-D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the synthesis and purification of 2-Chloro-2-deoxy-D-glucose (2-CDG).

Frequently Asked Questions (FAQs)

Q1: What is this compound (2-CDG)? A1: this compound is a glucose analog where the hydroxyl group at the C-2 position is replaced by a chlorine atom. It is a non-metabolizable compound that has been investigated for various therapeutic applications, including as an inhibitor of hypoxic tumor growth.[1] It is also a known impurity in the synthesis of 2-[18F]Fluoro-2-deoxyglucose ([18F]FDG), a widely used PET radiotracer.[2][3][4]

Q2: What are the common synthetic routes to prepare 2-CDG? A2: A common and effective strategy involves the use of D-glucal or its protected derivatives (e.g., 3,4,6-tri-O-acetyl-D-glucal) as a starting material.[5] The synthesis generally follows a three-step process:

  • Protection: Hydroxyl groups of the starting material are often protected, typically by acetylation.

  • Chlorination: A chlorine atom is introduced at the C-2 position, often through a haloalkoxylation reaction.

  • Deprotection: The protecting groups are removed to yield the final 2-CDG product.[6]

Q3: What are the key challenges in the synthesis of 2-CDG? A3: The primary challenges include achieving high stereoselectivity, minimizing the formation of by-products (such as the mannose epimer), the instability of glycosyl halide intermediates, and dealing with low yields and tedious purification processes.[5][6][7]

Q4: What analytical methods are used to characterize and assess the purity of 2-CDG? A4: High-Performance Liquid Chromatography (HPLC) with pulsed amperometric detection (PAD) is a highly effective method for separating and quantifying 2-CDG from related compounds like glucose, mannose, and FDG.[4][8][9] Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are also used for characterization and purity assessment.[10][11]

Synthesis Troubleshooting Guide

Q5: My chlorination reaction yield is consistently low. What are the potential causes? A5: Low yields in the chlorination step can stem from several factors:

  • Reagent Quality: The chlorinating agent (e.g., N-chlorosuccinimide) may have degraded. Use fresh, high-purity reagents.

  • Reaction Conditions: Temperature and reaction time are critical. Insufficient reaction time can lead to incomplete conversion, while excessive heat can cause decomposition of the product and starting material.[12]

  • Moisture: The presence of water can consume the chlorinating agent and lead to unwanted side reactions. Ensure all glassware is dry and use anhydrous solvents. Glycosyl halides are known to be extremely sensitive to moisture.[7]

  • Solvent Choice: The solvent can significantly impact the reaction's outcome. The reaction should be conducted in an appropriate solvent like methanol for haloalkoxylation.[6]

Q6: I am observing significant amounts of the 2-chloro-2-deoxy-D-mannose isomer as a byproduct. How can I improve stereoselectivity? A6: The formation of the manno-isomer is a common challenge. To favor the desired gluco-isomer:

  • Reaction Temperature: Lowering the reaction temperature can often improve stereoselectivity.

  • Chlorinating Agent: The choice of chlorinating agent and reaction conditions can influence the stereochemical outcome. Experiment with different reagents or additives.

  • Protecting Groups: The nature of the protecting groups on the sugar ring can influence the facial selectivity of the electrophilic attack on the glucal double bond. Acetyl groups are commonly used.

Q7: The deprotection (deacetylation) step is not going to completion. What should I do? A7: Incomplete deprotection can be addressed by:

  • Reaction Time and Temperature: Ensure the hydrolysis is carried out for a sufficient duration and at the recommended temperature (e.g., 80-95°C for acid hydrolysis).[6]

  • Catalyst: For acid-catalyzed hydrolysis, ensure the acid concentration is adequate.[6] For base-catalyzed methods (e.g., sodium methoxide), ensure the base has not been neutralized by atmospheric CO2.

  • Alternative Methods: If chemical methods are harsh and lead to degradation, consider enzymatic deprotection using lipases, which operates under mild, neutral conditions.[13]

Purification Troubleshooting Guide

Q8: What is the most effective method for purifying the final 2-CDG product? A8: Both recrystallization and column chromatography are used.

  • Recrystallization: This is often the preferred method for obtaining high-purity crystalline 2-CDG, especially on a larger scale. It can be effective at removing minor impurities but may be time-consuming.[6][14] Common solvents include ethanol, methanol, and acetone mixtures.[6][15]

  • Column Chromatography: Silica gel chromatography is useful for separating the product from starting materials and by-products, especially when isomers are present. However, 2-deoxy-sugar derivatives can sometimes be unstable on silica gel.[7]

Q9: My 2-CDG product fails to crystallize during recrystallization. What steps can I take? A9: Difficulty in crystallization can be due to residual solvents or impurities.

  • Purity Check: Analyze the crude product using TLC or HPLC to assess its purity. If significant impurities are present, consider purification by column chromatography first.

  • Solvent System: Experiment with different solvent systems (e.g., methanol/acetone, ethanol).[6]

  • Seeding: Introduce a seed crystal of pure 2-CDG to induce crystallization.

  • Concentration: Ensure the solution is sufficiently concentrated. Slowly evaporating the solvent can help initiate crystallization.

  • Cooling: Cool the solution slowly. A gradual decrease in temperature often yields better crystals than rapid cooling.

Q10: How can I identify and remove common impurities from my final product? A10: Common impurities include unreacted starting materials, isomers (e.g., 2-chloro-2-deoxy-D-mannose), and residual glucose.[4]

  • Identification: Use analytical techniques like HPLC with a reference standard to identify impurities based on their retention times.[8][9]

  • Removal:

    • Unreacted Glucose: Can be removed by yeast fermentation, as yeast will consume glucose but not 2-CDG.[16]

    • Isomers and Other By-products: These are best separated using column chromatography.

    • Solvents: Residual solvents can be removed by drying under a high vacuum.

Experimental Protocols & Data

General Synthesis Workflow

The synthesis of 2-CDG from D-glucal is a multi-step process involving protection, chlorination, and deprotection, followed by purification.

G cluster_start Starting Material cluster_synthesis Synthesis Steps cluster_purification Purification & Product start D-Glucal acetylation Acetylation start->acetylation Acetic Anhydride, Pyridine chlorination Chlorination acetylation->chlorination N-Chlorosuccinimide, Methanol deprotection Deprotection chlorination->deprotection Acid or Base Hydrolysis purification Purification (Recrystallization or Chromatography) deprotection->purification Crude Product product Pure this compound purification->product

Caption: General workflow for the synthesis of 2-CDG from D-glucal.
Protocol 1: Acetylation of D-Glucal

This protocol describes the protection of hydroxyl groups on D-glucal using acetic anhydride.

  • Dissolve D-glucal in a suitable solvent mixture, such as chloroform and pyridine.

  • Cool the mixture in an ice bath (0-5°C).

  • Slowly add acetic anhydride to the stirred solution while maintaining the temperature.

  • Allow the reaction to proceed for several hours, monitoring completion with Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3,4,6-tri-O-acetyl-D-glucal.

Protocol 2: Synthesis of Methyl 2-chloro-2-deoxy-3,4,6-tri-O-acetyl-α/β-D-glucopyranoside

This haloalkoxylation protocol introduces the chlorine atom at the C-2 position.

  • Dissolve 3,4,6-tri-O-acetyl-D-glucal in anhydrous methanol.

  • Add N-chlorosuccinimide (NCS) to the solution portion-wise while stirring at room temperature.

  • Stir the reaction mixture for several hours until the starting material is consumed (monitor by TLC).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with water to remove succinimide.

  • Dry the organic phase and concentrate to yield the crude acetylated 2-chloro-2-deoxy glycoside.

Protocol 3: Acid-Catalyzed Deprotection (Hydrolysis)

This final step removes the acetyl protecting groups.

  • Suspend the crude acetylated product in water.

  • Add a catalytic amount of a strong acid, such as concentrated HCl or H₂SO₄.[6]

  • Heat the mixture to 80-90°C for 3-6 hours, until the reaction is complete (monitor by TLC).[6]

  • Cool the reaction mixture to room temperature.

  • Neutralize the acid by carefully adding a base, such as aqueous barium hydroxide.[6]

  • Filter the mixture to remove the resulting insoluble salts.

  • Concentrate the filtrate to obtain the crude this compound.

Troubleshooting Logic for Low Yield

This diagram outlines a logical approach to diagnosing the cause of low reaction yields.

G start Low Yield Observed check_reaction Was the reaction incomplete? start->check_reaction check_reagents Verify Reagent Purity & Anhydrous Conditions check_reaction->check_reagents Yes check_byproducts Are there significant byproducts? check_reaction->check_byproducts No check_conditions Optimize Temp & Time check_reagents->check_conditions end_node Problem Resolved check_conditions->end_node analyze_byproducts Analyze byproducts (TLC, HPLC, NMR) check_byproducts->analyze_byproducts Yes check_workup Was there product loss during workup/purification? check_byproducts->check_workup No adjust_selectivity Adjust conditions for better selectivity (e.g., lower temp) analyze_byproducts->adjust_selectivity adjust_selectivity->end_node optimize_workup Optimize extraction & purification steps check_workup->optimize_workup Yes check_workup->end_node No optimize_workup->end_node

Caption: A troubleshooting decision tree for diagnosing low reaction yields.
Quantitative Data Summary

The following tables summarize key analytical parameters for the purification and analysis of 2-CDG.

Table 1: HPLC Parameters for 2-CDG Analysis Data adapted from a validated method for analyzing 2-CDG as an impurity in [18F]FDG preparations.[8][9]

ParameterValue
System HPLC with Pulsed Amperometric Detection (HPLC/PAD)
Column Waters Spherisorb Amino Column
Mobile Phase 50 mM NaOH
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detector Gold working electrode, Palladium reference electrode
Retention Time ~13.5 min
Limit of Detection 0.68 µg/mL
Limit of Quantization 2.04 µg/mL

Table 2: Common Impurities and Their Sources

ImpurityPotential SourceRecommended Removal Method
D-Glucose Incomplete reaction of starting material (if derived from glucose) or hydrolysis of glucal.Yeast fermentation[16]; Column Chromatography.
2-chloro-2-deoxy-D-mannose Lack of stereoselectivity during the chlorination step.Column Chromatography.
Partially acetylated intermediates Incomplete deprotection (hydrolysis).Ensure complete hydrolysis; Column Chromatography.
Residual Solvents (Pyridine, etc.) Incomplete removal during workup.Drying under high vacuum; Azeotropic distillation.

References

Technical Support Center: Detection of 2-Chloro-2-deoxy-D-glucose (2-CDG) Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the detection and analysis of 2-Chloro-2-deoxy-D-glucose (2-CDG) and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is the primary intracellular metabolite of 2-CDG?

A1: Similar to its analog 2-deoxy-D-glucose (2-DG), 2-CDG is readily taken up by cells via glucose transporters. Once inside the cell, it is phosphorylated by hexokinase to form this compound-6-phosphate (2-CDG-6P). This phosphorylated form is then trapped within the cell, leading to the inhibition of glycolysis.[1][2]

Q2: How does 2-CDG affect cellular metabolism?

A2: The accumulation of 2-CDG-6P competitively inhibits the enzyme phosphoglucose isomerase, a crucial step in the glycolytic pathway.[2] This leads to a reduction in ATP production.[3] Beyond glycolysis, 2-CDG has also been shown to interfere with N-linked glycosylation, leading to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[4][5][6] It can also disrupt thiol metabolism, increasing oxidative stress within the cell.[7][8]

Q3: What are the most common analytical methods for detecting 2-CDG and its metabolites?

A3: The most common methods include High-Performance Liquid Chromatography (HPLC) coupled with various detectors, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • HPLC with Pulsed Amperometric Detection (PAD) is a sensitive method for the direct detection of underivatized carbohydrates.[9][10]

  • HPLC with Refractive Index (RI) Detection can also be used, though it is generally less sensitive than PAD or MS.[11][12]

  • GC-MS is a highly sensitive and specific technique but requires derivatization of the polar 2-CDG and its metabolites to make them volatile.[13]

  • LC-MS/MS is a powerful tool for both quantification and identification of 2-CDG and its metabolites, offering high sensitivity and specificity without the need for derivatization. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation mode for these polar compounds.[14]

Q4: What are the expected mass-to-charge ratios (m/z) for 2-CDG and 2-CDG-6P in LC-MS?

A4: While specific experimental values can vary based on the instrument and source conditions, the expected m/z values are:

  • 2-CDG: The molecular weight is 198.60 g/mol . In negative ion mode ESI-MS, you would expect to see the deprotonated molecule [M-H]⁻ at approximately m/z 197.02. In positive ion mode, sodium adducts [M+Na]⁺ at roughly m/z 221.01 are common for sugars.

  • 2-CDG-6P: The molecular weight is approximately 278.58 g/mol . In negative ion mode, the deprotonated molecule [M-H]⁻ would be at roughly m/z 277.0. A common fragment for sugar phosphates is the loss of the sugar moiety, resulting in a phosphate fragment at m/z 97.[15]

For a close analog, 2-deoxy-D-glucose (2-DG), a multiple reaction monitoring (MRM) transition of m/z 163 -> 85 has been reported in negative ion mode.[16] This suggests a potential MRM transition for 2-CDG could be m/z 197 -> [fragment]. The specific fragments for 2-CDG would need to be determined by infusing a standard and performing a product ion scan.

Troubleshooting Guides

HPLC & LC-MS/MS Analysis
Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Mismatch between sample solvent and mobile phase. 2. Secondary interactions with the stationary phase. 3. Column contamination or void. 4. Extra-column volume.1. Dissolve the sample in the initial mobile phase. For HILIC, this means a high organic content.[17] 2. For basic analytes, add a small amount of a basic modifier to the mobile phase. For acidic analytes, use an acidic modifier. 3. Flush the column with a strong solvent. If the problem persists, replace the column. Use a guard column to protect the analytical column.[12] 4. Use shorter, narrower ID tubing and ensure all fittings are properly connected.[7]
Inconsistent Retention Times 1. Inadequate column equilibration between injections. 2. Fluctuations in mobile phase composition. 3. Temperature fluctuations. 4. Changes in mobile phase pH.1. For HILIC, ensure a sufficient re-equilibration time (at least 10 column volumes) to re-establish the aqueous layer on the stationary phase.[17] 2. Prepare fresh mobile phase daily and ensure proper mixing if using an online mixer.[12] 3. Use a column oven to maintain a stable temperature.[7] 4. Buffer the mobile phase to maintain a consistent pH.
Low Sensitivity/No Peak 1. Poor ionization of the analyte. 2. Analyte not retained on the column. 3. Ion suppression from matrix components. 4. Detector issue.1. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). For sugars, negative ion mode for [M-H]⁻ or positive mode for [M+Na]⁺ are often effective.[16] 2. For polar analytes like 2-CDG, use a HILIC column. Ensure the initial mobile phase has a high organic content to promote retention.[17] 3. Improve sample preparation to remove interfering substances (e.g., protein precipitation, solid-phase extraction). 4. Check detector settings and ensure it is functioning correctly.
Baseline Noise or Drift 1. Contaminated mobile phase or system. 2. Air bubbles in the system. 3. Detector lamp aging (for UV/RI detectors). 4. Inconsistent mobile phase mixing.1. Use high-purity solvents and flush the system thoroughly.[18] 2. Degas the mobile phase and purge the pump.[7] 3. Replace the detector lamp. 4. Premix the mobile phase manually to test if the online mixer is the issue.[18]
Sample Preparation
Problem Potential Cause(s) Suggested Solution(s)
Poor Analyte Recovery 1. Inefficient extraction from the sample matrix. 2. Analyte degradation during sample processing. 3. Incomplete elution from SPE cartridge.1. Optimize the extraction solvent and procedure. For intracellular metabolites, rapid quenching of metabolism is critical. 2. Keep samples on ice or at 4°C throughout the preparation process. Minimize freeze-thaw cycles. 3. Ensure the elution solvent is strong enough to desorb the analyte from the SPE sorbent.
High Matrix Effects in LC-MS 1. Co-elution of matrix components with the analyte. 2. Insufficient sample cleanup.1. Adjust the chromatographic gradient to better separate the analyte from interfering compounds. 2. Implement a more rigorous sample cleanup method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
Inconsistent Results Between Samples 1. Variability in sample collection or handling. 2. Inconsistent sample preparation procedure.1. Standardize sample collection and storage protocols. 2. Use an internal standard to normalize for variations in extraction efficiency and instrument response.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of 2-CDG and its Metabolites in Cell Lysates
  • Sample Preparation (Protein Precipitation):

    • Culture cells to the desired density and treat with 2-CDG.

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Quench metabolism by adding 1 mL of ice-cold 80% methanol.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 90% acetonitrile in water with 10 mM ammonium formate).

  • LC-MS/MS Parameters:

    • LC System: UHPLC system

    • Column: HILIC column (e.g., Waters Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5

    • Mobile Phase B: Acetonitrile

    • Gradient: 90% B to 50% B over 10 minutes, hold at 50% B for 2 minutes, then return to 90% B and re-equilibrate for 5 minutes.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI)

    • Ionization Mode: Negative

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • MRM Transitions:

      • 2-CDG: Precursor m/z 197.0 -> Product m/z (to be determined by infusion of standard)

      • 2-CDG-6P: Precursor m/z 277.0 -> Product m/z 97.0

      • Internal Standard (e.g., ¹³C₆-Glucose): To be determined based on the chosen standard.

Protocol 2: HPLC-PAD Analysis of 2-CDG

This protocol is adapted from a validated method for a similar compound.[9][10]

  • Sample Preparation:

    • Follow the same sample preparation steps as for LC-MS/MS analysis, but reconstitute the final sample in ultrapure water.

  • HPLC-PAD Parameters:

    • HPLC System: HPLC with a pulsed amperometric detector and a gold working electrode.

    • Column: Anion-exchange column (e.g., Dionex CarboPac PA1)

    • Mobile Phase: 50 mM Sodium Hydroxide

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 20 µL

    • PAD Waveform:

      • E1: +0.20 V (t1 = 900 ms)

      • E2: -0.77 V (t2 = 10 ms)

      • E3: +1.40 V (t3 = 10 ms)

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of 2-CDG and related compounds.

Table 1: HPLC-PAD Method Performance for 2-CDG [10]

ParameterValue
Limit of Detection (LOD) 0.68 µg/mL
Limit of Quantitation (LOQ) 2.04 µg/mL
Linearity Range 5-50 µg/mL (r > 0.999)
Intra-day Precision (CV%) 0.83%
Inter-day Precision (CV%) 0.71% - 1.24%
Accuracy (Recovery %) 100.68%

Table 2: LC-MS/MS Parameters for 2-Deoxy-D-glucose (a 2-CDG analog) [16]

ParameterValue
Ionization Mode Negative ESI
Precursor Ion (m/z) 163
Product Ion (m/z) 85
Collision Energy Optimized for the specific instrument
Limit of Detection (LOD) 2.5 ng/mL
Limit of Quantitation (LOQ) 10 ng/mL

Visualizations

Signaling Pathways Affected by 2-CDG

G Signaling Pathways Affected by 2-CDG cluster_glycolysis Glycolysis Inhibition cluster_2cdg 2-CDG Metabolism cluster_glycosylation N-linked Glycosylation Glucose Glucose G6P Glucose-6-P Glucose->G6P Hexokinase Glycolysis_products Pyruvate, ATP G6P->Glycolysis_products PGI Cell_Survival Cell_Survival Glycolysis_products->Cell_Survival 2CDG_ext 2-CDG (extracellular) 2CDG_int 2-CDG (intracellular) 2CDG_ext->2CDG_int GLUTs 2CDG_6P 2-CDG-6-P 2CDG_int->2CDG_6P Hexokinase 2CDG_6P->G6P Inhibits PGI ER_Stress ER Stress / UPR 2CDG_6P->ER_Stress Interference 2CDG_6P->Cell_Survival Reduces ATP Mannose Mannose Protein_folding Proper Protein Folding Mannose->Protein_folding Apoptosis Apoptosis ER_Stress->Apoptosis

Caption: Metabolic fate of 2-CDG and its impact on cellular pathways.

Experimental Workflow for 2-CDG Metabolite Profiling

G Experimental Workflow for 2-CDG Metabolite Profiling Start Start: Cell Culture with 2-CDG Treatment Sample_Collection Sample Collection (Wash & Quench Metabolism) Start->Sample_Collection Metabolite_Extraction Metabolite Extraction (e.g., 80% Methanol) Sample_Collection->Metabolite_Extraction Sample_Cleanup Sample Cleanup (Protein Precipitation) Metabolite_Extraction->Sample_Cleanup Derivatization Derivatization? Sample_Cleanup->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Yes LC_MS LC-MS/MS Analysis (HILIC) Derivatization->LC_MS No Data_Acquisition Data Acquisition (MRM/Scan Mode) GC_MS->Data_Acquisition LC_MS->Data_Acquisition Data_Processing Data Processing (Peak Integration, Normalization) Data_Acquisition->Data_Processing Metabolite_ID Metabolite Identification & Quantification Data_Processing->Metabolite_ID End End: Biological Interpretation Metabolite_ID->End

Caption: A typical workflow for analyzing 2-CDG metabolites.

Logical Troubleshooting Flow for LC-MS Analysis

G Troubleshooting Logic for 2-CDG LC-MS Analysis Start Problem Observed Check_System_Pressure System Pressure OK? Start->Check_System_Pressure Check_Leaks Check for Leaks and Blockages Check_System_Pressure->Check_Leaks No Check_Chromatography Chromatography OK? Check_System_Pressure->Check_Chromatography Yes Check_Leaks->Check_System_Pressure Optimize_LC Optimize LC Method: - Gradient - Mobile Phase - Column Check_Chromatography->Optimize_LC No Check_MS_Signal MS Signal OK? Check_Chromatography->Check_MS_Signal Yes Optimize_LC->Check_Chromatography Optimize_MS Optimize MS Parameters: - Source Conditions - Ionization Mode Check_MS_Signal->Optimize_MS No Solution Problem Resolved Check_MS_Signal->Solution Yes Check_Sample_Prep Review Sample Prep: - Extraction Efficiency - Matrix Effects Optimize_MS->Check_Sample_Prep Check_Sample_Prep->Check_MS_Signal

Caption: A logical flow for troubleshooting common LC-MS issues.

References

Validation & Comparative

Validating Hexokinase Inhibition: A Comparative Guide to 2-Chloro-2-deoxy-D-glucose and Other Key Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory effects of 2-Chloro-2-deoxy-D-glucose (2-CDG) on hexokinase, the gatekeeper of glycolysis. We will delve into its performance alongside other well-established hexokinase inhibitors, supported by available experimental data. This document aims to equip researchers with the necessary information to select and validate the appropriate tools for their studies in cancer metabolism and other fields where glycolytic inhibition is a therapeutic strategy.

Mechanism of Action: How Glucose Analogs Inhibit Hexokinase

Hexokinase is the first and a critical regulatory enzyme in the glycolytic pathway, responsible for the phosphorylation of glucose to glucose-6-phosphate. Many inhibitors of hexokinase are structural analogs of glucose. These molecules are recognized by and bind to the active site of hexokinase.

This compound (2-CDG), like its more studied counterpart 2-deoxy-D-glucose (2-DG), is a glucose analog where the hydroxyl group at the C2 position is replaced by a chlorine atom.[1] This structural similarity allows it to be taken up by glucose transporters and subsequently phosphorylated by hexokinase to 2-CDG-6-phosphate. However, this phosphorylated product cannot be further metabolized by phosphoglucose isomerase, the next enzyme in the glycolytic pathway.[2] This leads to the intracellular accumulation of 2-CDG-6-phosphate, which competitively inhibits hexokinase, thereby blocking glycolysis and leading to cellular ATP depletion and, ultimately, cell death.[2][3]

Comparative Analysis of Hexokinase Inhibitors

The following table summarizes the available quantitative data for 2-CDG and other commonly used hexokinase inhibitors. It is important to note that direct comparative studies including 2-CDG alongside a wide range of inhibitors are limited. The data presented here is compiled from various sources and should be interpreted with consideration of the different experimental conditions.

InhibitorTarget(s)Mechanism of ActionQuantitative Data (ID50/IC50)Reference(s)
This compound (2-CDG) HexokinaseCompetitive inhibitorID50 (Lactate Inhibition): 6 mM[1]
2-Deoxy-D-glucose (2-DG) Hexokinase, Phosphoglucose IsomeraseCompetitive inhibitorIC50 (Cell Viability): 0.22 - 2.70 mM (in ALL cells)[4]
2-Fluoro-2-deoxy-D-glucose (2-FDG) HexokinaseCompetitive inhibitorID50 (Lactate Inhibition): 1 mM[1]
3-Bromopyruvate (3-BP) Hexokinase, other glycolytic enzymesAlkylating agent, irreversible inhibitorIC50 (Cell Viability): ~40-110 µM (in breast cancer cells)
Lonidamine Hexokinase, Mitochondrial Pyruvate CarrierNon-competitive inhibitorIC50 (Cell Viability): ~170-365 µM (in breast cancer cells)

Note: ID50 refers to the dose that inhibits a specific biological process by 50%, while IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half. The provided data for 2-CDG and 2-FDG is for the inhibition of lactate production, a downstream effect of glycolysis inhibition.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the validation and comparison of hexokinase inhibitors.

Hexokinase Activity Assay (Spectrophotometric)

This assay measures the enzymatic activity of hexokinase by coupling the production of glucose-6-phosphate to the reduction of NADP+ by glucose-6-phosphate dehydrogenase (G6PDH), which can be measured spectrophotometrically at 340 nm.

Materials:

  • Tris-HCl buffer (pH 8.0)

  • MgCl₂

  • ATP

  • NADP+

  • Glucose

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Hexokinase (purified or cell lysate)

  • Test inhibitor (e.g., 2-CDG)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, NADP+, and G6PDH.

  • Add the test inhibitor at various concentrations to the wells of the microplate.

  • Add the hexokinase enzyme to each well and incubate for a short period to allow for inhibitor binding.

  • Initiate the reaction by adding glucose to each well.

  • Immediately measure the increase in absorbance at 340 nm over time.

  • The rate of NADP+ reduction is proportional to the hexokinase activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Cellular Lactate Production Assay

This assay measures the amount of lactate secreted into the cell culture medium, which is an indicator of the rate of glycolysis.

Materials:

  • Cultured cells

  • Cell culture medium

  • Test inhibitor (e.g., 2-CDG)

  • Lactate assay kit (colorimetric or fluorometric)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test inhibitor for a specified period (e.g., 24 hours).

  • Collect the cell culture medium from each well.

  • Use a commercial lactate assay kit to measure the lactate concentration in the collected medium according to the manufacturer's instructions.

  • Normalize the lactate concentration to the cell number or protein concentration in each well.

  • Calculate the percentage of inhibition of lactate production for each inhibitor concentration and determine the ID50 value.

Glucose Uptake Assay

This assay measures the rate at which cells take up glucose or a glucose analog from the culture medium.

Materials:

  • Cultured cells

  • Krebs-Ringer-HEPES (KRH) buffer

  • Radiolabeled 2-deoxy-D-glucose (e.g., [³H]-2-DG) or a fluorescent glucose analog (e.g., 2-NBDG)

  • Test inhibitor (e.g., 2-CDG)

  • Cell lysis buffer

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Seed cells in a multi-well plate and grow to confluence.

  • Wash the cells with KRH buffer and pre-incubate with the test inhibitor at various concentrations.

  • Initiate glucose uptake by adding a solution containing the labeled glucose analog.

  • After a short incubation period, stop the uptake by washing the cells with ice-cold KRH buffer.

  • Lyse the cells and measure the amount of intracellular labeled glucose analog using a scintillation counter or fluorescence plate reader.

  • Normalize the uptake to the protein concentration in each well.

  • Calculate the percentage of inhibition of glucose uptake for each inhibitor concentration.

Visualizing the Glycolytic Pathway and Inhibition

The following diagrams illustrate the key steps in glycolysis and the mechanism of inhibition by glucose analogs.

Glycolysis_Inhibition cluster_extracellular Extracellular Space cluster_cell Intracellular Space Glucose_ext Glucose GLUT GLUT Glucose_ext->GLUT Transport Inhibitor_ext 2-CDG Inhibitor_ext->GLUT Transport Glucose_int Glucose GLUT->Glucose_int Inhibitor_int 2-CDG GLUT->Inhibitor_int HK Hexokinase Glucose_int->HK ATP -> ADP Inhibitor_int->HK ATP -> ADP G6P Glucose-6-Phosphate HK->G6P Inhibitor_P 2-CDG-6-Phosphate HK->Inhibitor_P Glycolysis Further Glycolysis G6P->Glycolysis Inhibitor_P->Block Block->HK

Caption: Mechanism of hexokinase inhibition by 2-CDG.

Experimental_Workflow cluster_enzymatic Enzymatic Assay cluster_cellular Cell-Based Assays Enzyme_Prep Prepare Reaction Mix (Buffer, ATP, NADP+, G6PDH) Add_Inhibitor Add 2-CDG (or other inhibitor) Enzyme_Prep->Add_Inhibitor Add_Enzyme Add Hexokinase Add_Inhibitor->Add_Enzyme Start_Reaction Add Glucose Add_Enzyme->Start_Reaction Measure_Abs Measure Absorbance at 340 nm Start_Reaction->Measure_Abs Calculate_IC50 Calculate IC50 Measure_Abs->Calculate_IC50 Cell_Seeding Seed Cells Treat_Cells Treat with 2-CDG Cell_Seeding->Treat_Cells Collect_Sample Collect Media (Lactate Assay) or Lyse Cells (Glucose Uptake) Treat_Cells->Collect_Sample Measure_Output Measure Lactate or Intracellular Glucose Analog Collect_Sample->Measure_Output Analyze_Data Calculate Inhibition Measure_Output->Analyze_Data

Caption: General workflow for validating hexokinase inhibitors.

References

A Comparative Analysis of 2-Chloro-2-deoxy-D-glucose and 2-deoxy-D-glucose as Metabolic Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Guide for Researchers and Drug Development Professionals

In the landscape of metabolic inhibitors, both 2-Chloro-2-deoxy-D-glucose (2-CDG) and its more extensively studied counterpart, 2-deoxy-D-glucose (2-DG), have emerged as compounds of interest, particularly in the field of oncology. Both molecules are glucose analogs that competitively inhibit glycolysis, a key metabolic pathway often upregulated in cancer cells. This guide provides a comprehensive comparison of their mechanisms of action, therapeutic potential, and available experimental data to assist researchers in making informed decisions for their studies.

Mechanism of Action: A Tale of Two Analogs

Both 2-DG and 2-CDG exploit the high glucose uptake of cancer cells. They are transported into the cell via glucose transporters (GLUTs). Once inside, they are phosphorylated by hexokinase, the first enzyme in the glycolytic pathway. However, the resulting phosphorylated products, 2-DG-6-phosphate and 2-CDG-6-phosphate, cannot be further metabolized by phosphoglucose isomerase. This leads to their intracellular accumulation and subsequent inhibition of glycolysis.[1]

2-deoxy-D-glucose (2-DG): A Dual Inhibitor

2-DG is well-documented to have a dual mechanism of action.[2] Beyond its primary role as a glycolysis inhibitor, 2-DG also interferes with N-linked glycosylation, a crucial process for protein folding and function.[2] This interference can lead to endoplasmic reticulum (ER) stress and ultimately trigger apoptosis.

This compound (2-CDG): A Focus on Glycolysis Inhibition

Information on the specific mechanisms of 2-CDG is less abundant. However, studies on 2-halogenated D-glucose analogs suggest that its primary mode of action is also the inhibition of glycolysis through hexokinase inhibition. The binding affinity of these analogs to hexokinase I has been shown to decrease as the size of the halogen at the C-2 position increases.[3] This suggests a potency order of 2-fluoro-2-deoxy-D-glucose (2-FDG) > this compound (2-CDG) > 2-bromo-2-deoxy-D-glucose (2-BG).[3] While it is plausible that 2-CDG also affects N-linked glycosylation due to its structural similarity to mannose and glucose, specific experimental evidence for this is currently lacking.

Comparative Performance: Insights from Experimental Data

Direct comparative studies between 2-CDG and 2-DG are limited. The most comprehensive data comes from a study by Lampidis et al., which investigated the efficacy of various 2-halogenated D-glucose analogs.

CompoundID50 for Lactate Inhibition (mM)Relative Binding Affinity to Hexokinase I
2-fluoro-2-deoxy-D-glucose (2-FG)1Higher than 2-DG
This compound (2-CDG) 6 Lower than 2-FG
2-bromo-2-deoxy-D-glucose (2-BG)>6Lower than 2-CG
2-deoxy-D-glucose (2-DG) Not directly provided in the same comparative table, but 2-FG is stated to be more potent.Lower than 2-FG

Data sourced from Lampidis et al., Cancer Chemother Pharmacol, 2006.[3]

These findings suggest that while 2-CDG is an effective inhibitor of glycolysis, it is less potent than its fluorinated counterpart, 2-FDG. The study also indicates that 2-FDG is more potent than 2-DG in both glycolytic inhibition and cytotoxicity against hypoxic tumor cells.[3] This implies that 2-CDG may also be less potent than 2-DG, although direct quantitative comparisons of their ID50 for cytotoxicity are not provided in this specific study.

Therapeutic Potential and Toxicity

2-deoxy-D-glucose (2-DG)

2-DG has been extensively investigated in preclinical and clinical trials, primarily as a sensitizer for chemotherapy and radiation therapy in various cancers.[1] Its ability to induce ER stress through inhibition of N-linked glycosylation provides an additional layer of anti-cancer activity.[2] However, its clinical utility has been hampered by a narrow therapeutic window and dose-limiting toxicities, including hypoglycemia-like symptoms and cardiac issues.[4][5]

This compound (2-CDG)

There is a significant lack of publicly available data on the in vivo efficacy and toxicity profile of 2-CDG. Based on the in vitro data suggesting lower potency compared to 2-FDG and likely 2-DG, it is plausible that higher concentrations of 2-CDG would be required to achieve similar therapeutic effects, which could potentially lead to different toxicity profiles. Further preclinical studies are necessary to determine the therapeutic index and safety of 2-CDG.

Experimental Protocols

Detailed experimental protocols for the key assays used to evaluate these compounds are provided below.

Cell Viability Assay (Trypan Blue Exclusion)

This protocol is used to determine the number of viable cells in a suspension.

  • Prepare Cell Suspension: Harvest cells and resuspend in an appropriate buffer or medium to obtain a single-cell suspension.

  • Staining: Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.

  • Incubation: Incubate the mixture at room temperature for 1-2 minutes.

  • Counting: Load 10 µL of the stained cell suspension into a hemocytometer.

  • Analysis: Under a light microscope, count the number of viable (unstained) and non-viable (blue-stained) cells.

  • Calculation: Calculate the percentage of viable cells using the formula: Viability (%) = (Number of viable cells / Total number of cells) x 100.[1][2][3][6][7]

Lactate Inhibition Assay

This assay measures the amount of lactate produced by cells, which is an indicator of glycolytic activity.

  • Cell Culture: Seed cells in a 96-well plate and allow them to adhere.

  • Treatment: Treat the cells with varying concentrations of the test compound (2-CDG or 2-DG) for a specified period.

  • Sample Collection: Collect the cell culture medium.

  • Lactate Measurement: Use a commercial lactate assay kit according to the manufacturer's instructions. This typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.

  • Data Analysis: Determine the lactate concentration for each treatment condition and calculate the ID50 value, which is the concentration of the inhibitor that causes a 50% reduction in lactate production compared to the untreated control.[8][9][10][11]

Visualizing the Mechanisms

To better understand the cellular processes affected by these compounds, the following diagrams illustrate their primary mechanism of action and the experimental workflow for their evaluation.

Caption: Inhibition of Glycolysis by 2-DG and 2-CDG.

Experimental_Workflow start Start: Cell Culture treatment Treatment with 2-DG or 2-CDG start->treatment viability Cell Viability Assay (e.g., Trypan Blue) treatment->viability glycolysis_assay Glycolysis Inhibition Assay (e.g., Lactate Production) treatment->glycolysis_assay data_analysis Data Analysis (IC50/ID50 Calculation) viability->data_analysis glycolysis_assay->data_analysis end End: Comparative Assessment data_analysis->end

Caption: General Experimental Workflow for Comparison.

Conclusion and Future Directions

Both 2-DG and 2-CDG are valuable tools for studying the effects of glycolysis inhibition in cancer cells. While 2-DG is more extensively characterized, with a known dual mechanism of action, the available data suggests that 2-CDG is also a functional inhibitor of glycolysis, albeit potentially less potent.

For researchers considering the use of these compounds, the choice will depend on the specific research question. 2-DG offers the opportunity to study the combined effects of glycolysis and N-linked glycosylation inhibition. 2-CDG, as part of the 2-halogenated glucose analog series, provides a tool to investigate the structure-activity relationship of hexokinase inhibitors.

Crucially, there is a clear need for further research on 2-CDG to fully understand its biological effects. Future studies should focus on:

  • Direct, quantitative comparisons of the cytotoxic and glycolysis-inhibiting effects of 2-CDG and 2-DG across a panel of cancer cell lines.

  • Investigation of 2-CDG's effect on N-linked glycosylation to determine if it shares the dual mechanism of 2-DG.

  • Comprehensive in vivo studies to evaluate the efficacy, pharmacokinetics, and toxicity profile of 2-CDG.

Such studies will be instrumental in determining the potential of 2-CDG as a therapeutic agent and will provide a more complete picture of its place alongside 2-DG in the arsenal of metabolic inhibitors.

References

A Comparative Analysis of 2-Chloro-2-deoxy-D-glucose and 2-fluoro-2-deoxy-D-glucose in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the differential effects of 2-Chloro-2-deoxy-D-glucose (2-CDG) and 2-fluoro-2-deoxy-D-glucose (FDG) on cancer cells, supported by experimental data and protocols.

This guide provides a comprehensive comparison of two glucose analogs, this compound (2-CDG) and 2-fluoro-2-deoxy-D-glucose (FDG), which are of significant interest in cancer research for their potential as therapeutic agents. Both molecules act as metabolic inhibitors, targeting the heightened glucose dependence of cancer cells, a phenomenon known as the Warburg effect. However, subtle structural differences between 2-CDG and FDG lead to distinct biological activities and therapeutic profiles. This document outlines their mechanisms of action, comparative efficacy based on available experimental data, and detailed protocols for key assays.

Mechanism of Action: A Tale of Two Halogens

Both 2-CDG and FDG are transported into cancer cells via glucose transporters (GLUTs).[1][2][3] Once inside the cell, they are phosphorylated by the enzyme hexokinase, which traps them within the cytoplasm.[1][2] This initial step is a common feature of their mechanism, leading to the inhibition of glycolysis, the primary energy-producing pathway in many tumors.[1][3]

The critical distinction between the two analogs lies in their subsequent intracellular fate and broader biological effects. FDG is a potent inhibitor of glycolysis.[4][5] Its structural similarity to glucose allows it to effectively compete for hexokinase, leading to a significant reduction in ATP production, particularly in highly glycolytic hypoxic tumor cells.[4][5]

In contrast, 2-CDG, while also inhibiting glycolysis, exhibits a dual mechanism of action. Due to its structural resemblance to mannose, 2-CDG is a more potent inhibitor of N-linked glycosylation than FDG.[5] This interference with protein glycosylation can trigger the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, leading to apoptosis in some cancer cells, even under normal oxygen conditions (normoxia).[6]

Quantitative Data Comparison

The following tables summarize the available quantitative data comparing the efficacy of 2-CDG and FDG in cancer cells.

Table 1: Comparative Cytotoxicity (IC50) of 2-CDG and FDG in Glioblastoma Cell Lines

CompoundCell LineConditionIC50 (mM)
2-CDG (2-CG)U-87 MGNormoxia> 50
Hypoxia> 50
FDG (2-FG)U-87 MGNormoxia11.8 ± 1.5
Hypoxia4.3 ± 0.5
2-CDG (2-CG)U-251 MGNormoxia> 50
Hypoxia> 50
FDG (2-FG)U-251 MGNormoxia10.5 ± 1.2
Hypoxia3.8 ± 0.4

Data extracted from "Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model"[2][4][7]

Table 2: Comparative Inhibition of Glycolysis (Lactate Production) in HeLa Cells

CompoundConcentration (mM)ConditionLactate Production (% of Control)
2-DG2.5Normoxia~75%
¹⁹FDG2.5Normoxia~55%
2-DG5Normoxia~60%
¹⁹FDG5Normoxia~33%
2-DG10Normoxia~45%
¹⁹FDG10Normoxia~19%
2-DG20Normoxia~30%
¹⁹FDG20Normoxia~16%
2-DG2.5Hypoxia~65%
¹⁹FDG2.5Hypoxia~45%
2-DG5Hypoxia~50%
¹⁹FDG5Hypoxia~30%
2-DG10Hypoxia~35%
¹⁹FDG10Hypoxia~18%
2-DG20Hypoxia~25%
¹⁹FDG20Hypoxia~15%

*2-deoxy-D-glucose (2-DG) is the parent compound of 2-CDG. Data for 2-CDG was not available in this study. Data adapted from "Non-radioactive 2-deoxy-2-fluoro-D-glucose inhibits glucose uptake in xenograft tumours and sensitizes HeLa cells to doxorubicin in vitro". The values are estimations based on the graphical data presented in the paper.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by 2-CDG and FDG, as well as a typical experimental workflow for their comparison.

G cluster_uptake Cellular Uptake and Phosphorylation cluster_glycolysis Glycolysis Inhibition cluster_glycosylation N-linked Glycosylation Inhibition Glucose Glucose GLUTs GLUTs Glucose->GLUTs Transport 2-CDG 2-CDG 2-CDG->GLUTs Transport FDG FDG FDG->GLUTs Transport Hexokinase Hexokinase Glucose-6-P Glucose-6-P Hexokinase->Glucose-6-P Phosphorylation 2-CDG-6-P 2-CDG-6-P Hexokinase->2-CDG-6-P Phosphorylation FDG-6-P FDG-6-P Hexokinase->FDG-6-P Phosphorylation Glycolysis Glycolysis Glucose-6-P->Glycolysis 2-CDG-6-P->Glycolysis Inhibition N-linked Glycosylation N-linked Glycosylation 2-CDG-6-P->N-linked Glycosylation Strong Inhibition FDG-6-P->Glycolysis Inhibition FDG-6-P->N-linked Glycosylation Weak Inhibition ATP_depletion ATP Depletion Glycolysis->ATP_depletion AMPK_activation AMPK Activation ATP_depletion->AMPK_activation Apoptosis_Glyco Apoptosis AMPK_activation->Apoptosis_Glyco Contributes to ER_Stress ER Stress / UPR N-linked Glycosylation->ER_Stress ER_Stress->Apoptosis_Glyco

Caption: Differential mechanisms of 2-CDG and FDG in cancer cells.

G cluster_assays In Vitro Assays Start Start Cell_Culture Cancer Cell Culture (e.g., Glioblastoma, HeLa) Start->Cell_Culture Treatment Treatment with 2-CDG and FDG (various concentrations) Cell_Culture->Treatment Incubation Incubation under Normoxic and Hypoxic Conditions Treatment->Incubation Viability Cell Viability Assay (e.g., MTT, Trypan Blue) Incubation->Viability Glycolysis Glycolysis Inhibition Assay (e.g., Lactate Production) Incubation->Glycolysis Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Incubation->Apoptosis Data_Analysis Data Analysis and Comparison Viability->Data_Analysis Glycolysis->Data_Analysis Apoptosis->Data_Analysis In_Vivo_Start In Vivo Study Xenograft Tumor Xenograft Model (e.g., Nude Mice) In_Vivo_Start->Xenograft In_Vivo_Treatment Systemic Administration of 2-CDG and FDG Xenograft->In_Vivo_Treatment Tumor_Measurement Tumor Growth Monitoring In_Vivo_Treatment->Tumor_Measurement Endpoint_Analysis Endpoint Analysis (Tumor Weight, Histology) Tumor_Measurement->Endpoint_Analysis Endpoint_Analysis->Data_Analysis

Caption: Experimental workflow for comparing 2-CDG and FDG.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of 2-CDG and FDG for 24, 48, or 72 hours. Include a vehicle-treated control group.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.

Glycolysis Inhibition Assay (Lactate Production)
  • Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with 2-CDG and FDG as described for the cell viability assay.

  • Sample Collection: After the treatment period, collect the cell culture medium from each well.

  • Lactate Measurement: Measure the lactate concentration in the collected medium using a commercial lactate assay kit according to the manufacturer's instructions.

  • Cell Number Normalization: In parallel, determine the cell number in each well using a cell counter or a viability assay (e.g., crystal violet staining) to normalize the lactate production values.

  • Data Analysis: Express lactate production as a percentage of the control and compare the inhibitory effects of 2-CDG and FDG.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Seeding and Treatment: Culture and treat cells with 2-CDG and FDG in 6-well plates.

  • Cell Harvesting: Harvest the cells by trypsinization, and combine them with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic cells.

In Vivo Tumor Xenograft Study
  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice), 4-6 weeks old.[8]

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 3.0 x 10⁶ cells) into the flank of each mouse.[8]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).[8] Tumor volume can be calculated using the formula: Volume = (width)² x length/2.[8]

  • Treatment: Randomize the mice into treatment groups (vehicle control, 2-CDG, FDG). Administer the compounds systemically (e.g., intraperitoneal or intravenous injection) at predetermined doses and schedules.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Conclusion

The comparative analysis of 2-CDG and FDG reveals distinct profiles for these two glucose analogs. FDG appears to be a more potent inhibitor of glycolysis, demonstrating greater cytotoxicity, particularly under hypoxic conditions.[4] 2-CDG, on the other hand, possesses a unique dual mechanism of action by also inhibiting N-linked glycosylation, which can induce ER stress and apoptosis.[5] This suggests that the choice between these two agents may depend on the specific metabolic phenotype of the cancer and the oxygenation status of the tumor microenvironment. Further head-to-head comparative studies across a broader range of cancer types and in vivo models are warranted to fully elucidate their therapeutic potential and to guide the selection of the most appropriate candidate for clinical development.

References

Halogenated 2-Deoxy-D-Glucose Analogs: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for more effective cancer therapies often involves targeting the unique metabolic properties of tumor cells. One of the most explored strategies is the inhibition of glycolysis, a pathway on which many cancer cells heavily rely for energy production. 2-deoxy-D-glucose (2-DG), a glucose analog, has been a cornerstone in this area of research. By substituting the C-2 hydroxyl group with a halogen atom, a series of 2-DG analogs have been developed with the aim of improving efficacy and overcoming the limitations of the parent compound. This guide provides a comparative analysis of these halogenated 2-deoxy-D-glucose analogs, supported by experimental data and detailed methodologies.

Mechanism of Action: A Shared Path of Glycolytic Inhibition

Halogenated 2-deoxy-D-glucose analogs, much like their parent compound 2-DG, exert their primary biological effect by disrupting the glycolytic pathway.[1][2] These molecules are recognized and transported into cells by glucose transporters (GLUTs).[1] Once inside the cell, they are phosphorylated by the enzyme hexokinase at the 6th carbon position. The resulting 6-phosphorylated analog, however, cannot be further metabolized by phosphoglucose isomerase, the next enzyme in the glycolytic cascade.[1][2] This leads to the intracellular accumulation of the phosphorylated analog, which competitively inhibits hexokinase, thereby blocking the initial committed step of glycolysis.[1][2] The downstream consequences of this inhibition include depletion of ATP, induction of cellular stress, and ultimately, apoptosis or programmed cell death.[3][4][5]

Comparative Performance of Halogenated Analogs

The primary halogenated analogs of 2-DG that have been investigated for their anticancer properties include 2-fluoro-2-deoxy-D-glucose (2-FG), 2-chloro-2-deoxy-D-glucose (2-CG), and 2-bromo-2-deoxy-D-glucose (2-BG). The nature of the halogen substituent at the C-2 position significantly influences the biological activity of these compounds.

A key determinant of their efficacy is their interaction with hexokinase. In silico modeling and experimental studies have shown that the binding affinity of these analogs to hexokinase I decreases as the size of the halogen atom increases.[2][6] This trend directly correlates with their biological effects, including the inhibition of glycolysis and cytotoxicity, particularly in hypoxic tumor cells.[6]

Key Performance Metrics:
  • Glycolysis Inhibition: The potency of glycolysis inhibition, often measured by the reduction in lactate production, follows the trend: 2-FG > 2-CG > 2-BG.[6] 2-FG has been shown to be a more potent inhibitor of glycolysis than the parent compound, 2-DG.[6]

  • Cytotoxicity: The efficacy of these analogs in killing cancer cells, especially under hypoxic conditions, also correlates with their binding affinity to hexokinase.[6] Consequently, 2-FG is generally the most cytotoxic of the halogenated series.[6]

  • Imaging Applications: The radioactive isotope of fluorine, ¹⁸F, is a positron emitter, making ¹⁸F-labeled 2-FG (commonly known as ¹⁸F-FDG) a widely used tracer in Positron Emission Tomography (PET) for cancer diagnosis and monitoring treatment response.[7][8] Information on the utility of other halogenated analogs in imaging is less prevalent.

Quantitative Data Summary

The following tables summarize the available quantitative data for the comparative performance of halogenated 2-deoxy-D-glucose analogs.

Table 1: Inhibition of Glycolysis (Lactate Production)

CompoundID₅₀ (mM) for Lactate InhibitionReference
2-fluoro-2-deoxy-D-glucose (2-FG)1[6]
This compound (2-CG)6[6]
2-bromo-2-deoxy-D-glucose (2-BG)>6[6]

Table 2: Cytotoxicity (IC₅₀) in Cancer Cell Lines

CompoundCell LineIC₅₀ (mM) at 48hReference
2-deoxy-D-glucose (2-DG)Nalm-6 (ALL)0.22[9]
2-deoxy-D-glucose (2-DG)CEM-C7-14 (ALL)2.70[9]
2-deoxy-D-glucose (2-DG)Pancreatic & Ovarian Cancer Cell Lines1.45 - 13.34[10]

Note: Comprehensive and directly comparative IC₅₀ data for all halogenated analogs across a range of cell lines is limited in the reviewed literature. The provided data for 2-DG illustrates the variability in sensitivity among different cancer cell types.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway of Halogenated 2-DG Analogs

G cluster_membrane Cell Membrane GLUT Glucose Transporter (GLUT) Halogenated_2DG_int Halogenated 2-DG (Intracellular) GLUT->Halogenated_2DG_int Halogenated_2DG_ext Halogenated 2-DG (Extracellular) Halogenated_2DG_ext->GLUT Transport Hexokinase Hexokinase (HK) Halogenated_2DG_int->Hexokinase Phosphorylation Halogenated_2DG_6P Halogenated 2-DG-6-Phosphate Hexokinase->Halogenated_2DG_6P Glycolysis_Inhibition Inhibition of Glycolysis Hexokinase->Glycolysis_Inhibition Halogenated_2DG_6P->Hexokinase Inhibition PGI Phosphoglucose Isomerase (PGI) Halogenated_2DG_6P->PGI Cannot be metabolized ATP_Depletion ATP Depletion Glycolysis_Inhibition->ATP_Depletion Apoptosis Apoptosis ATP_Depletion->Apoptosis

Caption: Mechanism of action for halogenated 2-DG analogs.

Experimental Workflow for Evaluating Glycolysis Inhibition

G Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h for cell adherence Seed_Cells->Incubate_24h Treat_Analogs Treat cells with varying concentrations of 2-DG analogs Incubate_24h->Treat_Analogs Incubate_Treatment Incubate for defined period (e.g., 24-48h) Treat_Analogs->Incubate_Treatment Collect_Supernatant Collect cell culture supernatant Incubate_Treatment->Collect_Supernatant Lactate_Assay Perform Lactate Assay on supernatant Collect_Supernatant->Lactate_Assay Measure_Absorbance Measure Absorbance (e.g., 565 nm) Lactate_Assay->Measure_Absorbance Analyze_Data Analyze Data: Calculate Lactate Concentration and determine ID₅₀ Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing glycolysis inhibition.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a common method to assess the cytotoxic effects of the halogenated 2-DG analogs.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Prepare serial dilutions of the 2-DG analogs in complete culture medium. Remove the overnight medium from the cells and replace it with the medium containing the different concentrations of the analogs. Include a vehicle-only control.

  • Incubation: Incubate the plates for 24 to 72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[9][10]

Glycolysis Inhibition Assay (Lactate Production)

This assay quantifies the rate of glycolysis by measuring the amount of lactate, the end product of anaerobic glycolysis, secreted into the culture medium.

  • Cell Culture and Treatment: Seed and treat cells with the 2-DG analogs as described in the cell viability assay protocol.

  • Sample Collection: After the treatment period, collect the cell culture supernatant from each well.

  • Lactate Measurement: Use a commercial lactate assay kit. The general principle involves the enzymatic conversion of lactate to pyruvate, which is coupled to a reaction that produces a colorimetric or fluorescent signal.

    • Prepare a standard curve using the provided lactate standard.

    • Add the assay reagents to the standards and the collected supernatant samples in a new 96-well plate.

    • Incubate at room temperature for the time specified in the kit protocol (typically 30 minutes), protected from light.

  • Measurement: Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength (e.g., 565 nm for colorimetric assays).

  • Analysis: Determine the lactate concentration in each sample by comparing the readings to the standard curve. Calculate the inhibition of lactate production relative to the control and determine the ID₅₀ value.[6]

Radiolabeled 2-Deoxy-D-Glucose Uptake Assay

This protocol measures the rate of glucose transport into the cells using a radiolabeled 2-DG analog (e.g., [³H]-2-DG or [¹⁴C]-2-DG).

  • Cell Seeding and Starvation: Seed cells in 24-well plates. Once confluent, wash the cells with a glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer) and incubate them in this buffer for 30-60 minutes to deplete intracellular glucose.

  • Inhibitor Pre-treatment: Pre-treat the cells with the non-radiolabeled halogenated 2-DG analogs at various concentrations for a defined period (e.g., 1 hour).

  • Glucose Uptake: Initiate glucose uptake by adding the glucose-free buffer containing the radiolabeled 2-DG (e.g., 0.5 µCi/mL [³H]-2-DG) and a low concentration of unlabeled 2-DG. Incubate for a short, defined period (e.g., 5-10 minutes) to ensure linear uptake.

  • Termination of Uptake: Stop the uptake by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Analysis: Normalize the counts per minute (CPM) to the protein concentration of each sample. Calculate the percentage of inhibition of glucose uptake for each analog concentration.[11][12][13]

Synthesis of Halogenated 2-Deoxy-D-Glucose Analogs

The synthesis of 2-DG and its halogenated analogs often starts from D-glucal or its protected derivatives. A common strategy involves the haloalkoxylation of D-glucal to introduce the halogen at the C-2 position.[14] For instance, the synthesis of 2-bromo-2-deoxy derivatives can be achieved through the bromination of glucal, followed by subsequent chemical modifications.[14] The synthesis of radiolabeled analogs, such as ¹⁸F-FDG, requires specialized radiochemistry techniques, often involving the direct fluorination of a protected glucal precursor with ¹⁸F-F₂.[8]

Conclusion

Halogenated 2-deoxy-D-glucose analogs represent a promising class of compounds for targeting the metabolic vulnerability of cancer cells. The available data suggests that the nature of the halogen substituent at the C-2 position plays a critical role in their biological activity, with 2-fluoro-2-deoxy-D-glucose (2-FG) emerging as a particularly potent inhibitor of glycolysis and a highly effective cytotoxic agent, especially under hypoxic conditions. The widespread clinical use of its radiolabeled form, ¹⁸F-FDG, in PET imaging underscores the clinical relevance of this class of molecules. Further research, particularly in generating comprehensive comparative data on the cytotoxicity of all halogenated analogs and exploring the potential of analogs like 2-iodo-2-deoxy-D-glucose, will be crucial in advancing these compounds towards clinical applications in cancer therapy.

References

A Comparative Analysis of 2-Chloro-2-deoxy-D-glucose and Alternative Glycolysis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The heightened reliance of many cancer cells on glycolysis for energy production, known as the Warburg effect, has positioned glycolysis inhibition as a promising therapeutic strategy. 2-Chloro-2-deoxy-D-glucose (2-CDG) is a glucose analog that, like its more extensively studied counterpart 2-deoxy-D-glucose (2-DG), competitively inhibits the key glycolytic enzyme hexokinase. This guide provides a comparative analysis of 2-CDG's performance against 2-DG and other halogenated glucose analogs, supported by available experimental findings.

Mechanism of Action: Competitive Inhibition of Hexokinase

Both 2-CDG and 2-DG are taken up by cells via glucose transporters. Once inside, they are phosphorylated by hexokinase to their respective 6-phosphate esters. These phosphorylated forms cannot be further metabolized in the glycolytic pathway and accumulate within the cell, leading to competitive inhibition of hexokinase and a subsequent reduction in glycolytic flux. This energy depletion can ultimately trigger cell death, particularly in cancer cells that are highly dependent on glycolysis.

dot

cluster_extracellular Extracellular Space cluster_cell Intracellular Space Glucose Glucose GLUT Glucose Transporter Glucose->GLUT Hexokinase Hexokinase Glucose->Hexokinase Substrate 2-CDG 2-CDG 2-CDG->GLUT 2-CDG->Hexokinase Competitive Inhibitor GLUT->Glucose Uptake GLUT->2-CDG Uptake Glucose-6-P Glucose-6-P Hexokinase->Glucose-6-P Phosphorylation 2-CDG-6-P 2-CDG-6-P Hexokinase->2-CDG-6-P Phosphorylation (Accumulates) Glycolysis Glycolysis Glucose-6-P->Glycolysis 2-CDG-6-P->Hexokinase Inhibition ATP_depletion ATP Depletion Glycolysis->ATP_depletion Inhibition of Cell_Death Cell Death ATP_depletion->Cell_Death

Caption: Simplified signaling pathway of 2-CDG-mediated hexokinase inhibition.

Comparative In Vitro Performance

Experimental data indicates that the nature of the halogen substitution at the 2-position of the glucose molecule influences the inhibitory potential of these analogs.

Hexokinase I Binding Affinity

In silico modeling has been used to predict the binding affinities of 2-halogenated D-glucose analogs to hexokinase I. The results suggest that the binding affinity decreases as the size of the halogen atom increases.[1]

CompoundRelative Binding Affinity to Hexokinase I
2-Fluoro-2-deoxy-D-glucose (2-FG)>
This compound (2-CDG) >
2-Bromo-2-deoxy-D-glucose (2-BG)

Note: This is a relative ranking based on in silico modeling.

Inhibition of Glycolysis (Lactate Production)

The efficacy of glycolysis inhibition can be quantified by measuring the reduction in lactate production by cancer cells. The half-maximal inhibitory concentration (ID50) for lactate inhibition demonstrates the superior potency of the fluorinated analog.[1]

CompoundID50 for Lactate Inhibition
2-Fluoro-2-deoxy-D-glucose (2-FG)1 mM
This compound (2-CDG) 6 mM
2-Bromo-2-deoxy-D-glucose (2-BG)> 6 mM
2-deoxy-D-glucose (2-DG)Less potent than 2-FG

Experimental Protocols

Hexokinase Activity Assay (General Protocol)

This assay spectrophotometrically measures the activity of hexokinase by coupling the production of glucose-6-phosphate to the reduction of NADP⁺ by glucose-6-phosphate dehydrogenase.

  • Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, ATP, and NADP⁺.

  • Enzyme and Substrate Addition: Add purified hexokinase and glucose-6-phosphate dehydrogenase to the reaction mixture.

  • Initiation of Reaction: The reaction is initiated by the addition of the glucose analog (e.g., 2-CDG) or glucose (as a control).

  • Spectrophotometric Measurement: The rate of NADPH formation is monitored by measuring the increase in absorbance at 340 nm over time.

  • Data Analysis: The inhibitory effect of the glucose analog is determined by comparing the reaction rate in its presence to the rate with glucose alone.

Lactate Production Assay (General Protocol)

This colorimetric assay measures the concentration of lactate secreted by cells into the culture medium, serving as an indicator of glycolytic activity.

  • Cell Culture: Plate cancer cells in a multi-well plate and allow them to adhere.

  • Treatment: Treat the cells with varying concentrations of the glucose analog (e.g., 2-CDG) for a specified period.

  • Sample Collection: Collect the cell culture medium.

  • Lactate Measurement: Use a commercial lactate assay kit, which typically involves an enzymatic reaction that produces a colored product proportional to the lactate concentration.

  • Data Analysis: Measure the absorbance of the colored product using a microplate reader and calculate the lactate concentration. The ID50 value is determined by plotting lactate concentration against the log of the inhibitor concentration.

dot

cluster_workflow Experimental Workflow: Lactate Production Assay Start Plate Cells Adherence Allow Adherence (Overnight) Start->Adherence Treatment Treat with Glucose Analog Adherence->Treatment Incubation Incubate (e.g., 24h) Treatment->Incubation Collect_Medium Collect Culture Medium Incubation->Collect_Medium Lactate_Assay Perform Lactate Assay Collect_Medium->Lactate_Assay Measure_Absorbance Measure Absorbance Lactate_Assay->Measure_Absorbance Analyze_Data Calculate ID50 Measure_Absorbance->Analyze_Data

Caption: A typical workflow for a lactate production assay.

Comparison with Standard of Care

Glycolysis inhibitors like 2-CDG are being investigated as potential treatments for various cancers, including glioblastoma. The current standard of care for newly diagnosed glioblastoma typically involves maximal safe surgical resection followed by radiation therapy and chemotherapy with temozolomide.[2][3] For recurrent glioblastoma, treatment options may include nitrosoureas (such as carmustine and lomustine) and bevacizumab.[4][5] Glycolysis inhibitors are often considered in the context of combination therapies to potentially enhance the efficacy of these standard treatments, particularly in hypoxic tumors that are resistant to conventional therapies.

Toxicity and In Vivo Studies

Conclusion

The available in vitro data suggests that this compound is a viable inhibitor of glycolysis, with a potency that is influenced by the electronegativity and size of the halogen at the 2-position. While 2-fluoro-2-deoxy-D-glucose appears to be a more potent inhibitor in vitro, further comprehensive in vivo studies are crucial to determine the therapeutic index and clinical potential of 2-CDG. Researchers are encouraged to consider these comparative data in the design of future preclinical and clinical investigations of novel glycolysis inhibitors.

References

Efficacy of 2-Chloro-2-deoxy-D-glucose: A Comparative Guide to Glycolysis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer metabolism research, targeting glycolysis—a hallmark of many cancer types known as the Warburg effect—has emerged as a promising therapeutic strategy. Among the arsenal of glycolysis inhibitors, 2-Chloro-2-deoxy-D-glucose (2-CDG) presents a compelling profile. This guide provides a comparative analysis of the efficacy of 2-CDG against other prominent glycolysis inhibitors, namely 2-deoxy-D-glucose (2-DG), 3-bromopyruvate (3-BrPA), and lonidamine (LND). The data presented herein is curated from various preclinical studies to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.

Quantitative Comparison of Glycolysis Inhibitors

The following tables summarize the efficacy of 2-CDG and other glycolysis inhibitors based on their half-maximal inhibitory concentrations (IC50) for cell viability and inhibition of lactate production (ID50). It is important to note that IC50 values can vary significantly between different cell lines and experimental conditions.[1][2][3][4][5]

Table 1: Comparative IC50 Values for Cell Viability

InhibitorCancer Cell LineIC50 (µM)Citation
2-Deoxy-D-glucose (2-DG) P388/IDA (Leukemia)392.6 ± 41.1[5]
SW620 (Colorectal)~2500[2]
A549 (Lung)>5000[1]
NCI-H460 (Lung)~3000[1]
3-Bromopyruvate (3-BrPA) A549 (Lung)150 ± 10[1]
NCI-H460 (Lung)70 ± 5[1]
Lonidamine (LND) GL15 (Glioblastoma)~400 (for cell death)[6]

Note: Direct comparative IC50 data for 2-CDG in these specific cell lines was not available in the reviewed literature. The efficacy of 2-CDG is often inferred from mechanistic studies and comparisons with its analogue, 2-DG.

Table 2: Comparative ID50 Values for Lactate Inhibition

InhibitorAssay ConditionsID50 (mM)Citation
This compound (2-CDG) Hypoxic Tumor Cells6
2-Deoxy-D-glucose (2-DG) Hypoxic Tumor Cells>6
2-Fluoro-2-deoxy-D-glucose (2-FDG) Hypoxic Tumor Cells1
2-Bromo-2-deoxy-D-glucose (2-BG) Hypoxic Tumor Cells>6

This data suggests that 2-CDG is a more potent inhibitor of glycolysis, as measured by lactate production, than its parent compound 2-DG under hypoxic conditions.

Signaling Pathways and Mechanisms of Action

Glycolysis inhibitors disrupt the central energy-producing pathway in cancer cells. The diagram below illustrates the primary targets of 2-CDG and its counterparts within the glycolytic pathway.

Glycolysis_Inhibition Mechanism of Glycolysis Inhibition Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase (HK) F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP Phosphofructokinase (PFK) GAP Glyceraldehyde-3-Phosphate F16BP->GAP Pyruvate Pyruvate GAP->Pyruvate Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase (LDH) Mitochondria Mitochondria (TCA Cycle) Pyruvate->Mitochondria Inhibitors Glycolysis Inhibitors Two_CDG 2-CDG / 2-DG Two_CDG->G6P Competitively inhibits Hexokinase Three_BrPA 3-BrPA Three_BrPA->GAP Inhibits GAPDH LND Lonidamine LND->Mitochondria Inhibits mitochondrial respiration

Caption: Mechanisms of action for various glycolysis inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of glycolysis inhibitors. Below are protocols for key experiments commonly used to evaluate their efficacy.

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay to measure cellular metabolic activity, which serves as an indicator of cell viability.[7][8][9]

Workflow:

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement A 1. Seed cells in a 96-well plate B 2. Allow cells to adhere overnight A->B C 3. Prepare serial dilutions of inhibitors B->C D 4. Treat cells with inhibitors C->D E 5. Incubate for 24-72 hours D->E F 6. Add MTT reagent to each well E->F G 7. Incubate for 2-4 hours F->G H 8. Add solubilization solution (e.g., DMSO) G->H I 9. Measure absorbance at ~570 nm H->I

Caption: General workflow for an MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the glycolysis inhibitors (e.g., 2-CDG, 2-DG, 3-BrPA, LND) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitors. Include untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent) to each well.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Lactate Production Assay

This assay quantifies the amount of lactate secreted into the cell culture medium, which is a direct product of glycolysis.[10][11][12][13][14]

Workflow:

Lactate_Assay_Workflow Lactate Production Assay Workflow A 1. Seed and treat cells with inhibitors as in MTT assay B 2. Collect culture supernatant at desired time points A->B D 4. Add supernatant and standards to a new 96-well plate B->D C 3. Prepare lactate standards C->D E 5. Add lactate assay reaction mixture D->E F 6. Incubate at room temperature for 30 minutes E->F G 7. Measure absorbance at ~490-565 nm F->G H 8. Calculate lactate concentration and normalize to cell number/protein G->H

Caption: Workflow for measuring lactate production.

Detailed Steps:

  • Cell Culture and Treatment: Seed and treat cells with the glycolysis inhibitors as described in the cell viability assay protocol.

  • Sample Collection: At the end of the treatment period, carefully collect a sample of the culture medium from each well.

  • Lactate Assay: Use a commercial lactate assay kit and follow the manufacturer's instructions. Typically, this involves:

    • Preparing a standard curve using the provided lactate standard.

    • Adding the collected culture medium samples and standards to a new 96-well plate.

    • Adding a reaction mixture containing lactate dehydrogenase and a probe.

    • Incubating the plate at room temperature for approximately 30 minutes.

    • Measuring the absorbance at the recommended wavelength (e.g., 490 nm or 565 nm).

  • Data Analysis: Determine the lactate concentration in each sample using the standard curve. Normalize the lactate levels to the cell number or total protein content to account for differences in cell proliferation.

Seahorse XF Glycolysis Stress Test

This assay provides a real-time measurement of the extracellular acidification rate (ECAR), a key indicator of glycolytic activity, in live cells.[15][16][17][18][19]

Workflow:

Seahorse_Workflow Seahorse XF Glycolysis Stress Test Workflow A 1. Seed cells in a Seahorse XF microplate C 3. Replace culture medium with Seahorse XF base medium A->C B 2. Hydrate sensor cartridge overnight E 5. Load inhibitor injection ports on the sensor cartridge B->E D 4. Equilibrate cells in a non-CO2 incubator C->D G 7. Run the assay with sequential injections D->G F 6. Calibrate the Seahorse XF Analyzer E->F F->G H 8. Analyze ECAR data to determine glycolytic parameters G->H

Caption: Workflow for the Seahorse XF Glycolysis Stress Test.

Detailed Steps:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density.

  • Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.

  • Cell Plate Preparation: On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF Base Medium supplemented with glutamine and incubate in a non-CO2 incubator at 37°C for 1 hour.

  • Compound Loading: Load the injection ports of the hydrated sensor cartridge with the following compounds:

    • Port A: Glucose

    • Port B: Oligomycin (an ATP synthase inhibitor)

    • Port C: 2-Deoxy-D-glucose (2-DG)

  • Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer. The instrument will perform a calibration followed by the assay, which involves sequential injections of the compounds and real-time measurement of ECAR.

  • Data Analysis: The resulting data provides key parameters of glycolytic function, including:

    • Glycolysis: The basal rate of glycolysis.

    • Glycolytic Capacity: The maximum glycolytic rate.

    • Glycolytic Reserve: The difference between glycolytic capacity and the basal rate, indicating the cell's ability to respond to an energetic demand.

References

A Researcher's Guide to Quantifying 2-Chloro-2-deoxy-D-glucose: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 2-Chloro-2-deoxy-D-glucose (2-CDG) is crucial for advancing therapeutic and diagnostic applications. This guide provides an objective comparison of validated analytical methods for 2-CDG quantification, presenting supporting experimental data, detailed methodologies, and visual workflows to inform the selection of the most appropriate technique for your research needs.

This document evaluates the performance of High-Performance Liquid Chromatography with Pulsed Amperometric Detection (HPLC-PAD) as a validated method for 2-CDG analysis and compares it with other potential analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and enzymatic assays, primarily based on data from the closely related analogue, 2-deoxy-D-glucose (2-DG).

Quantitative Performance Comparison

The selection of an analytical method hinges on a balance of sensitivity, specificity, throughput, and the nature of the sample matrix. The following tables summarize the performance characteristics of various methods for the quantification of 2-CDG and 2-DG.

Table 1: Comparison of Analytical Methods for this compound (2-CDG) Quantification

ParameterHPLC with Pulsed Amperometric Detection (HPLC-PAD)
Principle Separation based on ion exchange chromatography followed by electrochemical detection of the carbohydrate.
Sample Preparation Direct injection of aqueous samples, minimal preparation required.
Linearity (Range) 5 - 50 µg/mL (Correlation coefficient, r > 0.999)[1]
Accuracy (% Recovery) 100.68%[1]
Precision (%RSD) Intraday: 0.83%; Interday: 0.71% - 1.24%[1]
Limit of Detection (LOD) 0.68 µg/mL[1]
Limit of Quantification (LOQ) 2.04 µg/mL[1]
Specificity High, capable of separating 2-CDG from other sugars like mannose and 2-fluoro-2-deoxy-d-glucose (FDG).[1]
Throughput Moderate, with a typical run time of 20 minutes per sample.[1]
Advantages High sensitivity and specificity without derivatization, robust and validated for 2-CDG.
Disadvantages Requires specialized electrochemical detector.

Table 2: Performance of Alternative and Related Analytical Methods for 2-deoxy-D-glucose (2-DG) Quantification

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyEnzymatic Assay
Principle Separation of volatile derivatives by gas chromatography and detection by mass spectrometry.Quantification based on the direct proportionality of the NMR signal intensity to the number of nuclei.Enzymatic conversion of the analyte to a product that can be measured spectrophotometrically or fluorometrically.
Sample Preparation Derivatization (e.g., silylation) is required to increase volatility.Minimal sample preparation, can be non-destructive.Generally requires cell lysis and deproteinization.
Linearity (Range) Typically wide, dependent on the detector and derivatization efficiency.Generally linear over a wide range.Quantifiable in the range of 5-80 pmol.[2]
Accuracy (% Recovery) High, but can be affected by derivatization efficiency.High, considered a primary ratio method.Good, but can be influenced by interfering substances.
Precision (%RSD) Generally good, but can be variable depending on the derivatization and injection technique.High precision is achievable.Typically good, but can be assay-dependent.
Limit of Detection (LOD) High sensitivity, can reach picogram levels.Generally lower sensitivity compared to MS-based methods.High sensitivity, especially with amplification reactions.
Limit of Quantification (LOQ) Low, dependent on the instrument and method.Higher than MS-methods, but can be improved with high-field instruments.Dependent on the specific assay format.
Specificity High, based on both retention time and mass spectrum.High, provides structural information.Can be highly specific depending on the enzyme used.
Throughput Moderate, includes derivatization time.Low to moderate, depends on the desired sensitivity and resolution.High, suitable for multi-well plate formats.
Advantages High sensitivity and specificity, provides structural confirmation.Non-destructive, provides structural information, requires no reference standard for relative quantification.High throughput, high sensitivity, and relatively low cost.
Disadvantages Requires derivatization, which can be time-consuming and introduce variability.Lower sensitivity, higher instrument cost.Indirect measurement, may be susceptible to interference from other substances in the sample matrix.

Experimental Protocols

Validated Method: High-Performance Liquid Chromatography with Pulsed Amperometric Detection (HPLC-PAD) for 2-CDG

This method has been validated for the determination of 2-CDG as an impurity in [18F]FDG preparations.[1][3]

  • Instrumentation: Waters 2796 Bioalliance HPLC system coupled with a pulsed amperometric detector (PAD).

  • Column: A suitable anion-exchange column.

  • Mobile Phase: 50 mM NaOH.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: Pulsed amperometry with a gold working electrode and a palladium reference electrode. The potential-time waveforms are set as follows:

    • E1: 200 mV, T1: 900 ms

    • E2: -770 mV, T2: 10 ms

    • E3: 1400 mV, T3: 10 ms

    • Acquisition Delay (AD): 300 ms

  • Sample Preparation: Dilute the sample in the mobile phase as needed.

  • Quantification: Based on a calibration curve generated from standards of known 2-CDG concentrations.

Alternative Methodologies (General Protocols for 2-DG, adaptable for 2-CDG)

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation (Derivatization):

    • Lyophilize the aqueous sample to dryness.

    • Add a derivatizing agent (e.g., a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine).

    • Heat the mixture (e.g., at 70°C for 30 minutes) to form trimethylsilyl (TMS) derivatives.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., a non-polar or medium-polar column).

    • Employ a temperature gradient to separate the analytes.

    • Detect the eluting compounds using a mass spectrometer in either full scan or selected ion monitoring (SIM) mode for higher sensitivity.

  • Quantification: Use an internal standard (e.g., a stable isotope-labeled analogue) and a calibration curve for accurate quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Dissolve the sample in a deuterated solvent (e.g., D₂O).

    • Add a known amount of an internal standard (e.g., trimethylsilylpropanoic acid - TSP) for absolute quantification.

  • NMR Analysis:

    • Acquire a one-dimensional ¹H NMR spectrum on a high-field NMR spectrometer.

    • Ensure a sufficient relaxation delay to allow for complete T1 relaxation for accurate integration.

  • Quantification:

    • Integrate the area of a well-resolved signal corresponding to 2-CDG.

    • Compare the integral of the analyte signal to the integral of the internal standard signal to determine the concentration.

Enzymatic Assay

The principle of enzymatic assays for 2-DG involves its phosphorylation by hexokinase to 2-deoxyglucose-6-phosphate (2-DG6P), which is then used in a coupled enzymatic reaction to produce a detectable signal.[4] A similar principle could be adapted for 2-CDG, assuming it is also a substrate for hexokinase.

  • Sample Preparation:

    • Homogenize and deproteinize the sample.

  • Enzymatic Reaction:

    • Incubate the sample with ATP and hexokinase to convert 2-CDG to 2-CDG-6-phosphate.

    • In a coupled reaction, use glucose-6-phosphate dehydrogenase (G6PDH) to oxidize the 2-CDG-6-phosphate, reducing NADP⁺ to NADPH.

  • Detection:

    • Measure the increase in NADPH concentration by absorbance at 340 nm or by fluorescence.

    • Alternatively, the NADPH can be used in a subsequent reaction to generate a colored or fluorescent product for enhanced sensitivity.

  • Quantification: Use a standard curve prepared with known concentrations of 2-CDG.

Mandatory Visualization

The following diagram illustrates a typical workflow for the validation of an analytical method for this compound quantification.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Application MD1 Define Analytical Requirements MD2 Select Appropriate Technique (e.g., HPLC) MD1->MD2 MD3 Optimize Method Parameters MD2->MD3 V1 Specificity/ Selectivity MD3->V1 Proceed to Validation V2 Linearity & Range V1->V2 V3 Accuracy (% Recovery) V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 Limit of Detection (LOD) V4->V5 V6 Limit of Quantification (LOQ) V5->V6 V7 Robustness V6->V7 MA1 Routine Sample Analysis V7->MA1 Implement for Routine Use MA2 Data Reporting MA1->MA2

Caption: Workflow for validating an analytical method for 2-CDG quantification.

References

A Comparative Analysis of 2-Chloro-2-deoxy-D-glucose and Metformin in Metabolic Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of two prominent metabolic inhibitors: 2-Chloro-2-deoxy-D-glucose (2-CDG) and metformin. While both agents disrupt cellular energy production, they do so through distinct mechanisms, making them valuable tools in metabolic research and potential therapeutic agents, particularly in oncology. This document outlines their mechanisms of action, presents comparative experimental data, details relevant experimental protocols, and visualizes the affected signaling pathways.

Introduction

Metabolic reprogramming is a hallmark of various diseases, including cancer. This has led to a surge in research focused on targeting cellular metabolism for therapeutic intervention. This compound, a halogenated analog of 2-deoxy-D-glucose (2-DG), and metformin, a widely used anti-diabetic drug, are two such agents that have garnered significant attention. 2-CDG, like its parent compound 2-DG, is a competitive inhibitor of glycolysis.[1][2] Metformin, on the other hand, primarily targets mitochondrial complex I, thereby inhibiting oxidative phosphorylation (OXPHOS).[3][4] The distinct yet complementary mechanisms of these two compounds make their comparative study essential for designing effective metabolic therapies.

Mechanism of Action

This compound (2-CDG):

As a glucose analog, 2-CDG is transported into cells via glucose transporters.[5] Once inside, it is phosphorylated by hexokinase to 2-CDG-6-phosphate. This phosphorylated form cannot be further metabolized in the glycolytic pathway and accumulates within the cell.[2][6] This accumulation leads to the competitive inhibition of hexokinase and phosphoglucose isomerase, effectively halting glycolysis and leading to a depletion of cellular ATP.[1][6] The binding affinity of halogenated glucose analogs to hexokinase I has been shown to decrease with the increasing size of the halogen atom, suggesting that 2-CDG may be a less potent inhibitor than its fluorinated counterpart, 2-fluoro-2-deoxy-D-glucose (2-FG).[1]

Metformin:

Metformin's primary molecular target is Complex I of the mitochondrial electron transport chain.[3] By inhibiting this complex, metformin disrupts oxidative phosphorylation, leading to a decrease in ATP production and an increase in the AMP/ATP ratio. This energy deficit activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[7] Activated AMPK, in turn, initiates a cascade of downstream signaling events that promote catabolic processes and inhibit anabolic pathways to restore energy balance.

Data Presentation: Comparative Effects on Cellular Metabolism and Viability

The following tables summarize quantitative data from studies comparing the effects of 2-deoxy-D-glucose (as a proxy for 2-CDG) and metformin on key metabolic parameters and cell viability in various cancer cell lines.

Table 1: Comparative Effects on Glycolysis and Oxidative Phosphorylation

Parameter2-Deoxy-D-glucose (2-DG)MetforminCell LineReference
Glycolytic ATP Production Rate Significantly decreasedCompensatory increaseMDA-MB-231 (Breast Cancer)[3]
Oxidative Phosphorylation (OCR) No significant effectSignificantly suppressedMDA-MB-231 (Breast Cancer)[3]
Lactate Production DecreasedIncreased (initially)SCC15 (Oral Squamous Carcinoma)[8]
Oxygen Consumption Rate (OCR) Increased (shift towards OXPHOS)DecreasedDLM8-luc-M1 (Osteosarcoma)[1]

Table 2: Comparative Effects on Cell Viability

Parameter2-Deoxy-D-glucose (2-DG)MetforminCombination (2-DG + Metformin)Cell LineReference
Cell Viability (% of control) Dose-dependent decreaseDose-dependent decreaseSynergistic decreaseEsophageal Squamous Cell Carcinoma[4]
Apoptosis InducedInducedSignificantly enhancedEsophageal Squamous Cell Carcinoma[4]
IC50 Cell-line dependentCell-line dependentLower than individual agentsNeuroblastoma[9]

Experimental Protocols

Measurement of Glycolysis and Oxidative Phosphorylation using Seahorse XF Analyzer

This protocol outlines the general procedure for assessing the impact of 2-CDG and metformin on cellular metabolic pathways using an Agilent Seahorse XF Analyzer.

Materials:

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • This compound (2-CDG)

  • Metformin

  • Oligomycin (Complex V inhibitor)

  • FCCP (uncoupling agent)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

  • 2-Deoxy-D-glucose (2-DG, for glycolysis stress test)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

  • Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 37°C incubator overnight.

  • Assay Medium Preparation: Prepare the Seahorse XF assay medium with desired supplements and adjust the pH to 7.4. Warm to 37°C.

  • Cell Plate Preparation: Replace the culture medium with pre-warmed assay medium and incubate the cell plate in a non-CO2 37°C incubator for 45-60 minutes.

  • Compound Loading: Load the injector ports of the sensor cartridge with the compounds for the specific assay (Mito Stress Test or Glycolysis Stress Test), including 2-CDG, metformin, and the various metabolic modulators.

  • Seahorse XF Assay: Calibrate the instrument and then replace the calibrant plate with the cell plate to start the assay. The instrument will measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time.[10][11]

Cell Viability Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of 2-CDG and metformin.

Materials:

  • 96-well cell culture plates

  • Cell culture medium

  • This compound (2-CDG)

  • Metformin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of 2-CDG, metformin, or a combination of both for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[12][13]

Mandatory Visualization

Below are diagrams generated using the DOT language to illustrate key pathways and workflows.

glycolysis_inhibition cluster_cell Cell Glucose Glucose GLUT GLUT Glucose->GLUT 2-CDG 2-CDG 2-CDG->GLUT Hexokinase Hexokinase GLUT->Hexokinase Uptake G6P Glucose-6-Phosphate Hexokinase->G6P Phosphorylation 2-CDG-6P 2-CDG-6-Phosphate Hexokinase->2-CDG-6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis 2-CDG-6P->Hexokinase Inhibition 2-CDG-6P->Glycolysis Inhibition ATP_prod ATP Production Glycolysis->ATP_prod

Mechanism of 2-CDG-mediated glycolysis inhibition.

metformin_pathway cluster_mitochondrion Mitochondrion Metformin Metformin ComplexI Complex I Metformin->ComplexI Inhibition AMPK AMPK Activation Metformin->AMPK Leads to ETC Electron Transport Chain ComplexI->ETC ATP_prod ATP Production ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP_Synthase->ATP_prod seahorse_workflow Start Start Seed_Cells Seed Cells in Seahorse Plate Start->Seed_Cells Hydrate_Cartridge Hydrate Sensor Cartridge Start->Hydrate_Cartridge Prepare_Plate Prepare Cell Plate (Medium Exchange) Seed_Cells->Prepare_Plate Load_Compounds Load Compounds into Injector Ports Hydrate_Cartridge->Load_Compounds Prepare_Medium Prepare Assay Medium Prepare_Medium->Prepare_Plate Run_Assay Run Seahorse XF Assay (Measure OCR & ECAR) Prepare_Plate->Run_Assay Load_Compounds->Run_Assay Analyze_Data Analyze Data Run_Assay->Analyze_Data End End Analyze_Data->End

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Chloro-2-deoxy-D-glucose: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of 2-Chloro-2-deoxy-D-glucose, aligning with standard hazardous waste protocols to foster a secure research environment.

Immediate Safety and Handling Protocols

When handling this compound, it is crucial to adhere to the safety precautions outlined in the substance's Safety Data Sheet (SDS). This includes the use of personal protective equipment (PPE) such as eye shields and gloves. The compound is a combustible solid, necessitating storage away from oxidizing agents.[1]

Spill Response: In the event of a spill, avoid generating dust. For dry spills, use dry clean-up procedures.[2] If the substance is in solution, absorb it with an inert material like diatomite.[3] Contaminated surfaces should be decontaminated, and all cleanup materials must be disposed of as hazardous waste.[3]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative and safety information for this compound.

PropertyValueSource
Molecular FormulaC6H11ClO5[4]
Molecular Weight198.6 g/mol [4]
Melting Point139-145 °C
Storage Temperature−20°C (desiccated)
Storage Class11 (Combustible Solids)

Step-by-Step Disposal Procedure for this compound

The disposal of this compound is governed by local, state, and federal regulations for hazardous waste.[3][5] The following procedure is a general guideline and must be adapted to comply with your institution's specific hazardous waste program.

1. Waste Identification and Classification:

  • All unwanted this compound, including expired material, contaminated lab supplies (e.g., gloves, wipes), and spill cleanup debris, must be treated as hazardous chemical waste.[5][6]

2. Container Selection and Labeling:

  • Solid Waste: Dispose of solid this compound in its original manufacturer's container if possible.[7] If not, use a new, compatible container that can be securely sealed.[7][8]

  • Liquid Waste: For solutions of this compound, use a leak-proof container with a screw-on cap.[7] Ensure the container material is compatible with the solvent used.

  • Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must include the chemical name ("this compound"), concentration, and the date accumulation started.[6][7]

3. Waste Segregation and Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA).[8]

  • Segregate the this compound waste from incompatible materials, particularly strong oxidizing agents.[1][8]

  • Use secondary containment, such as a lab tray, to capture any potential leaks.[7] The secondary container should be able to hold 110% of the volume of the primary container.[7]

  • Keep the waste container closed at all times, except when adding waste.[6][7]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a hazardous waste collection.[7]

  • Do not exceed the time and quantity limits for waste accumulation in your SAA as specified by regulations (e.g., waste must often be collected within 90 days).[7]

5. Empty Container Disposal:

  • Empty containers that held this compound must be triple-rinsed with an appropriate solvent.[6]

  • The rinsate must be collected and disposed of as hazardous waste.[6]

  • After triple-rinsing and air drying, the container may be disposed of in the regular trash, depending on institutional policies.[6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

cluster_start Start: Unwanted Material cluster_classification Waste Classification cluster_containerization Containerization & Labeling cluster_storage Storage cluster_disposal Final Disposal start Unwanted this compound or Contaminated Material classify Classify as Hazardous Chemical Waste start->classify container Select Compatible Container (Leak-proof, Screw-cap) classify->container label_waste Attach 'Hazardous Waste' Label (Chemical Name, Date) container->label_waste store Store in Designated Satellite Accumulation Area (SAA) label_waste->store segregate Segregate from Incompatibles (e.g., Oxidizing Agents) store->segregate containment Use Secondary Containment segregate->containment schedule Contact EH&S for Waste Collection containment->schedule disposed Properly Disposed by Authorized Personnel schedule->disposed

Caption: Workflow for the disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Chloro-2-deoxy-D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling 2-Chloro-2-deoxy-D-glucose must adhere to stringent safety protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is paramount. The following table summarizes the required PPE, categorized by the level of protection for different laboratory operations.

OperationEye ProtectionHand ProtectionRespiratory ProtectionProtective Clothing
Weighing and Handling Powder Chemical safety gogglesNitrile gloves (double-gloving recommended)NIOSH-approved N95 respirator or higherFully buttoned lab coat
Preparing Solutions Chemical safety gogglesNitrile glovesNot generally required if handled in a fume hoodFully buttoned lab coat
General Laboratory Use Safety glasses with side shieldsNitrile glovesNot requiredLab coat

Safe Handling and Operational Protocols

Engineering Controls: All handling of powdered this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. For weighing procedures, if a fume hood is not feasible due to air currents affecting the balance, a ventilated balance enclosure or a glove box should be used.

Procedural Guidance for Weighing:

  • Preparation: Before weighing, decontaminate the balance and the surrounding area. Use anti-static weigh boats or an anti-static gun to prevent the powder from scattering.

  • Taring: Place a clean, empty container on the balance and tare it.

  • Transfer: In a fume hood, carefully transfer the desired amount of this compound to the tared container. Use a dedicated, clean spatula.

  • Re-weighing: Securely close the container and move it back to the balance to obtain the final weight.

  • Cleaning: Immediately after use, clean the spatula and the weighing area with a cloth dampened with a suitable solvent (e.g., 70% ethanol) to remove any residual powder. Dispose of the cloth as hazardous waste. Never dry sweep, as this can generate dust.

Spill Management and Disposal Plan

Spill Cleanup: In the event of a spill of powdered this compound, immediate and appropriate action is crucial to prevent contamination and exposure.

Spill SizeContainmentCleanup ProcedureDecontamination
Small Spill (<1 gram) Cover with a paper towel.Gently wet the paper towel with a 70% ethanol solution. Carefully wipe up the spill, working from the outside in.Wipe the area with a fresh, damp paper towel.
Large Spill (>1 gram) Evacuate the immediate area and restrict access.Do not attempt to clean up a large spill without appropriate training and PPE, including respiratory protection. Contact your institution's Environmental Health and Safety (EHS) department.EHS will provide guidance on the appropriate decontamination procedure.

Waste Disposal: As a chlorinated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous chemical waste.

Waste StreamContainerLabelingDisposal Route
Solid Waste (unused chemical, contaminated PPE, etc.) A designated, sealed, and clearly labeled hazardous waste container."Hazardous Waste: this compound"Through your institution's licensed hazardous waste disposal contractor.
Liquid Waste (solutions containing the chemical) A designated, sealed, and clearly labeled hazardous waste container for chlorinated organic solvents."Hazardous Waste: Chlorinated Organic Solvents"Through your institution's licensed hazardous waste disposal contractor.

Important Note: Never dispose of this compound or its solutions down the drain.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) prep_area Prepare Handling Area (Fume Hood/Ventilated Enclosure) prep_ppe->prep_area weigh Weigh Powder Using Safe Tare Method prep_area->weigh dissolve Prepare Solution (in Fume Hood) weigh->dissolve decontaminate Decontaminate Equipment and Work Area dissolve->decontaminate spill Spill Occurs? dissolve->spill dispose Dispose of Waste in Labeled Hazardous Waste Container decontaminate->dispose remove_ppe Doff PPE and Wash Hands dispose->remove_ppe spill->decontaminate No spill_small Small Spill: Follow Cleanup Protocol spill->spill_small Yes (Small) spill_large Large Spill: Evacuate & Contact EHS spill->spill_large Yes (Large) spill_small->decontaminate

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-2-deoxy-D-glucose
Reactant of Route 2
2-Chloro-2-deoxy-D-glucose

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。